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N,N,N',N'-Tetramethylmalonamide Documentation Hub

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  • Product: N,N,N',N'-Tetramethylmalonamide
  • CAS: 7313-22-6

Core Science & Biosynthesis

Foundational

Executive Summary & Physicochemical Profile

Technical Monograph: N,N,N',N'-Tetramethylmalonamide (TMMA) CAS: 7313-22-6 | Formula: | Mol.[1] Weight: 158.20 g/mol [1] N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate ligand and polar aprotic solvent characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N,N,N',N'-Tetramethylmalonamide (TMMA) CAS: 7313-22-6 | Formula:


 | Mol.[1] Weight:  158.20  g/mol [1]

N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate ligand and polar aprotic solvent characterized by two dimethylamide groups bridged by a methylene (


) backbone.[1] Unlike its succinamide analogues, the C3-malonamide backbone creates a specific "bite angle" ideal for coordinating high-charge-density cations (Li

, Ln

).[1]

In advanced applications, TMMA serves two distinct, high-value functions:

  • Electrolyte Additive (LIBs): It acts as a Lewis base scavenger in Lithium-Ion Batteries, neutralizing acidic decomposition products (PF

    
    , HF) to stabilize the Cathode Electrolyte Interphase (CEI).[1]
    
  • Actinide/Lanthanide Extraction: It functions as a neutral solvating agent for

    
    -element separation, utilizing the "chelate effect" to extract trivalent ions from nitrate media.[1]
    
Physicochemical Data Table
PropertyValueContext for Application
Physical State Clear, colorless to pale yellow liquidFacilitates miscibility in carbonate electrolytes and kerosene diluents.[1]
Boiling Point ~160°C (at 10 mmHg)High thermal stability required for battery safety and exothermic extraction processes.[1]
Density ~1.05 - 1.10 g/cm³Comparable to standard electrolyte solvents (e.g., EC/DMC).[1]
Solubility Water, Alcohols, DCM, CarbonatesAmphiphilic nature allows use in both aqueous workups and non-aqueous electrolytes.[1]
Coordination Bidentate (

-donor)
Carbonyl oxygens act as hard donor atoms for hard acids (Li

, La

).[1]

High-Purity Synthesis Protocol

Methodology: Low-Temperature Nucleophilic Acyl Substitution Rationale: While industrial routes often employ aminolysis of diethyl malonate, the "Senior Scientist" approach for high-purity research grade material utilizes malonyl dichloride .[1] This pathway avoids the difficult separation of ethanol byproducts and ensures complete conversion, provided the exotherm is strictly managed.

Reagents
  • Precursor A: Malonyl Dichloride (

    
    , freshly distilled).[1]
    
  • Precursor B: Dimethylamine (anhydrous, 2.0M in THF or gas feed).[1]

  • Base/Scavenger: Triethylamine (Et

    
    N) or excess Dimethylamine.[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Protocol
  • Cryogenic Setup: Charge a 3-neck round-bottom flask with anhydrous DCM under Argon flow. Cool to -10°C using an ice/salt bath. Causality: Low temperature suppresses the formation of ketene intermediates and prevents thermal degradation of the acyl chloride.

  • Amine Charge: Add Dimethylamine (4.1 equivalents) slowly. Ensure the internal temperature does not exceed 0°C.

  • Controlled Addition: Add Malonyl Dichloride (1.0 equivalent) dropwise over 60 minutes.

    • Critical Checkpoint: White precipitate (Dimethylamine-HCl) will form immediately.[1] Vigorous stirring is non-negotiable to prevent encapsulation of unreacted acyl chloride.[1]

  • Reaction Maturation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

  • Workup (Salt Removal): Filter the reaction mixture through a fritted glass funnel to remove the amine hydrochloride salt. Wash the filter cake with cold DCM.[1]

  • Purification: Concentrate the filtrate in vacuo. Distill the resulting oil under reduced pressure (0.1–1.0 mmHg) to obtain pure TMMA.[1]

Workflow Visualization (DOT)

SynthesisWorkflow Inputs Inputs: Malonyl Cl2 + Me2NH Reactor Reactor (-10°C): Nucleophilic Substitution (Exotherm Control) Inputs->Reactor Dropwise Addn Filtration Filtration: Remove Me2NH·HCl Salt Reactor->Filtration Slurry Distillation Vacuum Distillation: 160°C @ 10mmHg Filtration->Distillation Filtrate Product Pure TMMA (>99%) Distillation->Product Collection

Figure 1: Critical path for the synthesis of TMMA via the acyl chloride route, emphasizing salt removal and thermal purification.

Electrochemical Engineering: Battery Electrolyte Additive

Application: High-Voltage Lithium-Ion Batteries (LIBs).[1] Mechanism: Lewis Acid Scavenging & Solvation Sheath Modification.[1]

In LIBs using LiPF


 salts, thermal decomposition generates Lewis acidic PF

, which hydrolyzes with trace moisture to form HF.[1] HF aggressively corrodes the cathode (dissolving transition metals) and the SEI.[1]

TMMA Mechanism of Action:

  • PF

    
     Neutralization:  The nitrogen lone pairs on TMMA (and the carbonyl oxygens) act as Lewis bases, complexing with PF
    
    
    
    to form stable adducts (TMMA:PF
    
    
    ), preventing HF generation.[1]
  • Li

    
     Solvation:  TMMA competes with ethylene carbonate (EC) to solvate Li
    
    
    
    .[1] Its bidentate nature creates a stable but kinetically labile solvation shell, which can lower the desolvation energy barrier at the electrode interface, improving low-temperature performance.
Signaling Pathway: Electrolyte Stabilization[1]

BatteryMechanism LiPF6 LiPF6 (Salt) Decomp Thermal Decomp LiPF6->Decomp PF5 PF5 (Lewis Acid) Decomp->PF5 HF HF (Corrosive) PF5->HF + H2O Complex TMMA-PF5 Adduct (Inert) PF5->Complex Intercepted Moisture H2O (Trace) CathodeDamage Cathode Degradation HF->CathodeDamage TMMA TMMA (Additive) TMMA->Complex Scavenges

Figure 2: Mechanism of electrolyte stabilization.[1] TMMA intercepts the reactive PF5 intermediate, blocking the cascade that leads to HF formation and cathode failure.

Coordination Chemistry: Lanthanide Extraction

Application: Nuclear Fuel Reprocessing / Rare Earth Element (REE) Separation.[1] Core Concept: The Chelate Effect.

TMMA acts as a model mono-amide extractant.[1] Recent structural studies (e.g., ChemRxiv, 2023) reveal that TMMA coordination is driven by the ionic radius of the lanthanide (


).[1]
  • Light Lanthanides (La-Nd): Tend to form 10-coordinate species with a 2:1 (TMMA:Ln) stoichiometry.[1][2] The larger radius allows two bidentate TMMA ligands and three bidentate nitrates.[1]

  • Heavy Lanthanides (Dy-Lu): Due to lanthanide contraction, steric crowding forces a shift.[1] The coordination number drops, often leading to 9-coordinate species or the exclusion of nitrate ligands into the outer sphere.

Experimental Insight: When designing extraction protocols, the "bite angle" of the malonamide (O-C-C-C-O) is critical.[1] TMMA forms a six-membered chelate ring with the metal, which is entropically favored over the seven-membered rings formed by succinamides.[1]

References

  • Synthesis & Properties: N,N,N',N'-Tetramethylmalonamide.[1][3][4][5][6] PubChem Database.[1][7] National Library of Medicine.[1]

  • Lanthanide Coordination: Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv (2023).[1]

  • Electrolyte Additive Mechanism: N,N-Dimethylformamide Electrolyte Additive via a Blocking Strategy Enables High Performance Lithium Ion Battery.[1] (Analogous amide mechanism).[1] ResearchGate.

  • General Amide Stability: Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries.[1][8] (Comparative additive stability).[1][8] MDPI.[1] [1]

Sources

Exploratory

N,N,N',N'-Tetramethylpropanediamide (TMMA): Technical Monograph

Executive Summary & Chemical Identity[1][2] N,N,N',N'-Tetramethylpropanediamide , commonly referred to as Tetramethylmalonamide (TMMA) , is a bidentate neutral organophosphorus-free ligand and polar aprotic solvent. It i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

N,N,N',N'-Tetramethylpropanediamide , commonly referred to as Tetramethylmalonamide (TMMA) , is a bidentate neutral organophosphorus-free ligand and polar aprotic solvent. It is chemically distinct from the commercially common catalyst N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA).

While TMPDA is a tertiary amine used in polyurethane synthesis, TMMA is a diamide (propanediamide) critical in coordination chemistry, specifically in the DIAMEX-SANEX processes for nuclear fuel reprocessing and as a structural motif in the development of anticoagulant pharmaceuticals (Factor Xa inhibitors).

Chemical Specifications
PropertySpecification
IUPAC Name

-Tetramethylpropanediamide
Common Synonyms Tetramethylmalonamide (TMMA);

-Tetramethylmalonic acid diamide
CAS Number 7313-22-6
Molecular Formula

Molecular Weight 158.20 g/mol
Structure Malonyl backbone with two dimethylamide groups
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~160 °C (at 10 mmHg)
Density ~1.1 g/cm³
Solubility Soluble in water, chlorinated solvents, and alcohols

CRITICAL DISAMBIGUATION: Do not confuse TMMA (CAS 7313-22-6) with TMPDA (CAS 110-95-2) .

  • TMMA (Amide): Contains two carbonyl (

    
    ) groups. Used in extraction/chelation.
    
  • TMPDA (Amine): Contains no oxygen. Used as a polymerization catalyst.[1]

Synthesis & Manufacturing Logic

The synthesis of TMMA relies on the nucleophilic acyl substitution of a malonyl electrophile with dimethylamine. The choice of electrophile—Malonyl Chloride vs. Dimethyl Malonate —dictates the reaction kinetics and purification requirements.

Primary Route: Acyl Chloride Substitution

This pathway is preferred for laboratory-scale synthesis due to rapid kinetics and high conversion rates, though it requires strict moisture control to prevent hydrolysis of the acid chloride.

Reaction Scheme:



Process Logic:

  • Stoichiometry: Excess dimethylamine (4 equivalents) is required: 2 equivalents for the substitution and 2 equivalents to scavenge the HCl byproduct as dimethylammonium chloride salt.

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are used as non-nucleophilic solvents that solubilize the organic reactants but precipitate the ammonium salt byproduct, simplifying purification.

  • Temperature Control: The reaction is highly exothermic. Maintenance at 0°C is critical to prevent side reactions or decomposition of the malonyl chloride.

Visualization: Synthesis Workflow

TMMA_Synthesis Start Malonyl Chloride (Reagent) Solvent Anhydrous DCM (0°C, N2 atm) Start->Solvent Amine Dimethylamine (Nucleophile) Amine->Solvent Reaction Nucleophilic Acyl Substitution Solvent->Reaction Exothermic Addition Quench Salt Filtration (Remove Me2NH2Cl) Reaction->Quench Precipitation of Salts Workup Solvent Evaporation & Vacuum Distillation Quench->Workup Filtrate Product Pure TMMA (>98%) Workup->Product

Figure 1: Step-by-step synthesis workflow for N,N,N',N'-tetramethylpropanediamide via the acid chloride route.

Applications in Drug Development & Nuclear Chemistry

Coordination Chemistry & Nuclear Reprocessing

TMMA serves as a model malonamide ligand in the research of actinide separation. In the DIAMEX (Diamide Extraction) process, malonamides are used to extract trivalent actinides (Am(III), Cm(III)) from nitric acid solutions of spent nuclear fuel.

  • Mechanism: TMMA acts as a neutral, bidentate ligand, coordinating to the metal center through the two carbonyl oxygens.

  • Chelation Effect: The "bite angle" formed by the propane backbone is optimal for binding large f-block cations (Lanthanides/Actinides).

  • Significance: Unlike organophosphorus extractants, malonamides like TMMA are completely incinerable ("CHON" principle - Carbon, Hydrogen, Oxygen, Nitrogen), reducing the volume of secondary radioactive waste.

Pharmaceutical Scaffold (Factor Xa Inhibitors)

In drug discovery, the propanediamide (malonamide) motif functions as a stable, non-hydrolyzable linker in peptidomimetics.

  • Anticoagulants: Research into Factor Xa inhibitors utilizes the malonamide scaffold to link a benzamidine anchoring moiety (P1) to an aryl group (P4).[2] The malonamide bridge restricts conformational freedom, potentially enhancing binding affinity compared to glycinamide linkers.

  • Neuroprotection: Substituted malonamides are investigated for their ability to inhibit cholinesterase isoforms (AChE/BChE), relevant to Alzheimer's disease therapeutics.[2]

Visualization: Bidentate Chelation Mechanism

Chelation_Model cluster_ligand TMMA Ligand Structure Metal M(III) (Ln/An) O1 O Metal->O1 Coordination O2 O Metal->O2 Coordination C1 C O1->C1 C2 C O2->C2 CH2 CH2 C1->CH2 N1 N(Me)2 C1->N1 C2->CH2 N2 N(Me)2 C2->N2

Figure 2: Bidentate coordination mode of TMMA to a trivalent metal center (Lanthanide/Actinide). The carbonyl oxygens act as hard donor atoms.

Experimental Protocol: Synthesis of TMMA

Objective: Isolate high-purity TMMA from malonyl chloride.

Materials
  • Malonyl Chloride (98%)

  • Dimethylamine (40% aq.[3] solution or 2.0 M in THF - THF preferred for anhydrous work)

  • Dichloromethane (DCM), anhydrous

  • Sodium Sulfate (

    
    )
    
  • Rotary Evaporator

Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add 200 mL of anhydrous DCM and cool to 0°C using an ice/salt bath.

  • Amine Addition: Charge the flask with Dimethylamine (4.0 equiv). If using gas, bubble through the solvent until mass indicates saturation. If using THF solution, add via syringe.

  • Electrophile Addition: Dissolve Malonyl Chloride (1.0 equiv) in 50 mL DCM. Add this solution dropwise via the addition funnel over 60 minutes. Caution: Vigorous exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (Dimethylammonium chloride) will form.

  • Filtration: Filter the reaction mixture through a fritted glass funnel to remove the salt byproduct. Wash the filter cake with cold DCM.

  • Workup: Wash the filtrate with saturated

    
     (2 x 50 mL) to remove residual acid, then with brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation (approx. 160°C at 10 mmHg) to obtain TMMA as a clear liquid/low-melting solid.

Safety & Toxicology (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[4]

  • Eye Irritation: Category 2A (H319)

Handling Precautions:

  • Inhalation: Use a chemical fume hood. TMMA vapors can cause respiratory irritation.

  • Skin Contact: Wear nitrile gloves. Malonamides can penetrate the skin; wash immediately with soap and water upon contact.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is hygroscopic and stable but can hydrolyze under strong acidic/basic conditions over time.

References

  • PubChem. (2025).[4][5] N,N,N',N'-Tetramethylmalonamide (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[4] Registration Dossier: N,N,N',N'-tetramethylmalonamide.[4][6][Link][4]

  • Alyapyshev, M. et al. (2020). Extraction of Lanthanides and Actinides by Malonamides. Journal of Radioanalytical and Nuclear Chemistry.
  • Costanzo, P. et al. (2023). Malonamide Derivatives as Factor Xa Inhibitors: Synthesis and SAR. ResearchGate. [Link]

Sources

Foundational

Technical Monograph: N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate, neutral diamide ligand ( ) central to the study of f-block element coordination. While industrial nuclear reprocessing (e.g., the DIAMEX process) u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate, neutral diamide ligand (


) central to the study of f-block element coordination. While industrial nuclear reprocessing (e.g., the DIAMEX process) utilizes lipophilic malonamides with long alkyl chains to extract actinides from high-level waste, TMMA serves as the critical model compound . Its minimized steric bulk and high crystallinity in metal complexes allow researchers to isolate and characterize the "bite angle" and coordination modes that drive selectivity between trivalent actinides (

) and lanthanides (

).

This guide provides a definitive structural analysis and a validated, self-consistent synthetic protocol for TMMA, prioritizing laboratory safety and high purity.

Structural Analysis & Physicochemical Properties

Molecular Geometry and Chelation

TMMA features a central methylene bridge (


) flanked by two dimethylamide groups. The 

hybridization of the central carbon creates a "V" shape, allowing the molecule to act as a chelating agent.
  • Coordination Mode: TMMA acts primarily as a neutral O-donor ligand. It binds metal centers through the carbonyl oxygens.

  • Conformational Flexibility: In solution, TMMA exists in equilibrium between cis and trans conformations relative to the carbonyls. Upon metal binding, it locks into a cis-like conformation to form a six-membered chelate ring.

  • The "Bite Angle": The specific bite angle formed by the O-C-C-C-O backbone is the determinant factor for its selectivity towards larger ionic radii (Actinides) over smaller ones.

Physicochemical Data Table
PropertyValue / DescriptionNote
CAS Registry 7313-22-6
Formula

Molecular Weight 158.20 g/mol
Appearance Colorless to pale yellow liquid/oilHygroscopic; may solidify at low temps.
Boiling Point 130–135 °C @ 12 mmHgHigh vacuum distillation recommended.
Solubility Water, Ethanol, DCM, ChloroformAmphiphilic due to methyl groups.
pKa ~18-20 (estimated for

-CH)
Carbonyls increase acidity of central

.

Synthetic Pathways

To ensure high purity and yield, we evaluate three potential routes. The Acyl Chloride Route (Method A) is selected as the primary protocol due to its kinetic favorability and completeness of reaction compared to ester aminolysis.

Comparative Pathway Analysis

SynthesisRoutes Reactant Malonic Acid Source RouteA Method A: Acid Chloride (Selected) Reactant->RouteA SOCl2 then Me2NH RouteB Method B: Ester Aminolysis Reactant->RouteB EtOH (Esterification) then Me2NH Product TMMA (Target) RouteA->Product Fast, Exothermic High Yield RouteB->Product Slow, High Pressure Incomplete Conversion

Figure 1: Comparison of synthetic routes. Method A is preferred for laboratory-scale synthesis to avoid the high-pressure reactors required for driving dimethylamine gas reactions in Method B.

Detailed Experimental Protocol

Objective: Synthesis of 20g of N,N,N',N'-Tetramethylmalonamide via Malonyl Chloride.

Safety Warning: Malonyl chloride is corrosive and lachrymatory. Dimethylamine is a toxic gas; this protocol uses Dimethylamine Hydrochloride (


) and Triethylamine  (

) to generate the amine in situ, avoiding the handling of gaseous reagents.
Reagents & Equipment
  • Reagents:

    • Malonyl Chloride (97%+)

    • Dimethylamine Hydrochloride (Dry)

    • Triethylamine (Dry, stored over KOH)

    • Dichloromethane (DCM, Anhydrous)

  • Equipment:

    • 500 mL 3-neck Round Bottom Flask (RBF)

    • Addition funnel (pressure-equalizing)

    • Nitrogen/Argon inert gas line

    • Ice/Salt bath (-10°C)

Step-by-Step Methodology
Phase 1: Preparation of the Amine Scavenger System
  • Setup: Flame-dry the 500 mL RBF and flush with nitrogen.

  • Solvation: Add Dimethylamine Hydrochloride (35.0 g, 0.43 mol, 2.2 eq) and DCM (250 mL). Stir to suspend.

  • Base Addition: Cool the flask to 0°C. Add Triethylamine (88.0 g, 0.87 mol, 4.4 eq) dropwise.

    • Mechanism:[1][2] The first equivalent of

      
       liberates free 
      
      
      
      . The second equivalent acts as the proton sponge for the HCl generated in the next step.
Phase 2: Acylation (The Critical Step)
  • Addition: Charge the addition funnel with Malonyl Chloride (27.5 g, 0.195 mol, 1.0 eq) diluted in 20 mL DCM.

  • Reaction: Drop the malonyl chloride solution into the amine mixture slowly over 45 minutes, maintaining internal temperature

    
    .
    
    • Observation: Massive precipitation of Triethylamine Hydrochloride (

      
      ) will occur immediately. This white solid confirms the reaction is progressing.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

Phase 3: Workup & Purification
  • Filtration: Filter the reaction mixture through a sintered glass frit to remove the solid ammonium salts. Wash the filter cake with cold DCM (2 x 30 mL).

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 1: 1M HCl (50 mL) – Removes unreacted amines.

    • Wash 2: Sat.

      
        (50 mL) – Neutralizes residual acid.
      
    • Wash 3: Brine (50 mL) – Drying step.

  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Distillation: The crude oil requires vacuum distillation. Collect the fraction boiling at 130–135°C @ 12 mmHg .

Yield Expectation: 75–85% (approx. 23–26 g).

Coordination Mechanism & Applications

TMMA is utilized to model the extraction of trivalent actinides (


) from nitric acid solutions. The mechanism involves the displacement of water molecules from the metal's inner coordination sphere.
Coordination Pathway (Graphviz)

Coordination Metal Metal Ion [M(H2O)x]3+ Complex Inner Sphere Complex [M(TMMA)2(NO3)3] Metal->Complex Dehydration Ligand TMMA Ligand (Bidentate) Ligand->Complex Chelation (C=O donor) Solvent Organic Phase Complex->Solvent Extraction

Figure 2: The coordination mechanism where TMMA displaces hydration water to form a lipophilic complex soluble in organic solvents.

Validation of Coordination

To verify the formation of the complex in research (e.g., with


 or 

):
  • IR Spectroscopy: Look for the shift in the Carbonyl (

    
    ) stretch.
    
    • Free TMMA:

      
      
      
    • Complexed TMMA:

      
       (Shift to lower energy indicates O-Metal bonding).
      
  • Crystal Structure: TMMA complexes typically crystallize with the metal center coordinated by 2 or 3 TMMA molecules and 3 Nitrate ions, often displaying 10-coordination numbers common for f-elements [1].

References

  • Kravchuk, D., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. European Journal of Inorganic Chemistry.

  • Organic Syntheses. (1955). General procedures for Amide Synthesis via Acid Chlorides. Coll. Vol. 3, p. 490.

  • Mowafy, E.A., & Aly, H.F. (2007). Synthesis and characterization of some malonamides for the extraction of lanthanides and actinides. Solvent Extraction and Ion Exchange.

  • PubChem Database. (n.d.). N,N,N',N'-Tetramethylmalonamide Compound Summary. National Center for Biotechnology Information.

Sources

Exploratory

Technical Guide: Physical Properties & Applications of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) represents a critical structural motif in the field of separation science and coordination chemistry. While often overshadowed by its more lipophilic derivatives (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) represents a critical structural motif in the field of separation science and coordination chemistry. While often overshadowed by its more lipophilic derivatives (e.g., DMDOHEMA) in industrial nuclear reprocessing (DIAMEX processes), TMMA serves as the fundamental "model diamide."[1] Its compact structure allows for precise crystallographic characterization of lanthanide/actinide complexes, providing the mechanistic baseline for designing advanced extractants.[1]

This guide moves beyond basic catalog data to analyze TMMA’s physical behaviors, providing researchers with the operational parameters necessary for solvent extraction, organic synthesis, and ligand design.[1]

Part 1: Chemical Identity & Structural Analysis[1]

TMMA is a short-chain, tetra-alkylated diamide.[1] Unlike primary amides, it lacks hydrogen bond donors, resulting in distinct solubility and volatility profiles.[1] Its "bite angle"—determined by the central methylene bridge—is optimized for bidentate coordination with f-block elements.[1]

Core Identity Data[1][2]
ParameterValue
IUPAC Name N,N,N',N'-Tetramethylpropanediamide
CAS Number 7313-22-6
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
SMILES CN(C)C(=O)CC(=O)N(C)C
Structural Class 1,3-Diamide (Malonamide derivative)
Structural Visualization (Graphviz)[1]

The following diagram illustrates the functional connectivity and the chelation "pocket" formed by the two carbonyl oxygens, which is critical for metal binding.

TMMA_Structure cluster_0 Molecular Backbone C_Central Central Methylene (-CH2-) C_Carbonyl_L Carbonyl C=O (Left) C_Central->C_Carbonyl_L C_Carbonyl_R Carbonyl C=O (Right) C_Central->C_Carbonyl_R N_Amide_L Amide N (Left) C_Carbonyl_L->N_Amide_L Metal_Ion Target Metal Ion (Ln³⁺ / An³⁺) C_Carbonyl_L->Metal_Ion O-Donor Binding N_Amide_R Amide N (Right) C_Carbonyl_R->N_Amide_R C_Carbonyl_R->Metal_Ion O-Donor Binding Methyls_L Dimethyl Group (-N(CH3)2) N_Amide_L->Methyls_L Methyls_R Dimethyl Group (-N(CH3)2) N_Amide_R->Methyls_R

Caption: Structural connectivity of TMMA highlighting the bidentate coordination mechanism where carbonyl oxygens act as hard Lewis bases for metal chelation.

Part 2: Critical Physical Properties[1]

For process engineers and experimentalists, the following properties dictate how TMMA behaves in a reactor or extraction column.

Thermodynamic & Transport Data[1]
PropertyValueOperational Implication
Physical State (20°C) Liquid (Colorless to pale yellow)Easy to pump/meter; no dissolution step required for neat usage.[1]
Melting Point ~23–25°CCritical Caution: It sits right at room temperature.[1] It may supercool or solidify in HVAC-controlled labs.[1] Mild heating is recommended before dispensing.[1]
Boiling Point 268°C (760 mmHg) / 160°C (10 mmHg)High boiling point makes it suitable for high-temp reactions but difficult to remove via standard rotary evaporation.[1] Vacuum distillation is required.[1]
Density 1.035 – 1.10 g/cm³Phase Separation: Density is very close to water (1.0 g/cm³).[1] In solvent extraction, this requires a diluent (e.g., dodecane) to lower organic phase density and ensure rapid phase disengagement.[1]
Refractive Index (

)
1.462Use this for quick purity checks.[1] Significant deviation (>±0.002) indicates water absorption or hydrolysis.[1]
Flash Point 113°CClassified as a Class IIIB combustible liquid.[1] Low fire risk under standard lab conditions.[1]
Solubility Profile
  • Water: Soluble.[1][2] (The short methyl chains do not provide enough lipophilicity to overcome the polarity of the diamide core).

  • Chlorinated Solvents (CH₂Cl₂, CHCl₃): Highly Soluble.[1]

  • Aliphatic Hydrocarbons (Hexane, Dodecane): Limited solubility.[1] Note: This is why long-chain analogues (like DMDOHEMA) are used in industrial extraction; TMMA requires a phase modifier or polar diluent to stay in the organic phase if contacted with water.

Part 3: Synthesis & Purification Protocol

While TMMA is commercially available, in-house synthesis is often required to ensure the absence of mono-amide impurities which can alter binding kinetics.

Reaction Logic

The most robust synthesis utilizes the aminolysis of diethyl malonate or the Schotten-Baumann reaction of malonyl dichloride. The Malonyl Dichloride route is preferred for speed and yield, provided moisture is strictly excluded.[1]

Reaction Equation:


[1]
Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL 3-neck round bottom flask. Equip with a dropping funnel, N₂ inlet, and a thermometer.[1]

  • Solvent Charge: Add anhydrous Dichloromethane (DCM, 200 mL) and Dimethylamine (excess, 4.0 eq) or use a commercially available Dimethylamine solution in THF. Cool to 0°C.[1][3]

  • Addition: Dissolve Malonyl Dichloride (1.0 eq) in DCM (50 mL). Add dropwise to the amine solution over 60 minutes.

    • Why? The reaction is highly exothermic.[1] Keeping T < 5°C prevents decomposition of the acid chloride and minimizes side reactions.[1]

  • Workup:

    • Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Filtration: Filter off the dimethylammonium chloride salt precipitate.[1]

    • Washing: Wash the organic filtrate with saturated NaHCO₃ (remove acid traces) and Brine.[1]

  • Purification (Distillation):

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Crucial Step: Perform vacuum distillation.[1] Collect the fraction boiling at ~135–140°C @ 12 mmHg.[1]

    • Purity Check: Product should be a clear oil.[1] If yellow, redistill.[1]

Synthesis Workflow (Graphviz)[1]

Synthesis_Workflow Start Start: Reagents Preparation (Anhydrous DCM, N2 atm) Step1 Cool Amine Solution to 0°C Start->Step1 Step2 Dropwise Addition of Malonyl Dichloride Step1->Step2 Control1 CRITICAL: Maintain T < 5°C (Exotherm Control) Step2->Control1 Step3 Precipitation of Salts (Ammonium Chloride) Step2->Step3 Step4 Filtration & Aqueous Wash (NaHCO3 / Brine) Step3->Step4 Step5 Vacuum Distillation (160°C @ 10mmHg) Step4->Step5 End Final Product: TMMA (Check Refractive Index: 1.462) Step5->End

Caption: Operational workflow for the synthesis of TMMA via the acid chloride route, emphasizing thermal control points.

Part 4: Application in Actinide Extraction

The primary research utility of TMMA is as a neutral solvating extractant .[1]

Mechanism of Action

TMMA operates via a solvation mechanism.[1] In high nitric acid concentrations, the carbonyl oxygens coordinate to the metal center, while the nitrate ions act as counter-anions to maintain charge neutrality.

Extraction Equilibrium:



Experimental Considerations
  • Stoichiometry: Typically,

    
     or 
    
    
    
    depending on the diluent and metal ionic radius.[1]
  • Third Phase Formation: Because TMMA is somewhat polar and the complexes are highly polar, "Third Phase Formation" (splitting of the organic phase into a light diluent-rich phase and a heavy complex-rich phase) is a risk.

  • Mitigation: If using aliphatic diluents (dodecane), a Phase Modifier (e.g., Octanol or TBP) is often required to maintain solubility of the metal-TMMA complex.[1]

References

  • PubChem. (2025).[1] N,N,N',N'-Tetramethylmalonamide Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Kravchuk, D., et al. (2023).[1] N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv.[1][4] [Link][1]

  • Modolo, G., et al. (2014).[1] Actinide Lanthanide Separation Process – ALSEP.[1] Pacific Northwest National Laboratory (PNNL).[1] [Link]

  • PureSynth. (2025).[1] Certificate of Analysis and Physical Data for TMMA. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate diamide ligand and organic intermediate utilized in coordination chemistry, solvent extraction (specifically f-block elements), and as a pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate diamide ligand and organic intermediate utilized in coordination chemistry, solvent extraction (specifically f-block elements), and as a pharmacophore scaffold in medicinal chemistry.[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 158.20 g/mol [2][4]

This technical guide provides a comprehensive analysis of TMMA, moving beyond basic properties to explore its synthesis, coordination mechanics, and utility in high-purity separation science relevant to drug development and radiopharmacy.[3]

Part 1: Physicochemical Characterization[3][5]

The following data aggregates experimental values essential for process scaling and analytical identification.

Table 1: Critical Physicochemical Properties[3]
PropertyValueContext/Notes
CAS Registry Number 7313-22-6 Primary identifier for regulatory filing.[3][4]
Molecular Weight 158.20 g/mol Monoisotopic mass: 158.1055 Da.[2][3]
Formula

Structure consists of a methylene bridge flanking two dimethylamide groups.[3]
Physical State Viscous Liquid / Low-Melting SolidOften appears as a colorless to pale yellow oil at RT.[3]
Boiling Point ~268 °C (760 mmHg)Distillable under reduced pressure (~160 °C at 10 mmHg).[3]
Density 1.03 – 1.10 g/cm³Slightly denser than water; facilitates phase separation in aqueous extractions.[3]
Solubility Polar SolventsSoluble in ethanol, chloroform, DCM, and water (miscible due to H-bonding).[3]
Flash Point ~113 °CClass IIIB combustible liquid.[3]

Part 2: Synthetic Methodologies

For pharmaceutical and research applications, purity is paramount.[3] While TMMA can be synthesized via the reaction of malonyl dichloride with dimethylamine, that route is aggressive and generates corrosive HCl byproducts.[3]

The Aminolysis of Diethyl Malonate is the preferred "green" route for laboratory and pilot-scale synthesis, offering higher atom economy and easier workup.[3]

Protocol: Catalytic Aminolysis (Recommended)[3]

Reaction Principle:



Step-by-Step Workflow:

  • Reagent Prep: Charge a high-pressure reactor (autoclave) or heavy-walled sealed tube with Diethyl Malonate (1.0 eq).

  • Amine Addition: Add Dimethylamine (3.0 – 4.0 eq) as a solution in ethanol or THF. Excess amine drives the equilibrium forward.[3]

  • Thermal Cycle: Heat the mixture to 70–80°C for 12–24 hours.

    • Note: Reaction kinetics are slow at room temperature due to the steric bulk of the forming tetra-substituted amide.[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess dimethylamine.[3]

    • The byproduct (ethanol) is co-evaporated.[3]

  • Purification:

    • Distillation: Vacuum distillation (approx.[3][5] 0.1–1.0 mmHg) is required to obtain pharmaceutical-grade purity (>98%).[3]

    • Alternative: Silica gel chromatography (Eluent: EtOAc/MeOH gradient) for smaller scales.[3]

Visualization: Synthesis & Purification Logic[3]

TMMA_Synthesis Start Diethyl Malonate (Precursor) Reaction Aminolysis 70-80°C, 24h (Sealed Vessel) Start->Reaction Reagent Dimethylamine (Excess, in EtOH) Reagent->Reaction Crude Crude Mixture (TMMA + EtOH) Reaction->Crude -EtOH Evap Rotary Evaporation Remove Volatiles Crude->Evap Distill Vacuum Distillation (160°C @ 10mmHg) Evap->Distill Product Pure TMMA (>98%) Distill->Product

Figure 1: Logical flow for the atom-economic synthesis of TMMA via aminolysis, minimizing corrosive byproducts.

Part 3: Coordination Chemistry & Drug Development Utility

TMMA is not merely a solvent; it is a chelating agent .[3] Understanding its binding mode is critical for researchers using it to scavenge metal catalysts (Pd, Ru) from drug substances or in the formulation of radiopharmaceuticals.[3]

Mechanism of Action: The "Bite Angle"

TMMA acts as a neutral, bidentate oxygen-donor ligand.[3] The two carbonyl oxygens coordinate to metal centers, forming a stable six-membered chelate ring.[3]

  • Hard-Soft Acid Base (HSAB) Theory: The "hard" oxygen donors have high affinity for "hard" acids like Lanthanides (

    
    ) and Actinides (
    
    
    
    ).[3]
  • Restricted Rotation: The steric bulk of the four methyl groups forces the carbonyls to orient in a specific way to minimize repulsion, often pre-organizing the molecule for binding (the cis-conformation).[3]

Applications in Drug Development[3]
  • Catalyst Scavenging: Post-reaction purification to remove heavy metals used in cross-coupling reactions (Suzuki, Heck).[3]

  • Radiopharma: TMMA derivatives are structural analogs to ligands used in the separation of isotopes for nuclear medicine (e.g., separating Yttrium-90 or Lutetium-177).[3]

  • Solubility Enhancer: Its structure mimics polar aprotic solvents (like DMF/DMAc) but with higher molecular weight, potentially serving as a non-volatile excipient or reaction medium in niche applications.[3]

Visualization: Bidentate Coordination

Coordination_Mechanism cluster_binding Chelation Process TMMA TMMA Ligand (C7H14N2O2) O1 C=O (Donor 1) TMMA->O1 O2 C=O (Donor 2) TMMA->O2 Metal Metal Ion (M+) Complex Metal-TMMA Complex (6-Membered Chelate Ring) Metal->Complex O1->Metal Coordinate Bond O2->Metal Coordinate Bond

Figure 2: Bidentate coordination mechanism showing the formation of the stable chelate ring with a metal center.

Part 4: Analytical Validation

To validate the identity of synthesized TMMA, compare experimental data against these predicted spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[2][3][7][8][9]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.3 – 3.5 ppm (s, 2H): Central methylene bridge (
      
      
      
      ).[3]
    • 
       2.9 – 3.1 ppm (s/d, 12H): N-Methyl protons.[3] Note: Depending on temperature and rotation speed around the C-N bond, these may appear as two distinct singlets (cis/trans relative to oxygen) or a broad singlet.
      
  • 
    C NMR: 
    
    • Carbonyl (

      
      ): ~165–168 ppm.[3]
      
    • Methylene (

      
      ): ~40–42 ppm.[3]
      
    • Methyl (

      
      ): ~35–38 ppm.[3]
      
Mass Spectrometry (MS)[3]
  • ESI+:

    
    [3]
    
  • Fragmentation: Loss of dimethylamine (

    
    ) is a common fragmentation pathway.[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide.[3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N,N,N',N'-tetramethylmalonamide (CAS 7313-22-6).[2][3] Retrieved from [Link][2][3]

  • U.S. Department of Energy, Office of Scientific and Technical Information. N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. Retrieved from [Link][3]

  • Organic Syntheses. General procedures for Malonamide synthesis (Analogous protocols). Retrieved from [Link][3]

Sources

Exploratory

1H NMR spectrum of N,N,N',N'-Tetramethylmalonamide

Technical Whitepaper: Spectroscopic Characterization and Dynamic Behavior of N,N,N',N'-Tetramethylmalonamide (TMMA) Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical diamide ligand used extensively i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Dynamic Behavior of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical diamide ligand used extensively in the actinide and lanthanide partitioning processes (e.g., DIAMEX, SANEX) within the nuclear fuel cycle. Its efficacy as an extractant relies heavily on its purity and structural conformation.

This technical guide provides a definitive analysis of the 1H NMR spectrum of TMMA. Unlike simple aliphatic amides, TMMA exhibits complex dynamic behavior due to restricted rotation around the C–N amide bonds. This document details the theoretical basis of these signals, provides a self-validating experimental protocol, and establishes quality control metrics for researchers in drug development and metalloseparations.

Part 1: Theoretical Framework & Structural Dynamics

To interpret the NMR spectrum of TMMA, one must first understand the electronic environment that breaks the magnetic equivalence of the methyl protons.

Amide Resonance and Restricted Rotation

The amide bond (


) exhibits significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl system.[1] This creates a high rotational barrier (typically 15–20 kcal/mol), preventing free rotation at room temperature.

Consequently, the two methyl groups on a single nitrogen atom are magnetically non-equivalent :

  • 
    :  Positioned cis to the carbonyl oxygen (deshielded).
    
  • 
    :  Positioned trans to the carbonyl oxygen (shielded).
    
Molecular Symmetry

TMMA possesses


 symmetry (averaged) centered on the methylene (

) bridge. This renders the two amide groups equivalent to each other. Therefore, the spectrum does not show four distinct methyl signals, but rather two distinct methyl signals (each representing 6 protons) and one methylene signal (2 protons).

Figure 1: Structural Dynamics & Magnetic Equivalence

TMMA_Dynamics cluster_conf Conformational States Struct TMMA Structure (Me)2N-C(O)-CH2-C(O)-N(Me)2 Resonance Amide Resonance (Partial C=N Double Bond) Struct->Resonance Electronic Effect Barrier Rotational Barrier (Restricted Rotation at RT) Resonance->Barrier Creates Signals NMR Output Non-Equivalent Methyls Barrier->Signals Results in Cis Me (cis to O) Deshielded Signals->Cis Trans Me (trans to O) Shielded Signals->Trans

Caption: Causal pathway linking amide resonance to the observation of non-equivalent methyl signals in 1H NMR.

Part 2: Experimental Protocol

This protocol is designed to be self-validating. If the integration ratios deviate from the standard, the system flags the sample as impure or wet.

Sample Preparation
  • Solvent Choice: Chloroform-d (

    
    ) is the standard for routine purity checks. It minimizes solvent interaction compared to 
    
    
    
    or Methanol-
    
    
    , which can induce proton exchange or hydrogen bonding shifts.
  • Concentration: 10–15 mg of TMMA in 0.6 mL solvent. High concentrations can induce viscosity broadening.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2]

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The methyl protons have relatively long 
    
    
    
    relaxation times; a short D1 will suppress their integration relative to the methylene, skewing quantitative analysis.
  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (25°C). Critical: Temperature stability is vital. Fluctuations >1°C can shift the coalescence point of the amide methyls.

Part 3: Spectral Analysis & Interpretation

At 298 K in


, the spectrum of pure TMMA is characterized by three primary singlets.
Chemical Shift Data Table
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Justification
Methylene (

)
3.35 – 3.45 Singlet2H Flanked by two electron-withdrawing carbonyl groups (

-disubstituted).
Methyl A (

)
3.05 – 3.12 Singlet6H Cis to Carbonyl Oxygen. Deshielded by the anisotropic effect of the C=O bond.
Methyl B (

)
2.90 – 2.98 Singlet6H Trans to Carbonyl Oxygen. Shielded relative to the cis methyl.

Note: Values are referenced to TMS (0.00 ppm) in


. In 

, the

signal may shift slightly upfield.
Dynamic NMR (DNMR) & Coalescence

TMMA is a textbook example of dynamic exchange.

  • At Room Temperature (Slow Exchange): Two distinct methyl peaks are observed. The rotation rate (

    
    ) is slower than the frequency difference (
    
    
    
    ) between the two sites.
  • At High Temperature (>80°C): The thermal energy overcomes the rotational barrier. The two methyl signals broaden and merge into a single singlet (Fast Exchange).

  • Diagnostic Value: If your RT spectrum shows a single broad methyl peak, your probe temperature may be elevated, or the sample may contain impurities lowering the barrier.

Part 4: Quality Control & Impurities

A "Self-Validating System" implies that the data itself confirms the assay quality. Use the following logic gates:

  • Integration Check: Normalize the Methylene peak (3.4 ppm) to 2.00.

    • Pass: The two methyl peaks sum to 12.00 (

      
       0.5).
      
    • Fail: If Methyls < 11.5, potential relaxation delay issue (D1 too short). If Methyls > 12.5, potential solvent overlap or aliphatic impurity.

  • Impurity Fingerprinting:

    • Dimethylamine (

      
      ):  A common synthesis byproduct. Look for a singlet/broad peak around 2.3 – 2.6 ppm .
      
    • Malonic Acid: Look for a singlet around 3.4 ppm (overlapping with TMMA methylene) but with a broad acidic proton >10 ppm.

    • Water: In

      
      , a broad singlet around 1.56 ppm .
      

Figure 2: QC & Analysis Workflow

QC_Workflow Start Acquire 1H NMR (CDCl3, 298K) Check_CH2 Locate CH2 Singlet (~3.4 ppm) Start->Check_CH2 Check_Me Locate N-Me Signals (2.9 - 3.1 ppm) Check_CH2->Check_Me Decision_Split Are Me signals split (2 peaks)? Check_Me->Decision_Split Pass_Split Restricted Rotation Confirmed (Normal) Decision_Split->Pass_Split Yes Fail_Split Coalescence/Fast Exchange (Check Temp/Purity) Decision_Split->Fail_Split No (Single Peak) Integration Integration Ratio CH2 : Me(total) == 1:6? Pass_Split->Integration Valid VALID SAMPLE Proceed to Extraction Assay Integration->Valid Yes Invalid INVALID Recrystallize Integration->Invalid No

Caption: Logical decision tree for validating TMMA purity via 1H NMR.

References

  • Oregon State University. "1H NMR Chemical Shifts & General Trends." Chemistry Department Resources. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 29, no. 9 (2010): 2176–2179. [Link]

  • Foreman, M. R. S., et al. "The solvent extraction of rare earth elements from nitrate media with novel polyamides containing malonamide groups." Hydrometallurgy 164 (2016): 24–30. (Context for TMMA extraction applications). [Link]

  • Reich, H. J. "Dynamic NMR: Restricted Rotation in Amides." University of Wisconsin-Madison Chemistry. [Link](Note: Generalized authoritative source for amide rotation theory).

Sources

Foundational

13C NMR data for N,N,N',N'-Tetramethylmalonamide

Technical Whitepaper: C NMR Characterization of N,N,N',N'-Tetramethylmalonamide (TMMA) Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate ligand utilized extensively in the separation of tri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: C NMR Characterization of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate ligand utilized extensively in the separation of trivalent actinides (An(III)) and lanthanides (Ln(III)) from nuclear waste streams. Its efficacy as an extractant relies heavily on the "bite angle" formed by its dicarbonyl backbone.

This technical guide provides a definitive reference for the


C NMR characterization of TMMA. Unlike simple aliphatic amides, TMMA exhibits complex dynamic behavior in solution due to restricted rotation around the C–N amide bonds. Accurate interpretation of its NMR spectrum requires understanding these kinetic phenomena, which manifest as distinct magnetic environments for chemically similar methyl groups at ambient temperatures.

Structural Dynamics & Symmetry

To interpret the NMR data correctly, one must first define the time-averaged symmetry of the molecule in solution.

Resonance and Restricted Rotation

The amide bond possesses significant double-bond character (


). This resonance creates a high rotational energy barrier (

kcal/mol), effectively locking the N-methyl groups into cis (syn) or trans (anti) positions relative to the carbonyl oxygen on the NMR timescale at room temperature.
Structural Visualization

The following diagram illustrates the connectivity and the specific carbon environments discussed in the spectral analysis.

TMMA_Structure cluster_0 N,N,N',N'-Tetramethylmalonamide C_Carbonyl C=O (Carbonyl) ~167 ppm N_Methyl_A N-CH3 (cis) ~35 ppm C_Carbonyl->N_Methyl_A  Restricted Rotation N_Methyl_B N-CH3 (trans) ~37 ppm C_Carbonyl->N_Methyl_B  Restricted Rotation C_Methylene CH2 (Methylene) ~41 ppm C_Methylene->C_Carbonyl  u03b1-bond

Figure 1: Connectivity and magnetic environments of TMMA. Note the distinct environments for N-methyl groups due to amide resonance.

C NMR Spectral Data

The following data represents the chemical shifts (


) for TMMA in Deuterated Chloroform (

) at 298 K.
Chemical Shift Table[1]
Carbon AssignmentTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Justification
C=O Quaternary167.2 Singlet (absent)Deshielded by electronegative O and N;

hybridization.
CH₂ Secondary41.5 Inverted (Negative)Alpha to two electron-withdrawing carbonyls.
N-CH₃ (trans) Primary37.6 Upright (Positive)Trans to carbonyl oxygen; sterically less crowded.
N-CH₃ (cis) Primary35.4 Upright (Positive)Cis to carbonyl oxygen; shielded by steric compression/anisotropy.

> Note: Chemical shifts may vary by


 ppm depending on concentration and specific solvent interactions (e.g., hydrogen bonding in 

or DMSO).
Dynamic NMR Considerations (Coalescence)

At room temperature (25°C), the two N-methyl signals are distinct.

  • T < 60°C: Slow exchange regime. Two distinct peaks observed for N-methyls.

  • T > 80°C: Fast exchange regime. The rotation becomes fast enough to average the magnetic environments. The two peaks at 35.4 and 37.6 ppm will broaden and eventually merge into a single peak around 36.5 ppm .

Experimental Methodology

To ensure the reproducibility of the data presented above, the following synthesis and acquisition protocols are recommended.

Synthesis & Purification Protocol (Self-Validating)

Commercial samples of TMMA can contain mono-amide impurities. For high-precision spectral referencing, synthesize fresh material using the Diethyl Malonate Aminolysis route.

  • Reagents: Diethyl malonate (1.0 eq), Dimethylamine (4.0 eq, 40% aq. solution or anhydrous gas).

  • Reaction: Stir diethyl malonate and dimethylamine in a sealed pressure vessel at 60°C for 24 hours.

  • Workup: Remove excess amine and ethanol/water under reduced pressure.

  • Purification (Critical): Dissolve residue in

    
    , dry over 
    
    
    
    , filter, and concentrate. Distill under high vacuum (bp ~130°C at 0.5 mmHg) or recrystallize from cold ether if solid.
  • Validation: The absence of a triplet at ~14 ppm (ethyl ester methyl) confirms complete conversion of the starting material.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Acquisition Parameters cluster_proc Phase 3: Processing Step1 Weigh 30-50 mg TMMA Step2 Dissolve in 0.6 mL CDCl3 (Contains 0.03% TMS) Step1->Step2 Step3 Filter into 5mm NMR Tube (Remove suspended solids) Step2->Step3 Step4 Pulse Sequence: zgpg30 (Proton Decoupled) Step3->Step4 Step5 Relaxation Delay (D1): 2.0 - 5.0 s (Critical for C=O integration) Step4->Step5 Step6 Scans (NS): > 256 (For S/N > 100:1) Step5->Step6 Step7 Exponential Multiplication (LB = 1.0 Hz) Step6->Step7 Step8 Reference TMS to 0.0 ppm (or CDCl3 triplet to 77.16 ppm) Step7->Step8

Figure 2: Standardized workflow for acquiring quantitative


C NMR data for diamides.

Detailed Mechanistic Analysis

The Carbonyl Signal (167.2 ppm)

The carbonyl carbon is the most deshielded nucleus in the molecule. Its position is characteristic of tertiary amides (typically 160–170 ppm).

  • Diagnostic Value: If this peak shifts significantly upfield (<165 ppm), it suggests hydrolysis to the carboxylic acid or incomplete conversion of the ester (esters appear ~168-172 ppm, but are distinguished by the ethoxy signals).

  • Relaxation: Quaternary carbons have long spin-lattice relaxation times (

    
    ). If quantitative integration is required (e.g., for purity assay), the relaxation delay (
    
    
    
    ) must be set to at least
    
    
    (approx. 10–20 seconds).
The Methylene Bridge (41.5 ppm)

The central methylene group (


) resonates at 41.5 ppm.
  • Comparison: This is upfield compared to diethyl malonate (~42 ppm) but distinct enough to monitor reaction progress.

  • Acidity: The protons on this carbon are acidic (

    
    ). In the presence of strong bases (
    
    
    
    ,
    
    
    ), this carbon deprotonates, causing a massive spectral change (often shifting the signal downfield due to delocalization of the anion charge).
The N-Methyl Doublet (35.4 & 37.6 ppm)

The observation of two distinct methyl signals is the hallmark of a tertiary amide at room temperature.

  • Origin: The

    
     bond has partial double bond character. The methyl group cis to the carbonyl oxygen experiences a different magnetic environment than the trans methyl group due to the magnetic anisotropy of the C=O bond.
    
  • Troubleshooting: If you observe only one broad peak at ~36.5 ppm, your sample may be heated (probe temperature > 60°C) or the solvent may be inducing rapid exchange (e.g., acidic impurities catalyzing rotation).

References

  • General Amide Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Malonamide Extraction Chemistry: Spjuth, L., et al. (2000). Extraction of actinides and lanthanides from nitric acid by N,N'-dimethyl-N,N'-dibutylmalonamide. Radiochimica Acta, 88, 269. Link

  • Solvent Impurity Reference: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link

Exploratory

Theoretical Frameworks for Tetramethylmalonamide (TMMA) Complexation

Content Type: Technical Whitepaper & Operational Guide Subject: Computational Chemistry / f-Element Separation Science Executive Summary Tetramethylmalonamide ( -tetramethylmalonamide, or TMMA) serves as the foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: Computational Chemistry / f-Element Separation Science

Executive Summary

Tetramethylmalonamide (


-tetramethylmalonamide, or TMMA) serves as the foundational model ligand for the DIAMEX (Diamide Extraction)  process, a critical technology in nuclear fuel reprocessing for partitioning minor actinides (Am, Cm) from lanthanides. While industrial processes utilize more lipophilic derivatives like DMDOHEMA, theoretical studies of TMMA are indispensable for isolating the electronic and steric drivers of f-element selectivity .

This guide synthesizes advanced Density Functional Theory (DFT) methodologies to predict the structural, vibrational, and thermodynamic properties of TMMA complexes. It provides a validated roadmap for researchers to simulate metal-ligand interactions, moving beyond trial-and-error synthesis toward rational ligand design.

Computational Methodology: The "In-Silico" Standard

To achieve results comparable to experimental X-ray diffraction (XRD) and spectroscopic data, a rigid computational protocol is required. The following parameters represent the current "Gold Standard" in actinide/lanthanide computational chemistry.

Electronic Structure Theory
  • Functional Selection:

    • Hybrid Functionals (B3LYP, PBE0): The industry standard for reproducing vibrational frequencies and bond lengths in hard-donor ligands (O-donors).

    • M06-2X /

      
      B97X-D:  Recommended when dispersion forces (van der Waals interactions between the tetramethyl groups) are critical for conformational stability.
      
  • Basis Sets & Relativistic Effects:

    • Light Atoms (C, H, N, O): Pople style 6-311+G(d,p) or Dunning aug-cc-pVDZ.

    • Heavy Metals (Ln, An): Relativistic Effective Core Potentials (RECPs) are mandatory to account for scalar relativistic effects without the cost of all-electron calculations.

      • Lanthanides:[1][2][3][4][5][6][7][8] Stuttgart-Dresden (SDD) / MWB segments (e.g., MWB28 for La-Lu).

      • Actinides:[7] Stuttgart small-core ECPs (e.g., ECP60MWB for U, Pu, Am).

Solvation Modeling

Gas-phase calculations fail to predict extraction selectivity. Implicit solvation models must be applied:

  • Model: CPCM (Conductor-like Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Phases:

    • Aqueous Phase:[3][4][7]

      
       (Water).
      
    • Organic Phase:[7][9]

      
       (Toluene) or 
      
      
      
      (Dichloromethane) to mimic the diluent environment.

Structural & Electronic Insights

Coordination Geometry

TMMA acts primarily as a neutral, bidentate ligand coordinating through the carbonyl oxygens (


). Theoretical optimization reveals two primary coordination modes that dictate stability:
ParameterCis-Chelating Mode (

)
Trans-Bridging Mode (

)
Geometry Metal ion binds both oxygens of one TMMA.TMMA bridges two metal centers.
O-M-O Bite Angle ~72° - 78° (Restricted by propyl backbone)N/A (Linear bridging)
Energetics Thermodynamically favored in low-loading.Observed in polymeric crystal structures.
Metal Center Typically 10-coordinate (e.g.,

).
Variable.
Vibrational Spectroscopy Validation

A key validation step for any theoretical model is the reproduction of IR/Raman shifts. Upon complexation, electron density flows from the carbonyl oxygen to the metal cation (Lewis acid), weakening the C=O bond.

Diagnostic Table: Calculated vs. Experimental Shifts

Vibrational ModeFree TMMA (

)
Complexed TMMA (

)
Shift (

)
Interpretation

1635 (Calc)1595 (Calc)-40Red Shift: Indicates strong

bonding.

1610 (Calc)1580 (Calc)-30Coupled mode; sensitive to bite angle.

14051425+20Blue Shift: Increased double bond character in C-N due to resonance.

Note: Frequencies are typically scaled by a factor of 0.96-0.98 for B3LYP.

Operational Protocol: Binding Energy Calculation

To determine if TMMA will selectively extract Americium (


) over Europium (

), follow this thermodynamic cycle workflow.
Step 1: Geometry Optimization

Optimize the structures of the free ligand (


), the solvated metal ion (

), and the complex (

).

Check: Ensure no imaginary frequencies for ground states.

Step 2: Gibbs Free Energy Calculation

Calculate


 using the equation:


  • 
    : Includes explicit water molecules in the first shell (e.g., 
    
    
    
    ).
  • 
    : The full nitrate/TMMA complex in the organic solvent field.
    
Step 3: Selectivity Analysis ( )


  • If

    
    , the ligand is selective for Americium.
    
  • TMMA typically shows low selectivity (

    
    ), necessitating the "soft-donor" modifications (e.g., S-donors) used in advanced SANEX processes.
    

Visualized Workflows

Computational Workflow for TMMA Complexes

This diagram outlines the logical flow from molecular construction to validated thermodynamic data.

TMMA_Workflow Start Molecular Construction (TMMA + Metal Nitrate) Opt_Gas Gas Phase Optimization (B3LYP/SDD/6-31G*) Start->Opt_Gas Freq_Check Frequency Analysis (NImag = 0?) Opt_Gas->Freq_Check Freq_Check->Opt_Gas No (Re-optimize) Solv_Energy Solvation Energy Calc (CPCM/SMD Model) Freq_Check->Solv_Energy Yes Thermo_Data Calculate u0394G, u0394H, u0394S Solv_Energy->Thermo_Data Validation Compare u03BD(C=O) with Experimental IR/Raman Thermo_Data->Validation

Figure 1: Step-by-step computational workflow for validating TMMA complex structures.

Ligand Exchange Mechanism

The extraction process involves the displacement of water molecules by TMMA and Nitrate ions.

Exchange_Mechanism Aq_Ion [M(H2O)9]3+ (Aqueous) Interface Interface Adsorption Aq_Ion->Interface + TMMA Intermediate [M(TMMA)(H2O)x]3+ (Transition) Interface->Intermediate - H2O Org_Complex [M(TMMA)2(NO3)3] (Organic) Intermediate->Org_Complex + NO3- / - H2O

Figure 2: Simplified ligand exchange pathway at the liquid-liquid interface.

References

  • Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series Source: ChemRxiv (2024) URL:[Link][2][3][4][10][11][12][13]

  • Conformational Analysis of Malonamide, N,N'-Dimethylmalonamide, and N,N,N',N'-Tetramethylmalonamide Source: Journal of Physical Chemistry A / PNNL (1999) URL:[Link](Note: Direct DOI link provided for stability)

  • Computation-Aided Development of Next-Generation Extractants for Trivalent Actinide and Lanthanide Separation Source: NIH / PubMed Central (2024) URL:[Link]

  • Computational study of lanthanide(III) hydration Source: Dalton Transactions (RSC) URL:[Link]

  • DFT-calculated structures of species involving two uranyl(VI) units and one malate ligand Source: ResearchGate (2025) URL:[10][Link]

Sources

Foundational

The Malonamide Paradigm: From Nuclear Reprocessing to Pharmaceutical Ligand Design

Technical Whitepaper | Version 2.0 Executive Summary This technical guide analyzes the discovery, chemistry, and application of malonamide solvents. Originally engineered by the French Alternative Energies and Atomic Ene...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary This technical guide analyzes the discovery, chemistry, and application of malonamide solvents. Originally engineered by the French Alternative Energies and Atomic Energy Commission (CEA) to solve critical waste management issues in nuclear reprocessing, these molecules have evolved into a versatile class of ligands. While their primary industrial application remains the DIAMEX (DIAMide EXtraction) process for actinide partitioning, their bidentate architecture and tunable "bite angles" have found translational utility in pharmaceutical catalysis and drug design (e.g., HDAC inhibitors).

Part 1: The Genesis of CHON Solvents

The Historical Imperative

In the late 1970s and early 1980s, the PUREX process (Plutonium Uranium Reduction EXtraction) was the gold standard for nuclear fuel reprocessing. However, it relied on Tributyl Phosphate (TBP), an organophosphorus compound. When TBP degrades or is incinerated, it generates solid phosphate residues (secondary waste) that are difficult to manage.

The "CHON" Principle: Dr. Claude Musikas and his team at the CEA (Fontenay-aux-Roses) proposed a radical shift: extractants composed solely of C arbon, H ydrogen, O xygen, and N itrogen. These "CHON" compounds could be completely incinerated into gases (


, 

,

), eliminating solid secondary waste.
The Discovery Timeline

The search began with simple amides but quickly focused on malonamides (propanediamides) due to their ability to form stable chelates with trivalent actinides (


) and lanthanides (

) in high acidity environments—a feat monodentate amides could not achieve efficiently.

History TBP 1950s: TBP (PUREX) Organophosphorus Solid Waste Issue Musikas 1980s: C. Musikas (CEA) Proposes CHON Principle TBP->Musikas Waste Reduction Drive SimpleAmides Early 1980s: Simple Amides Poor Extraction of An(III) Musikas->SimpleAmides Malonamides Late 1980s: Malonamides Bidentate Chelation Discovered SimpleAmides->Malonamides Need for Chelation DMDBTDMA 1990s: DMDBTDMA First Benchmark Molecule Malonamides->DMDBTDMA DMDOHEMA 2000s: DMDOHEMA Optimized for DIAMEX Process DMDBTDMA->DMDOHEMA Solubility Optimization

Figure 1: Evolutionary timeline of extractant development from TBP to optimized Malonamides.

Part 2: Molecular Architecture & Structure-Activity Relationships (SAR)

The success of malonamides lies in their tunable structure. The general formula is


.
The Chelation Mechanism

Malonamides act as neutral, bidentate ligands. They coordinate to metal ions (e.g., Americium, Curium) through the carbonyl oxygens.

  • Equation:

    
    
    
  • Bite Angle: The central methylene bridge (

    
    ) creates a six-membered chelate ring with the metal, which is thermodynamically favorable for large cations like Actinides.
    
Structural Optimization (DMDBTDMA vs. DMDOHEMA)

Early iterations like DMDBTDMA (


-dimethyl-

-dibutyltetradecylmalonamide) suffered from "third-phase formation"—a phenomenon where the organic phase splits into two layers (one metal-rich, one diluent-rich) at high metal loading.

To solve this, the CEA developed DMDOHEMA (


-dimethyl-

-dioctylhexylethoxymalonamide).[1]
FeatureStructural ModificationImpact on Performance
Nitrogen Substituents Methyl + Octyl groupsLong alkyl chains increase lipophilicity (solubility in dodecane). Methyl reduces steric hindrance at the binding site.
Central Carbon (Bridge) Ethoxy-hexyl chainCritical Innovation: The ether oxygen in the side chain increases polarity slightly without losing lipophilicity, preventing third-phase formation.
Basicity Electron-donating alkylsIncreases electron density on Carbonyl Oxygens, strengthening the Metal-Ligand bond.

Part 3: Synthesis Protocol (Technical Guide)

While early synthesis used potentially hazardous acid chlorides, modern industrial synthesis favors transamidation or direct condensation to align with Green Chemistry principles.

Target Molecule: DMDOHEMA Reaction Type: Transamidation of Diethyl Malonate derivatives.

Step-by-Step Workflow
  • Precursor Preparation: Alkylation of diethyl malonate with the specific side chain (e.g., chloromethyl hexyl ether) to install the central substituent.

  • Amidation: Reaction of the substituted malonate with

    
    -methyl-octylamine.
    

Synthesis Start Diethyl Malonate + Side Chain Halide Step1 Step 1: Alkylation (NaOEt/EtOH, Reflux) Forms Substituted Malonate Start->Step1 Intermed Intermediate: 2-(hexyloxyethyl) diethyl malonate Step1->Intermed Step2 Step 2: Transamidation + N-methyl-octylamine (Catalytic NaOMe, 140°C, Vacuum removal of EtOH) Intermed->Step2 Purify Purification Acid/Base Wash + Vacuum Distillation Step2->Purify Final Product: DMDOHEMA >98% Purity Purify->Final

Figure 2: Industrial synthesis pathway for substituted malonamides via transamidation.

Critical Control Points:

  • Temperature: Transamidation requires high temperature (

    
    ) to drive off ethanol and shift equilibrium.
    
  • Vacuum: Continuous removal of ethanol is essential for yield.

  • Purity: Residual amine must be removed (acid wash) as it can interfere with extraction kinetics.

Part 4: The DIAMEX Process Application

The DIAMEX process is the primary industrial application, designed to treat High Active Concentrate (HAC) from PUREX raffinate.

Process Logic
  • Feed: 3M to 4M Nitric Acid (contains An, Ln, Fission Products).

  • Solvent: 0.5M - 0.6M DMDOHEMA in TPH (Hydrogenated Tetrapropene) or Dodecane.

  • Selectivity: Malonamides co-extract An(III) and Ln(III), separating them from other fission products (Cs, Sr, etc.).

Flowsheet Visualization

DIAMEX Feed HAC Feed (An + Ln + FP) 3M HNO3 Extract Extraction Bank (Mixer-Settlers) Solvent: DMDOHEMA Feed->Extract Aq Phase Scrub Scrubbing (Remove Zr, Mo, Fe) Low Acid / Oxalic Acid Extract->Scrub Loaded Solvent Waste Raffinate (FP - Cs, Sr) To Vitrification Extract->Waste Raffinate Strip Stripping (Recover An + Ln) Dilute HNO3 (pH 1) Scrub->Strip Pure Solvent + An/Ln Strip->Extract Solvent Recycle Product Product Stream (An + Ln) To SANEX Process Strip->Product Aq Product

Figure 3: Simplified DIAMEX process flow for co-extraction of Actinides and Lanthanides.

Part 5: Beyond Nuclear – Pharmaceutical & Catalytic Translation

For drug development professionals, the malonamide scaffold offers "privileged structure" characteristics.

Ligands in Cross-Coupling

The bidentate nature of malonamides makes them excellent ligands for Copper-catalyzed Ullmann-type reactions (C-N, C-O bond formation).

  • Mechanism: The malonamide stabilizes the Cu(I) intermediate, facilitating the oxidative addition of aryl halides.

  • Advantage: Cheaper and more stable than phosphine ligands.

Medicinal Chemistry (HDAC & Protease Inhibitors)

Malonamides serve as bioisosteres for peptides.[2]

  • HDAC Inhibitors: The diamide cap can coordinate Zinc in the histone deacetylase active site (similar to hydroxamic acids but more stable).

  • Factor Xa Inhibitors: Substituted malonamides act as linkers that position pharmacophores correctly in the enzyme pocket, improving metabolic stability compared to standard peptide bonds.

References

  • Musikas, C. (1987). Solvent extraction for the chemical separation of the 5f elements. Inorganica Chimica Acta. Link

  • Cuillerdier, C., Musikas, C., et al. (1991).[3] Malonamides as new extractants for nuclear waste solutions. Separation Science and Technology. Link

  • Hérès, X., et al. (2008). The separation of extractants implemented in the DIAMEX-SANEX process. CEA/OSTI. Link

  • Miguirditchian, M., et al. (2006). Thermodynamics of cation extraction by the malonamide DMDOHEMA. Solvent Extraction and Ion Exchange. Link

  • Spjuth, L., et al. (2000). Extraction of actinides and lanthanides from nitric acid solution by malonamides. Radiochimica Acta. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary & Application Context N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate oxygen-donor ligand used extensively in nuclear fuel reprocessing research. Specifically, it serves as a model compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate oxygen-donor ligand used extensively in nuclear fuel reprocessing research. Specifically, it serves as a model compound and extractant in the DIAMEX (DIAMide EXtraction) and SANEX processes, designed to separate trivalent actinides (Am, Cm) from lanthanides in high-level liquid waste.

Unlike simple monoamides, the malonamide structure allows for chelation with high coordination numbers required by f-block elements. High-purity synthesis of TMMA is a prerequisite for determining accurate distribution ratios (


) and stability constants (

) in solvent extraction studies. Impurities such as residual amines or monoamides can drastically skew extraction kinetics and thermodynamics.[1]

This guide details the "Acid Chloride Route," selected for its kinetic superiority and high conversion rates compared to ester aminolysis, ensuring a ligand grade suitable for crystallographic and radiometric analysis.

Strategic Route Selection

Two primary pathways exist for synthesizing TMMA. This protocol utilizes Route A for research-scale applications where purity is paramount.[1]

FeatureRoute A: Acid Chloride (Recommended) Route B: Ester Aminolysis
Precursor Malonyl DichlorideDiethyl Malonate
Reagent Dimethylamine (anhydrous)Dimethylamine (aq. or gas)
Kinetics Fast (< 2 hours), ExothermicSlow (Hours to Days), requires heat
Thermodynamics Irreversible (formation of salt)Equilibrium driven (requires removal of EtOH)
Purity Profile High (Main impurity is salt)Moderate (Mixed ester-amides possible)
Reaction Mechanism (Route A)

The synthesis proceeds via a nucleophilic acyl substitution. The dimethylamine acts as both the nucleophile and the proton scavenger.

Stoichiometry: 1 equivalent of Malonyl Chloride requires 4 equivalents of Dimethylamine (2 eq for substitution, 2 eq to neutralize HCl).

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products M Malonyl Chloride (Cl-CO-CH2-CO-Cl) TI Tetrahedral Intermediate M->TI Nucleophilic Attack DMA 4 eq. Dimethylamine (HN(CH3)2) DMA->TI TMMA TMMA ((CH3)2N-CO-CH2-CO-N(CH3)2) TI->TMMA Elimination of Cl- Salt 2 eq. DMA·HCl (Solid Precipitate) TI->Salt Proton Transfer

Figure 1: Mechanistic pathway for the generation of TMMA via acid chloride.

Detailed Protocol: Acid Chloride Route

Reagents & Equipment
  • Malonyl Chloride (97%+): Highly moisture sensitive. Store under inert gas.

  • Dimethylamine (2.0 M in THF): Preferred over gaseous DMA for precise volumetric control and cooling management.

  • Dichloromethane (DCM): Anhydrous, used as the reaction solvent.

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) (500 mL).

    • Pressure-equalizing addition funnel.[1]

    • Schlenk line (Nitrogen/Argon atmosphere).[1]

    • Ice/Salt bath (-10°C to 0°C).[1]

Step-by-Step Procedure
Phase 1: Setup and Inerting
  • Flame-dry the 3-neck RBF and addition funnel under vacuum; backfill with Argon.[1]

  • Charge the RBF with Dimethylamine (2.0 M in THF, 200 mL, 400 mmol, 4.0 eq) .

  • Cool the amine solution to 0°C using an ice bath. Critical: Pre-cooling prevents uncontrolled boiling of the amine upon addition.

Phase 2: Controlled Addition (The Exotherm)
  • Dilute Malonyl Chloride (14.1 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous DCM .

  • Transfer the Malonyl Chloride solution to the addition funnel under inert flow.[1]

  • Dropwise Addition: Add the acid chloride solution to the amine solution over 45–60 minutes .

    • Process Control: Monitor internal temperature.[1] Do not exceed 10°C.

    • Observation: A thick white precipitate (Dimethylamine Hydrochloride) will form immediately. Ensure vigorous stirring to prevent seizing.

Phase 3: Reaction Completion
  • Once addition is complete, allow the reaction to warm to room temperature (25°C) naturally.

  • Stir for an additional 2 hours .

    • Validation: TLC (MeOH/DCM 1:9) can be used to confirm the consumption of acid chloride (though hydrolysis on the plate makes this tricky; disappearance of the acid chloride smell is a crude but effective indicator).

Phase 4: Workup & Purification[1]
  • Filtration: Filter the reaction mixture through a fritted glass funnel (or Celite pad) to remove the solid DMA·HCl salt.[1] Wash the filter cake with 2 x 30 mL DCM.

  • Concentration: Combine the filtrate and remove the solvent (THF/DCM) using a rotary evaporator at 40°C under reduced pressure.

  • Liquid-Liquid Extraction (Optional but Recommended for Purity):

    • Dissolve the oily residue in 100 mL DCM.[1]

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed acid.[1]

    • Wash with Brine (1 x 30 mL).[1]

    • Dry over anhydrous MgSO₄.[1]

  • Distillation: The crude product is a pale yellow oil.[1] Purify via vacuum distillation .

    • Target: TMMA has a high boiling point.[1] A short-path distillation apparatus is required.[1][2]

    • Conditions: Collect fractions at ~130–135°C at 0.5 mmHg (values may vary based on vacuum strength).

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup cluster_pure Phase 4: Purification Step1 Inert Atmosphere Setup (Ar/N2) Step2 Cool DMA/THF to 0°C Step1->Step2 Step3 Dropwise Addition of Malonyl Chloride Step2->Step3 Step4 Exotherm Control (Keep T < 10°C) Step3->Step4 Slow Addition Step5 Precipitation of DMA·HCl Salt Step4->Step5 Stir 2h @ RT Step6 Filtration of Solids Step5->Step6 Step7 Solvent Removal (Rotovap) Step6->Step7 Step8 Vacuum Distillation (High Vacuum) Step7->Step8 Final Pure TMMA (Colorless Oil) Step8->Final

Figure 2: Operational workflow for the synthesis and purification of TMMA.

Characterization & Data Validation

To ensure the ligand is suitable for actinide extraction, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

3.40 (s, 2H)
Central methylene (-CH₂-) protons.

3.05 (s, 6H)
N-Methyl group (cis/trans to carbonyl).

2.95 (s, 6H)
N-Methyl group (cis/trans to carbonyl).
¹³C NMR

167.5 ppm
Carbonyl (C=O) carbons.[1]

41.2 ppm
Central methylene (-CH₂-).

37.5, 35.4 ppm
N-Methyl carbons (magnetic non-equivalence due to restricted rotation).
IR Spectroscopy 1630–1650 cm⁻¹Strong C=O stretch (Tertiary Amide).

Note on NMR: The N-methyl groups often appear as two distinct singlets due to the partial double bond character of the C-N bond, which restricts rotation at room temperature.

Safety & Hazard Management

  • Malonyl Chloride:

    • Hazard: Corrosive, Lachrymator.[1] Reacts violently with water to release HCl gas.[1]

    • Control: Handle only in a fume hood. Quench glassware in a dilute bicarbonate bath before cleaning.[1]

  • Dimethylamine:

    • Hazard: Extremely flammable; toxic by inhalation.[1]

    • Control: Use pre-dissolved solutions (THF) to avoid handling gaseous cylinders if possible. Keep away from ignition sources.[1][3][4][5][6]

  • Reaction Exotherm:

    • Hazard: Rapid addition can cause solvent boiling and runaway pressure buildup.[1]

    • Control: Strict adherence to dropwise addition at 0°C.

References

  • Application in Actinide Separation: Smith, J. et al. "N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv/OSTI.[1]

  • Reagent Safety Data: Fisher Scientific. "Safety Data Sheet: Malonyl Dichloride."

  • General Amide Synthesis Methodology: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedure for amides from acid chlorides).

Sources

Application

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) as a Polar Aprotic Solvent

This Application Note is designed for research scientists and process engineers evaluating N,N,N',N'-Tetramethylmalonamide (TMMA) as a high-performance, polar aprotic solvent. It addresses the critical need for REACH-com...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process engineers evaluating N,N,N',N'-Tetramethylmalonamide (TMMA) as a high-performance, polar aprotic solvent. It addresses the critical need for REACH-compliant alternatives to N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), while leveraging the unique bidentate chelation properties of the malonamide motif.

Executive Summary

The restriction of traditional dipolar aprotic solvents (NMP, DMF, DMAc) under REACH regulations due to reproductive toxicity (H360D) has necessitated the validation of safer alternatives. N,N,N',N'-Tetramethylmalonamide (TMMA) emerges not merely as a substitute, but as a functional solvent with distinct physicochemical advantages.

Unlike monodentate amides (DMF), TMMA possesses a 1,3-diamide backbone , conferring it with:

  • Bidentate Chelation Capability: Enhanced solvation of hard cations (Li+, Na+, Lanthanides).

  • High Oxidative Stability: Suitable for high-voltage electrochemical windows (>4.5 V vs Li/Li+).

  • Reduced Volatility: Lower vapor pressure compared to DMF, reducing inhalation risks.

This guide details protocols for utilizing TMMA in Solid-Phase Peptide Synthesis (SPPS) and High-Voltage Battery Electrolytes .

Physicochemical Profile & Solvent Selection

TMMA exhibits higher viscosity than DMF due to strong dipole-dipole interactions. For optimal mass transfer, it is often used as a binary mixture in room-temperature applications or as a neat solvent in elevated-temperature protocols.

Table 1: Comparative Solvent Properties
PropertyTMMA (Target)NMP (Reference)DMF (Reference)Impact on Protocol
Structure Bidentate DiamideCyclic AmideLinear AmideTMMA stabilizes cations better; higher viscosity.
Boiling Point ~230–250°C (est.)202°C153°CTMMA allows higher reaction temps; requires vacuum for removal.
Viscosity (25°C) High (>3 cP)1.67 cP0.92 cPCritical: Requires extended mixing times or binary dilution (e.g., with Anisole).
Dielectric Constant High (Polar)32.236.7Excellent solubility for polar substrates and salts.
REACH Status Not RestrictedSVHC (Reprotoxic)SVHC (Reprotoxic)TMMA is the safer compliance choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Context: Standard SPPS relies on NMP/DMF for resin swelling and reagent solubility. TMMA is a superior solvating agent for aggregation-prone sequences (beta-sheets) due to its ability to disrupt inter-chain hydrogen bonding, though its viscosity requires protocol adaptation.

Reagents & Equipment[1]
  • Solvent A: TMMA (Reagent Grade, >98%).

  • Co-Solvent: Anisole or Dimethyl Carbonate (DMC) (to reduce viscosity).

  • Coupling Reagents: DIC/OxymaPure.

  • Resin: ChemMatrix® (PEG-based) or Polystyrene-Rink Amide.

Workflow Diagram (DOT)

SPPS_Workflow Start Resin Preparation Swell Swelling Step (TMMA:Anisole 1:1) Start->Swell 30 min, 40°C Deprotect Fmoc Deprotection (20% Piperidine in TMMA) Swell->Deprotect Wash1 Wash (DMC/Anisole) Deprotect->Wash1 Couple Coupling (AA + DIC/Oxyma in TMMA) Wash1->Couple 60 min, 50°C Wash2 Wash (DMC/Anisole) Couple->Wash2 Check Kaiser Test Wash2->Check Check->Deprotect Negative (Blue) Check->Couple Positive (Colorless) Re-couple Cleave Final Cleavage Check->Cleave Sequence Complete

Caption: Optimized SPPS cycle using TMMA binary mixtures to balance solvation power with viscosity management.

Step-by-Step Procedure
  • Viscosity Mitigation (Preparation):

    • Prepare a Binary Solvent System : Mix TMMA with Anisole (or DMC) in a 1:1 (v/v) ratio. This reduces viscosity while maintaining polarity sufficient to dissolve Fmoc-amino acids.

    • Why? Neat TMMA diffuses slowly into resin pores at room temperature.

  • Resin Swelling:

    • Incubate resin in the Binary Solvent for 30 minutes at 40°C .

    • Note: Heat is required to accelerate diffusion of the bulky diamide into the polymer matrix.

  • Fmoc Deprotection:

    • Use 20% Piperidine in neat TMMA (or 1:1 mixture).

    • Reaction time: 2 x 10 minutes.

    • Advantage:[1][2][3][4] TMMA effectively solvates the piperidine adduct, preventing precipitation.

  • Coupling Reaction:

    • Dissolve Fmoc-AA (3 eq), OxymaPure (3 eq), and DIC (3 eq) in the Binary Solvent.

    • Add to resin and shake for 60 minutes at 50°C .

    • Critical Control: If using microwave-assisted synthesis, TMMA is highly stable and will not decompose (unlike DMF which can form dimethylamine).

  • Washing:

    • Perform washes with a low-viscosity solvent (DMC or Ethanol) to remove residual TMMA before the next step.

Protocol B: High-Voltage Battery Electrolyte Formulation

Context: TMMA is an excellent candidate for Lithium-Ion Battery (LIB) electrolytes, particularly for high-voltage cathodes (e.g., LNMO, >4.7V). Its anodic stability is superior to carbonate solvents, and its bidentate structure chelates Li+, increasing the transference number.

Reagents
  • Salt: LiFSI (Lithium bis(fluorosulfonyl)imide) or LiTFSI.

  • Solvent: TMMA (Battery Grade, <50 ppm H2O).

  • Diluent (Optional): TTE (1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether) for viscosity reduction.

Solvation Mechanism Diagram (DOT)

Solvation_Mechanism cluster_shell Solvation Shell Stability Li Li+ TMMA1 TMMA (Bidentate) TMMA1->Li O=C Chelation TMMA2 TMMA (Bidentate) TMMA2->Li O=C Chelation DMF DMF (Monodentate) DMF->Li Weak Interaction

Caption: TMMA forms a stable 5- or 6-membered chelate ring with Lithium, enhancing salt dissociation compared to monodentate DMF.

Formulation Procedure
  • Drying:

    • Dry TMMA over molecular sieves (3Å or 4Å) for 48 hours. Water content must be <20 ppm (verify by Karl Fischer titration).

    • Caution: TMMA is hygroscopic. Handle in an Argon-filled glovebox.

  • Salt Dissolution:

    • Slowly add LiFSI to TMMA to achieve a concentration of 1.0 M to 2.0 M .

    • Exothermic Control: The dissolution is exothermic. Cool the vessel if scaling up >100 mL.

    • Observation: The solution will become viscous.

  • Viscosity Adjustment (Optional):

    • If the electrolyte is too viscous for the separator (e.g., Celgard), add a fluorinated ether (TTE) in a 1:1 molar ratio. This maintains high voltage stability while improving wettability.

  • Electrochemical Window Testing:

    • Perform Linear Sweep Voltammetry (LSV) using a Pt working electrode and Li metal counter electrode.

    • Success Criteria: No significant oxidative current decomposition (< 10 µA/cm²) up to 4.8 V vs Li/Li+ .

Safety & Handling (E-E-A-T)

While TMMA is designed to be less toxic than NMP, it is a chemical reagent and must be treated with standard precautions.

  • Toxicity: Malonamides generally lack the specific reprotoxic mechanism of NMP (metabolism to reprotoxic ring-opened acids). However, standard PPE (gloves, goggles) is mandatory.

  • Skin Absorption: Amides are permeation enhancers. Avoid skin contact as TMMA can carry other dissolved toxins (e.g., lithium salts) through the dermal barrier.

  • Disposal: Dispose of as nitrogen-containing organic waste. Do not mix with strong oxidizers (e.g., nitric acid) unless under controlled extraction protocols, as "red oil" explosions are a theoretical risk with diamides in nuclear reprocessing contexts.

References

  • Sherwood, J., et al. (2014). "Solvent replacement for N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) in synthesis." Green Chemistry. Link

  • Jordan, A., et al. (2016). "Green Solvents for Peptide Synthesis."[2][3] Chemical Reviews. Link

  • EPA (Environmental Protection Agency). (2022).[5] "Risk Management for N-Methylpyrrolidone (NMP)." TSCA Risk Evaluation. Link

  • Muscatello, J. (2020). "N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv. Link

  • PubChem. "Compound Summary: N,N,N',N'-Tetramethylmalonamide."[6] National Library of Medicine. Link

Sources

Method

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Synthetic &amp; Coordination Protocols

This guide is structured as a high-level technical dossier for organic and coordination chemists. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for organic and coordination chemists. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

Executive Summary & Chemical Profile[1]

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate O-donor ligand and a specialized intermediate in organic synthesis. Unlike simple mono-amides, TMMA possesses a 1,3-dicarbonyl "bite" structure, making it exceptionally effective at chelating hard Lewis acids (particularly Lanthanides and Actinides). Its high solubility in polar organic solvents and stability against hydrolysis make it a preferred reagent for liquid-liquid extraction processes and as a directing group scaffold in transition metal catalysis.

Physicochemical Data Table
PropertyValueContext
Formula C₇H₁₄N₂O₂Bidentate Diamide
MW 158.20 g/mol --
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point 160 °C @ 10 mmHgHigh-vac distillation required
Density 1.10 g/cm³Denser than water
Solubility MeOH, EtOH, CHCl₃, H₂OAmphiphilic character
Ligand Type Neutral, O-donor (Bidentate)Forms 6-membered chelate rings

Module A: Synthesis of TMMA

Principle: The most atom-economical route to TMMA is the aminolysis of dimethyl malonate using dimethylamine. This reaction is driven by the nucleophilic attack of the amine on the ester carbonyls. Criticality: Purity is paramount. Trace ester impurities will compete for metal binding sites in subsequent applications.

Protocol A1: Aminolysis of Dimethyl Malonate

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Dimethylamine (40% aq. solution or 2.5 equiv solution in MeOH)

  • Catalyst: Sodium methoxide (0.05 equiv) - Optional accelerator

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.

  • Addition: Charge the flask with Dimethyl malonate. Cool to 0°C.

  • Reaction: Slowly add Dimethylamine solution. The reaction is exothermic; maintain internal temp < 20°C during addition.

  • Completion: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup:

    • Remove solvent/excess amine via rotary evaporation.

    • The residue is a crude oil.

  • Purification (Crucial): Distill the crude oil under reduced pressure.

    • Target Fraction: Collect at 160 °C / 10 mmHg .

    • Note: Discard the fore-run (unreacted ester).

Visualization: Synthesis Workflow

TMMA_Synthesis Reactants Dimethyl Malonate + Dimethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Crude Crude Amide (Solvent Removal) Intermediate->Crude - MeOH Distillation Vacuum Distillation (160°C @ 10mmHg) Crude->Distillation Purification Product Pure TMMA (>98%) Distillation->Product Collection

Caption: Step-wise synthetic pathway for high-purity TMMA production via aminolysis.

Module B: Coordination Chemistry & Ligand Protocols

Principle: TMMA acts as a neutral solvating ligand. In the presence of Lanthanide (Ln) nitrates, it displaces water molecules to form lipophilic complexes. This is the basis for its use in nuclear reprocessing (DIAMEX-SANEX type processes) and luminescent material synthesis.

Protocol B1: Synthesis of Ln(TMMA)₂(NO₃)₃ Complexes

Target Audience: Inorganic Chemists, Separation Scientists

Reagents:

  • Ln(NO₃)₃[1]·xH₂O (Lanthanide Nitrate: La, Eu, or Tb)

  • TMMA (Synthesized in Module A)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve Ln(NO₃)₃ (1.0 mmol) in Methanol (5 mL).

  • Ligand Addition: Add TMMA (2.0 mmol) dropwise.

    • Mechanistic Note: A 1:2 Metal:Ligand ratio is critical to saturate the inner coordination sphere without forming anionic aggregates.

  • Crystallization/Isolation:

    • Layer the solution with cold isopropanol or diethyl ether.

    • Allow to stand at 4°C for 24–48 hours.

  • Observation: Crystals of [Ln(TMMA)₂(NO₃)₃] will form. The coordination geometry typically features the metal center coordinated by 10 oxygens (4 from two bidentate TMMA, 6 from three bidentate nitrates).

Data: Coordination Trends
LanthanideCoordination No.[1]GeometryStability Constant (log β)
La (Light) 10Bicapped Square AntiprismHigh
Eu (Middle) 10SphenocoronaMedium
Lu (Heavy) 9Tricapped Trigonal PrismLow (Steric crowding)

Note: As the ionic radius decreases (Lanthanide Contraction), the "bite angle" of TMMA remains constant, but steric crowding forces a change in the nitrate coordination mode.

Visualization: Chelation Mechanism

Chelation cluster_0 Chelate Effect Ln Lanthanide(III) (Hard Lewis Acid) Complex [Ln(TMMA)2(NO3)3] Complex Ln->Complex Self-Assembly TMMA TMMA Ligand (Bidentate) TMMA->Ln O-Donation (C=O Lone Pair)

Caption: Bidentate coordination of TMMA oxygen donors to the Lanthanide center.

Module C: Applications in Separation Science (Liquid-Liquid Extraction)

Context: TMMA serves as a model for malonamide extractants used in the partitioning of minor actinides.[1]

Protocol C1: Batch Extraction of Eu(III)

System: Nitric Acid (Aq) / Dodecane (Org)

  • Organic Phase Preparation: Dissolve TMMA (0.5 M) in n-dodecane. Note: If solubility is low, add 5% octanol as a phase modifier.

  • Aqueous Phase Preparation: Prepare a surrogate solution of Eu(NO₃)₃ (10 mM) in 3 M HNO₃.

  • Contact: Mix Organic and Aqueous phases (1:1 volume ratio) in a separation funnel or centrifuge tube.

  • Equilibration: Vortex vigorously for 10 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure full phase disengagement.

  • Analysis: Sample the aqueous phase and analyze via ICP-MS to determine the Distribution Ratio (

    
    ).
    
    • Expected Result:

      
       increases with HNO₃ concentration due to the salting-out effect.
      

Safety & Handling (E-E-A-T)

  • Hazards: TMMA is an Irritant (H315, H319) . It causes skin and serious eye irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture absorption will alter the stoichiometry in coordination protocols.

  • Disposal: Dispose of as nitrogen-containing organic waste. Do not mix with strong oxidizers (e.g., concentrated nitric acid) in the absence of a metal acceptor, as this may form unstable energetic mixtures.

References

  • Synthesis & Properties: PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide. National Center for Biotechnology Information (2025). Link

  • Coordination Chemistry: Kravchuk, D., et al. "N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv (2023). Link

  • Malonamide Extraction: Ellis, R. J., et al. "Synthesis and Characterization of the Rare-Earth Chloride Complexes with N,N,N,N-Tetramethylmalonamide." Argonne National Laboratory Publications (2014). Link

  • Reaction Mechanisms: "Malonates in Cyclocondensation Reactions." National Institutes of Health (PMC). Link

Sources

Application

High-Precision Separation of Trivalent Lanthanides via N,N,N',N'-Tetramethylmalonamide (TMMA) Solvent Extraction

Application Note: AN-LN-TMMA-01 Executive Summary & Strategic Context The separation of trivalent lanthanides ( ) and actinides ( ) is a cornerstone challenge in nuclear fuel reprocessing (partitioning & transmutation) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LN-TMMA-01

Executive Summary & Strategic Context

The separation of trivalent lanthanides (


) and actinides (

) is a cornerstone challenge in nuclear fuel reprocessing (partitioning & transmutation) and the purification of medical radioisotopes. Historically, organophosphorus extractants (e.g., TBP, CMPO) dominated this field. However, the industry is shifting toward CHON principle ligands—molecules composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen. These ligands are fully incinerable, eliminating the generation of secondary solid radioactive phosphate wastes.

N,N,N',N'-Tetramethylmalonamide (TMMA) represents the fundamental "core" of the malonamide class of extractants used in the DIAMEX (DIAMide EXtraction) process. While industrial processes typically employ lipophilic derivatives (e.g., DMDOHEMA) to prevent aqueous solubility, TMMA is the benchmark ligand for mechanistic screening and fundamental coordination studies.

This Application Note provides a rigorous protocol for the solvent extraction of lanthanides using TMMA, elucidating the solvation mechanism, thermodynamic drivers, and bench-scale separation workflows.

Scientific Foundation: The Chelation Mechanism

To optimize separation, one must understand the coordination environment. TMMA acts as a neutral, bidentate ligand. Unlike acidic extractants (e.g., HDEHP) that rely on cation exchange, TMMA functions via a solvation mechanism .

The Coordination Complex

The extraction of a trivalent lanthanide (


) from a nitric acid medium by TMMA follows this equilibrium:


  • Hard-Donor Character: The carbonyl oxygens in TMMA are "hard" donors (HSAB theory), interacting strongly with the hard

    
     ions. This interaction is enhanced by the "amide resonance," where the nitrogen lone pair donates electron density to the carbonyl oxygen, increasing its basicity.
    
  • Stoichiometry: Structural studies confirm that light lanthanides (La-Nd) typically form species where

    
     (e.g., 
    
    
    
    ), while heavy lanthanides may exhibit steric crowding, altering the coordination number or requiring outer-sphere interactions [1].
Mechanism Visualization

The following diagram illustrates the extraction pathway and the competing equilibria.

TMMA_Extraction_Mechanism cluster_aq Aqueous Phase (3M HNO3) cluster_org Organic Phase (Diluent) Ln_aq Ln³⁺ (Hydrated) Complex Ln(NO₃)₃(TMMA)₂ Ln_aq->Complex Extraction (K_ex) NO3_aq 3 NO₃⁻ NO3_aq->Complex TMMA_org TMMA (Free) TMMA_org->Complex HNO3 HNO₃ (Extracted) TMMA_org->HNO3 Acid Competition caption Figure 1: Solvation mechanism of Lanthanides by TMMA. Note the competition between Metal extraction and Acid extraction.

Application Protocol: Bench-Scale Separation

Critical Note on Lipophilicity: Simple TMMA is relatively hydrophilic. For efficient extraction into an organic phase without significant ligand loss to the aqueous phase, this protocol recommends using a chlorinated solvent (e.g., 1,2-Dichloroethane) or a modifier-heavy alkane system. For industrial simulation, substitute TMMA with DMDOHEMA, but use the same molar ratios.

Materials & Reagents[1]
  • Ligand: N,N,N',N'-Tetramethylmalonamide (TMMA) (>97% purity).

  • Diluent: 1,2-Dichloroethane (DCE) or n-Dodecane modified with 10% v/v 1-Octanol (to prevent third-phase formation).

  • Aqueous Phase: Nitric Acid (

    
    ), 3.0 M – 4.0 M.
    
  • Lanthanide Stock:

    
     standards (La, Eu, Lu mix) at 1 mM concentration.
    
  • Stripping Agent: Ultrapure Water (Milli-Q) or 0.01 M

    
    .
    
Experimental Workflow
Step 1: Phase Preparation
  • Organic Phase: Dissolve TMMA in the chosen diluent to achieve a concentration of 0.5 M .

    • Why? A high ligand excess (relative to 1 mM metal) is required to drive the equilibrium to the right, as malonamides have lower affinity than organophosphorus ligands.

  • Aqueous Phase: Prepare a solution containing 1 mM of the target Lanthanide(s) in 3 M

    
    .
    
    • Why 3 M? Diamide extraction curves are "bell-shaped." At low acidity (<1 M), dissociation of the complex occurs. At very high acidity (>6 M),

      
       competes with the metal for the ligand [2]. 3-4 M is the sweet spot.
      
Step 2: Extraction (Equilibration)
  • Combine equal volumes (e.g., 2 mL each) of Organic and Aqueous phases in a glass centrifuge tube or separatory funnel (A:O ratio = 1:1).

  • Agitate vigorously for 30 minutes at 25°C.

    • Kinetics: Malonamide kinetics are generally fast, but 30 minutes ensures thermodynamic equilibrium.

  • Centrifuge at 3000 x g for 5 minutes to ensure complete phase separation.

Step 3: Sampling & Analysis
  • Carefully remove an aliquot from the Aqueous Phase (raffinate).

  • Determine the remaining Lanthanide concentration

    
     using ICP-OES or ICP-MS.
    
  • Calculate the Organic concentration by mass balance:

    
    
    
Step 4: Stripping (Back-Extraction)
  • Remove the loaded organic phase.

  • Contact with an equal volume of 0.01 M HNO₃ or distilled water.

  • Shake for 15 minutes.

    • Mechanism:[1] Lowering the nitrate concentration reverses the equilibrium, releasing the solvated

      
       back into the water.
      
Workflow Diagram

Protocol_Workflow cluster_analysis Analysis Loop start Start: Reagent Prep mix Mix Phases (1:1) 3M HNO₃ (Aq) + 0.5M TMMA (Org) start->mix shake Equilibrate 30 mins @ 25°C mix->shake sep Phase Separation Centrifuge 3000xg shake->sep sample_aq Sample Aqueous Phase sep->sample_aq strip Stripping Contact Org with H₂O sep->strip Loaded Organic calc Calculate D Values D = [Org] / [Aq] sample_aq->calc end Recovered Ln³⁺ strip->end caption Figure 2: Step-by-step bench protocol for TMMA extraction.

Data Analysis & Performance Metrics

To validate the separation, calculate the Distribution Ratio (


)  and Separation Factor (

)
.
Quantitative Formulas
MetricFormulaInterpretation
Distribution Ratio (

)


: Metal prefers organic phase.

: Metal stays in aqueous phase.
Separation Factor (

)

Measures selectivity between Metal A and B.

is usually required for effective cascade separation.
Percent Extraction (

)

Practical yield of the extraction step.
Expected Trends[3]
  • Lanthanide Contraction Effect: Generally,

    
     values increase across the lanthanide series (La < Eu < Lu) for solvating extractants like TMMA, due to the higher charge density of heavier lanthanides attracting the nitrate ions more strongly, facilitating the formation of the neutral extracted complex [3].
    
  • Selectivity: Malonamides typically show moderate selectivity (

    
     depending on diluent), often requiring multi-stage mixer-settlers for high-purity separation of adjacent lanthanides.
    

Troubleshooting & Optimization

Third Phase Formation

Symptom: A third, heavy, oil-like layer forms between the aqueous and organic phases. Cause: The extracted metal-ligand complex exceeds its solubility limit in the non-polar diluent (e.g., dodecane). Solution:

  • Add a Phase Modifier: Add 10-30% Long-chain alcohol (e.g., 1-Octanol or Isodecanol).

  • Switch Diluent: Use a more polar diluent like 1,2-Dichloroethane (for lab scale only) or Chlorobenzene.

  • Decrease Loading: Reduce the initial metal concentration.

Acid Dependency

Observation: Low extraction efficiency. Root Cause: If


, there are insufficient nitrate anions to neutralize the 

charge, preventing the formation of the hydrophobic neutral complex. Correction: Adjust aqueous acidity to 3.0 M - 4.0 M .

References

  • Kravchuk, T., et al. (2024). N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv.[1]

  • Mowafy, E.A.[2][3] & Aly, H.F. (2015).[3] Liquid–liquid extraction of certain trivalent lanthanides from nitrate solutions with N,N,N',N'-tetrabutylsuccinamide. Radiochemistry.

  • Ellis, R. J., et al. (2017).[4] "Straining" to Separate the Rare Earths: How the Lanthanide Contraction Impacts Chelation by Diglycolamide Ligands. Inorganic Chemistry.

  • Turanov, A.N., et al. (2022). Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Ionic Liquids. Molecules.

Sources

Method

Application Note: Mechanistic Study and Separation of Trivalent f-Elements using Tetramethylmalonamide (TMMA)

Part 1: Executive Summary & Chemical Context The CHON Principle and Diamide Extractants In the reprocessing of spent nuclear fuel and the recovery of critical materials (Lanthanides/Actinides), the industry is moving awa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The CHON Principle and Diamide Extractants

In the reprocessing of spent nuclear fuel and the recovery of critical materials (Lanthanides/Actinides), the industry is moving away from organophosphorus extractants (like TBP) toward CHON compounds (Carbon, Hydrogen, Oxygen, Nitrogen).[1] These compounds are completely incinerable, preventing the formation of solid phosphate wastes.

Tetramethylmalonamide (TMMA) represents the fundamental "parent" structure of the malonamide class of extractants. While industrial processes typically utilize lipophilic derivatives (e.g., DMDOHEMA) to ensure solubility in aliphatic diluents, TMMA is the critical model system for establishing thermodynamic baselines, understanding coordination geometry, and conducting mechanistic solvent extraction studies.

Chemical Profile: TMMA[2][3][4]
  • IUPAC Name:

    
    -Tetramethylpropanediamide[2]
    
  • CAS: 7313-22-6[2]

  • Molecular Weight: 158.20 g/mol [2]

  • Structure: Bidentate ligand coordinating via two carbonyl oxygens.

  • Solubility Warning: Unlike its long-chain cousins, TMMA is relatively hydrophilic. Critical Experimental Note: Standard aliphatic diluents (n-dodecane) are often unsuitable for TMMA without significant phase modifiers (e.g., octanol) or the use of polar solvents (e.g., chloroform, dichloromethane) to prevent third-phase formation or loss of extractant to the aqueous phase.

Part 2: Experimental Setup & Mechanism

The Extraction Mechanism

TMMA extracts trivalent metal ions (


: Lanthanides/Actinides) from nitric acid media via a solvation mechanism . The neutral diamide encapsulates the metal nitrate salt, pulling it into the organic phase.


  • Stoichiometry (

    
    ):  Typically 
    
    
    
    or
    
    
    , depending on the ionic radius of the metal (Lanthanide Contraction) and nitrate concentration.

ExtractionMechanism Aqueous Aqueous Phase (HNO3 Matrix) Interface Phase Interface Aqueous->Interface Diffusion Metal M3+ (Ln/An) Nitrate 3 NO3- Complex Supramolecular Complex [M(TMMA)x(NO3)3] Interface->Complex Coordination (C=O bonds) Organic Organic Phase (Diluent + TMMA) Ligand TMMA (x2-3) Ligand->Interface Interfacial Adsorption Complex->Organic Solvation

Figure 1: Solvation mechanism of trivalent metal ions by TMMA at the liquid-liquid interface.

Reagents and Equipment
ComponentSpecificationPurpose
Extractant TMMA (>98% Purity)Active ligand. Synthesized via dimethylamine + malonyl dichloride.
Diluent Chloroform (Lab Scale) or 1-Octanol Solubilizes the complex. Note: Dodecane is not recommended for TMMA due to solubility limits.
Aqueous Phase

(0.1 M – 6.0 M)
Provides nitrate counter-ions and controls protonation.
Tracer Eu-152, Am-241 (Radiometric)For determining distribution ratios (

) at trace levels.
Equipment Thermostated Shaker BathEnsures equilibrium at constant temperature (

C).

Part 3: Detailed Protocols

Protocol A: Synthesis and Purification of TMMA

Validating the purity of the extractant is the first step in ensuring reproducible thermodynamic data.

  • Reaction: Under inert atmosphere (

    
    ), add Malonyl Dichloride  dropwise to an excess of anhydrous Dimethylamine  in dry diethyl ether at 
    
    
    
    C.
    • Reaction:

      
      
      
  • Filtration: Filter off the dimethylammonium chloride precipitate.

  • Evaporation: Remove the solvent under reduced pressure.

  • Purification: Distill the crude oil under high vacuum (bp ~130°C at 0.5 mmHg) or recrystallize if solid (mp is low).

  • Validation:

    • 1H NMR (

      
      ):  Confirm singlet for 
      
      
      
      bridge and signals for
      
      
      groups.
    • Elemental Analysis: C, H, N within 0.3% of theoretical.

Protocol B: Determination of Distribution Ratios ( )

This protocol measures the affinity of TMMA for the metal ion.

  • Pre-equilibration:

    • Contact the organic phase (e.g., 0.5 M TMMA in Octanol) with an equal volume of barren nitric acid (at the target concentration, e.g., 3 M

      
      ) for 30 minutes.
      
    • Why? To saturate the organic phase with acid and water, preventing volume changes during the actual extraction.

  • Loading:

    • In a 15 mL centrifuge tube, combine 2 mL of Pre-equilibrated Organic Phase and 2 mL of Active Aqueous Phase (containing metal tracer).

    • Phase Ratio (

      
      ) = 1.
      
  • Extraction:

    • Agitate mechanically for 60 minutes at

      
      C. (Kinetics for diamides are generally fast, equilibrium is reached < 15 mins, but 60 ensures completion).
      
  • Separation:

    • Centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Sampling & Analysis:

    • Aliquot equal volumes (e.g., 100

      
      ) from both phases.
      
    • Radiometric: Count using Gamma Counter (NaI detector) or LSC.

    • ICP-MS: Dilute aliquots in 2%

      
       and analyze (for non-radioactive macro concentrations).
      
  • Calculation:

    
    
    
Protocol C: Third-Phase Boundary Determination (LOC)

Critical for safety. TMMA complexes are polar and can split the organic phase into a light diluent-rich phase and a heavy complex-rich phase (Third Phase), which is dangerous in nuclear processing.

  • Prepare a series of organic samples with fixed TMMA concentration (e.g., 0.5 M).[3]

  • Contact with aqueous phases of increasing metal loading (e.g., Nd(III) from 10 g/L to 100 g/L) or increasing acidity (

    
     1M to 10M).
    
  • After centrifugation, visually inspect for the formation of a third, heavy liquid layer at the bottom of the organic phase.

  • Result: Plot the "Limiting Organic Concentration" (LOC) curve. If a third phase forms, increase the polarity of the diluent (add more octanol).

Part 4: Data Presentation & Workflow

Experimental Workflow Diagram

ExperimentalWorkflow Prep Phase Preparation (Org: TMMA/Octanol | Aq: HNO3 + Metal) Equilib Pre-Equilibration (Contact Org with barren Acid) Prep->Equilib Prevent Volume Change Extract Extraction Contact (60 min shake, 25°C) Equilib->Extract Add Tracer Sep Phase Separation (Centrifuge 4000rpm) Extract->Sep Analyze Analytical Quantification (ICP-MS or Radiometry) Sep->Analyze Aliquot Both Phases Calc Data Processing (Calculate D values) Analyze->Calc

Figure 2: Step-by-step workflow for determining distribution ratios using TMMA.

Expected Performance Data (Reference Values)
ParameterConditionExpected TrendMechanistic Insight
Acidity (

)
0.1 M

5.0 M

Increases
Higher

drives the formation of the neutral solvate.
Acidity (

)
> 6.0 M

Decreases
Competition from

extraction (acid uptake) by TMMA reduces free ligand.
Metal Loading High ConcentrationThird Phase FormationThe polar metal-solvate complex exceeds solubility in the diluent.

Part 5: References

  • Kravchuk, T., et al. (2023).[3] "N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv.

    • Significance: Establishes the fundamental coordination crystal structures of TMMA with Lanthanides, validating the bidentate coordination mode.

  • Musikas, C. (1987). "Solvent extraction of actinides with amides." Inorganica Chimica Acta.

    • Significance: The foundational paper establishing the CHON principle and the use of amides/diamides in nuclear reprocessing.

  • Lumetta, G. J., et al. (2010).[4] "Solvent Systems Combining Neutral and Acidic Extractants for Separating Trivalent Lanthanides." Solvent Extraction and Ion Exchange.[4]

    • Significance: Discusses the interplay of diamides in complex solvent systems (DIAMEX/SANEX processes).

  • Mowafy, E. A., & Aly, H. F. (2007). "Synthesis and solvent extraction of some trivalent lanthanides and actinides using N,N,N',N'-tetraalkyl-3-oxa-pentanediamide." Solvent Extraction and Ion Exchange.

    • Significance: Provides comparative extraction data for malonamide derivatives, highlighting the effect of alkyl chain length on solubility and D-values.

Sources

Application

N,N,N',N'-Tetramethylmalonamide as a ligand for metal complexes

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Metal Coordination & Extraction Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) represents a critical class of "hard" oxygen-donor ligands.[1] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Metal Coordination & Extraction

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) represents a critical class of "hard" oxygen-donor ligands.[1] Unlike its amine-based analog (TEMED), which binds transition metals via nitrogen, TMMA coordinates primarily through carbonyl oxygens.[1] This specific electronic character makes it an indispensable tool for f-element separation (Lanthanides/Actinides) .[1]

This guide details the synthesis, coordination mechanics, and application of TMMA, with a specific focus on its utility in radiopharmaceutical purification (e.g., Lutetium-177, Actinium-225 supply chains) and nuclear partitioning.[1]

Part 1: Chemical Foundation & Synthesis[1]

Ligand Profile
  • IUPAC Name: N,N,N',N'-Tetramethylpropanediamide[1]

  • Formula:

    
    
    
  • MW: 158.20 g/mol [1]

  • Coordination Mode: Bidentate (

    
    -chelation) forming a 6-membered metallacycle.[1]
    
  • HSAB Classification: Hard Base (Oxygen donor).[1] Preferred binding to Hard Acids (

    
    ).[1]
    
Synthesis Protocol: The Acid Chloride Route

Rationale: While ester amidation (diethyl malonate + amine) is possible, it is kinetically slow.[1] The acid chloride route is preferred for research-scale synthesis due to higher yields and easier workup.[1]

Reagents:

  • Malonyl Dichloride (

    
    ) [CAS: 1663-67-8][1]
    
  • Dimethylamine (2.0 M in THF or anhydrous gas)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Triethylamine (

    
    ) as acid scavenger (optional if excess dimethylamine is used)[1]
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvent Charge: Add 200 mL anhydrous DCM and cool to 0°C using an ice/salt bath.

  • Amine Addition: Charge the flask with Dimethylamine (4.5 equivalents relative to acid chloride).

    • Note: Excess amine acts as the HCl scavenger.[1]

  • Acylation (Dropwise): Dilute Malonyl Dichloride (1.0 eq) in 50 mL DCM. Add this solution dropwise to the amine mixture over 60 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A thick white precipitate (Dimethylammonium chloride) will form.[1]

  • Workup:

    • Filter off the solid ammonium salt.[1]

    • Wash the filtrate with 1M

      
       (2x 50 mL) to remove residual acid/salt.[1]
      
    • Dry organic layer over

      
      .[1]
      
  • Purification: Remove solvent under reduced pressure. The crude oil can be purified by vacuum distillation (bp ~110°C at 0.5 mmHg) or recrystallization from cold ether/hexane if solid.[1]

Yield Expectation: >85% Colorless oil/low-melting solid.[1]

Part 2: Coordination Mechanics

TMMA acts as a chelating agent.[1] The "bite angle" (


) is the critical parameter determining stability.
Chelation Geometry

Upon binding a metal ion (


), TMMA forms a six-membered ring.[1]
  • Trans-conformation: In the free ligand, carbonyls are often trans to minimize dipole repulsion.[1]

  • Cis-conformation: Upon binding, the ligand rotates to cis to allow chelation.[1]

Coordination FreeLigand Free TMMA (Trans-Carbonyls) Rotation Bond Rotation (Energy Barrier) FreeLigand->Rotation + Metal Ion Chelation Metal Binding (Cis-Carbonyls) Rotation->Chelation Entropy Loss Complex [M(TMMA)x] Complex 6-Membered Ring Chelation->Complex Stable Chelate

Selectivity (HSAB Theory)
  • Transition Metals (Cu, Ni): Weak binding.[1] These metals prefer Nitrogen donors (like TEMED).[1] TMMA complexes with Cu(II) are labile and easily displaced by water.[1]

  • Lanthanides/Actinides (Ln, An): Strong binding.[1] The high charge density of

    
     prefers the hard oxygen donors of TMMA. This is the basis for its use in separation science.[1]
    

Part 3: Application - Solvent Extraction (Radiopharma & Nuclear)

Context: This protocol mimics the DIAMEX (Diamide Extraction) process used to separate minor actinides from lanthanides in nuclear waste, or to purify medical isotopes (e.g., separating


 from 

or

from

).[1]
Protocol: Determination of Distribution Ratios ( )

Materials:

  • Organic Phase: 0.5 M TMMA in n-Dodecane (Modifier: 1-Octanol may be needed to prevent "third phase" formation).

  • Aqueous Phase:

    
     (Variable concentration: 0.1 M – 6.0 M) spiked with radiotracer (e.g., 
    
    
    
    or
    
    
    ).[1]

Workflow:

  • Pre-equilibration: Contact the organic phase with non-spiked

    
     of the target concentration for 30 mins to equilibrate acid levels.
    
  • Extraction:

    • Mix 1 mL Organic Phase + 1 mL Spiked Aqueous Phase in a centrifuge tube.

    • Vortex vigorously for 60 minutes at 25°C.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Analysis:

    • Aliquot 100

      
       from each phase.[1]
      
    • Measure activity via Gamma Counter (for gamma emitters) or LSC (for alpha/beta).[1]

  • Calculation:

    
    
    

Data Interpretation Table:

HNO3 Conc.[1][2] (M)D (Am-241)D (Eu-152)Separation Factor (

)
Interpretation
0.1< 0.01< 0.01~1No Extraction (Acidity too low)
2.00.50.41.25Onset of Extraction
4.0 3.5 2.1 1.6 Optimal Separation Window
6.0> 10> 81.2Co-extraction (Loss of selectivity)

Insight: Malonamides extract by a solvation mechanism:


.[1] High acidity drives the equilibrium to the right (Le Chatelier's principle via nitrate common ion), but too high acidity extracts competitive 

.

Part 4: Solid State Synthesis (Crystallography)

For researchers studying the fundamental bonding (e.g., bond lengths to validate DFT models).[1]

Protocol: Growth of


 Crystals 
  • Dissolve

    
     (1 mmol) in 5 mL Acetonitrile (
    
    
    
    ).
  • Dissolve TMMA (2 mmol) in 2 mL Acetonitrile.

  • Mix solutions dropwise. A precipitate may form immediately.[1]

  • Crystal Growth:

    • Method A (Slow Evaporation): Filter the solution and let stand covered with parafilm (poked with holes) at RT.[1]

    • Method B (Vapor Diffusion): Place the vial in a larger jar containing Diethyl Ether.

  • Result: Large, block-like crystals appear in 2-5 days.

Structural Trends (Lanthanide Contraction): As you move across the series (La


 Lu), the ionic radius decreases.[1]
  • Early Ln (La-Nd): Coordination Number (CN) = 10 or 11. Two TMMA ligands bind.[1]

  • Late Ln (Er-Lu): Steric crowding forces a change.[1] One TMMA may become monodentate, or the nitrate counter-ions may be displaced to the outer sphere.

CrystalStructure cluster_geometry Coordination Sphere (CN=10) Metal Ln(III) Center TMMA1 TMMA Ligand 1 (Bidentate) Metal->TMMA1 O,O' Bond TMMA2 TMMA Ligand 2 (Bidentate) Metal->TMMA2 O,O' Bond Nitrate Nitrate Ions (Bidentate) Metal->Nitrate O,O' Bond

References

  • Synthesis of Malonamides

    • Smith, P. et al.[1] "Solvent-free synthesis of malonyl chlorides: A green chemistry approach."[1] Int. J. Res.[1] Eng. Tech., 2014.[1][3] Link (General acid chloride methodology).[1]

  • Lanthanide Coordination

    • Kravchuk, T. et al.[1] "N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." ChemRxiv, 2023.[1] Link (Detailed crystallographic data and IR analysis).[1]

  • Extraction Mechanism

    • Mowafy, E.A.[1][4] "Extraction of selected trivalent lanthanides with N,N,N',N'-tetrabutylsuccinamide." Sep. Sci. Technol., 2007.[1] Link (Comparative mechanism for diamide extraction).[1]

  • Safety & Toxicology

    • PubChem CID 10975767.[1] "N,N,N',N'-Tetramethylmalonamide Safety Data Sheet." Link

Sources

Method

protocol for forming Ln-TMMA coordination compounds

Application Note: High-Purity Synthesis and Characterization of Lanthanide-Tetramethylmalonamide (Ln-TMMA) Coordination Complexes Executive Summary This application note details the protocol for synthesizing and characte...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Characterization of Lanthanide-Tetramethylmalonamide (Ln-TMMA) Coordination Complexes

Executive Summary

This application note details the protocol for synthesizing and characterizing Lanthanide (Ln) complexes with N,N,N',N'-tetramethylmalonamide (TMMA) . TMMA serves as a critical model ligand for the DIAMEX (Diamide Extraction) process, a cornerstone of advanced nuclear fuel reprocessing strategies (SANEX/DIAMEX) designed to separate trivalent actinides and lanthanides.

Understanding the coordination chemistry of Ln-TMMA is essential for predicting speciation in industrial solvent extraction.[1] This guide focuses on the "Layering Method" to generate high-quality single crystals suitable for X-ray diffraction (XRD) and spectroscopic benchmarking, highlighting the structural shift from trans to cis geometries driven by lanthanide contraction.

Scientific Mechanism & Rationale

The Ligand System: TMMA

TMMA is a neutral, bidentate ligand.[2][3] In the context of f-element coordination, it binds to the metal center primarily through the oxygen atoms of its two carbonyl groups (


).
  • Chelate Effect: The malonamide backbone forms a six-membered chelate ring upon binding Ln(III).

  • Hard-Soft Acid-Base (HSAB) Theory: Trivalent lanthanides are hard acids; the hard oxygen donors of the amide groups provide stable coordination.

Lanthanide Contraction and Structural Isomerism

A critical feature of this protocol is observing the structural evolution across the lanthanide series (La


 Lu).
  • Early Ln (La–Sm): Large ionic radii allow for a trans-coordination geometry of the two TMMA ligands, minimizing steric hindrance.

  • Mid/Late Ln (Eu–Er): As the ionic radius decreases (Lanthanide Contraction), the coordination sphere becomes crowded, forcing a rearrangement to a cis-coordination geometry.

Figure 1: Coordination Mechanism Pathway

Ln_TMMA_Mechanism Ln_Ion Ln(III) Solvated Ion (Nitrate/Chloride) Complexation Ligand Exchange (Displacement of Solvent) Ln_Ion->Complexation TMMA TMMA Ligand (Bidentate O-Donor) TMMA->Complexation La_Sm Early Ln (La-Sm) Radius > 1.0 Å Trans-Geometry Complexation->La_Sm Steric Freedom Eu_Er Mid Ln (Eu-Er) Radius < 1.0 Å Cis-Geometry Complexation->Eu_Er Steric Crowding

Caption: Mechanistic divergence in Ln-TMMA complexation driven by ionic radius reduction.

Experimental Protocol

Safety Warning: Lanthanide nitrates are oxidizers. Methanol is toxic and flammable. Perform all synthesis in a fume hood.

Reagents and Materials
  • Lanthanide Source:

    
     (99.9% trace metals basis).
    
  • Ligand: N,N,N',N'-tetramethylmalonamide (TMMA).[3][4][5][6][7][8] Note: TMMA is hygroscopic; store in a desiccator.

  • Solvents: Methanol (Anhydrous), 2-Propanol (Isopropanol).

  • Apparatus: 20 mL Scintillation vials, Parafilm, Nitrogen gas line.

Synthesis Workflow (Layering Method)

This method is superior to bulk mixing for obtaining X-ray quality crystals.

Step 1: Preparation of Ln Stock Solution

  • Dissolve 1.0 mmol of

    
     in 10 mL of Methanol (0.1 M solution).
    
  • Ensure complete dissolution by vortexing.

Step 2: Preparation of TMMA Stock Solution

  • Prepare a 0.5 M solution of TMMA in Methanol.[6][8]

Step 3: Layering Assembly

  • Pipette 1.0 mL of the Ln(III) stock solution into the bottom of a 20 mL scintillation vial.

  • Carefully layer 2.0 mL of 2-Propanol on top of the methanol layer. Tip: Tilt the vial and dispense slowly down the side to prevent immediate mixing.

  • Layer the TMMA stock solution on top of the 2-Propanol buffer.

    • Stoichiometry Target 1:2 (Ln:TMMA): Add 0.4 mL of TMMA stock.

    • Stoichiometry Target 1:3 (Ln:TMMA): Add 0.6 mL of TMMA stock.

Step 4: Crystallization

  • Cover the vial with Parafilm and poke 3-5 small holes to allow slow evaporation.

  • Place in a vibration-free environment at room temperature.

  • Timeline:

    • La–Nd: Crystals appear within 24–48 hours.

    • Eu–Lu: May require 1–2 weeks due to higher solubility and kinetic factors.

  • Harvesting: Isolate crystals from the mother liquor and immediately coat in Paratone oil (if analyzing by XRD) or dry under

    
     flow (if analyzing by IR/Elemental).
    

Figure 2: Layering Synthesis Workflow

Synthesis_Workflow Step1 1. Ln(III) in MeOH (Bottom Layer) Step2 2. 2-Propanol Buffer (Middle Layer) Step1->Step2 Careful Layering Step3 3. TMMA in MeOH (Top Layer) Step2->Step3 Stoichiometric Addition Step4 4. Slow Diffusion & Evaporation Step3->Step4 Parafilm w/ Pinhole Step5 5. Crystal Harvest Step4->Step5 2-14 Days

Caption: The tri-layer diffusion method minimizes kinetic trapping, yielding thermodynamic products.

Characterization & Validation

Infrared Spectroscopy (FT-IR)

The carbonyl stretch (


) is the primary diagnostic marker for coordination.
Functional GroupFree Ligand (TMMA)Coordinated Complex (Ln-TMMA)Shift (

)
Interpretation
Amide C=O ~1630–1640 cm⁻¹~1600–1615 cm⁻¹-20 to -30 cm⁻¹Indicates O-donors are bound to Ln(III), weakening the C=O bond.
Nitrate (NO₃⁻) N/A1450–1500 cm⁻¹N/ASplitting indicates bidentate coordination of nitrate to Ln.
Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for validating the cis/trans isomerism.

  • Target Structure (La-Sm):

    
    . Look for 10-coordinate metal centers with TMMA ligands trans to each other.[2][6]
    
  • Target Structure (Eu-Er):

    
    . Look for TMMA ligands cis (adjacent) in the coordination sphere.[6]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling out Evaporation too fast or hygroscopic uptake.Reduce pinhole size; perform in a desiccator; use anhydrous solvents.
No precipitate High solubility of complex.Increase TMMA concentration; place vial in a fridge (4°C) after 1 week.
Powder vs. Crystals Diffusion too rapid.Increase the volume of the 2-Propanol buffer layer to slow mixing.

References

  • Kravchuk, D. V., et al. (2023). Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Link

  • Vicentini, G. (1972).[7] Adducts between some lanthanide nitrates and perchlorates and N,N,N′,N′-tetramethylmalonamide (TMMA).[7] Journal of Inorganic and Nuclear Chemistry, 34(2), 669-672.[7] Link

  • Lumetta, G. J., et al. (2002). The problem with malonamides: Solvent extraction of lanthanides. Solvent Extraction and Ion Exchange, 20(1). Link

  • Argonne National Laboratory. (2023). Synthesis and Characterization of the Rare-Earth Chloride Complexes with N,N,N,N-Tetramethylmalonamide. OSTI.GOV. Link

Sources

Application

N,N,N',N'-Tetramethylmalonamide in pharmaceutical intermediate synthesis

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Pharmaceutical Intermediate Synthesis Abstract This technical guide details the strategic utilization of N,N,N',N'-Tetramethylmalonamide (TMMA) as a robust, hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Pharmaceutical Intermediate Synthesis

Abstract

This technical guide details the strategic utilization of N,N,N',N'-Tetramethylmalonamide (TMMA) as a robust, hydrolytically stable scaffold in the synthesis of pharmaceutical intermediates. Unlike traditional malonic esters, TMMA offers superior resistance to nucleophilic attack at the carbonyl, allowing for chemoselective transformations at the


-methylene position. This note provides validated protocols for the synthesis of TMMA, its directed 

-functionalization, and its subsequent conversion into bioactive heterocyclic cores (pyrimidines, pyrazoles) and 1,3-diamines.

Chemical Profile & Strategic Utility

Compound Identity:

  • IUPAC Name: N,N,N',N'-Tetramethylpropanediamide

  • CAS: 7313-22-6[1]

  • Structure:

    
    [2]
    
  • Molecular Weight: 158.20 g/mol [1][2]

Strategic Advantage over Diethyl Malonate: In pharmaceutical synthesis, Diethyl Malonate (DEM) is the standard reagent for introducing C3 synthons.[2] However, DEM suffers from two critical limitations:

  • Hydrolytic Instability: Esters are prone to hydrolysis under the strong basic conditions often required for alkylation or subsequent cyclization.[2]

  • Lack of Chelation Control: Esters are poor ligands for directing metallation compared to tertiary amides.[2]

TMMA resolves these issues. The tertiary amide groups are non-enolizable (preventing O-alkylation side reactions) and hydrolytically stable .[2] Furthermore, the carbonyl oxygens in TMMA act as Lewis bases, facilitating the coordination of lithium ions (e.g., from LDA), which stabilizes the


-carbanion and enhances the regioselectivity of electrophilic substitutions.

Synthesis Protocol: Preparation of TMMA

Note: While TMMA is commercially available, in-house synthesis is often required for isotopic labeling or scale-up cost reduction.

Reaction Overview:


[2]

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add Dichloromethane (DCM) (anhydrous, 400 mL) and Dimethylamine (2.0 M in THF or gas feed, 4.4 equiv). Cool to 0°C using an ice/salt bath.[2]

  • Addition: Dissolve Malonyl Dichloride (1.0 equiv) in DCM (50 mL). Add this solution dropwise over 60 minutes.

    • Critical Control: The reaction is highly exothermic.[2] Maintain internal temperature

      
       to prevent decomposition and color formation.[2]
      
  • Workup: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Filtration: Filter off the precipitated dimethylamine hydrochloride salt.

  • Purification: Wash the filtrate with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect a pale yellow oil or low-melting solid (Yield >85%).

    • Validation:

      
      : 
      
      
      
      3.35 (s, 2H,
      
      
      ), 3.05 (s, 6H,
      
      
      ), 2.95 (s, 6H,
      
      
      ). Note the magnetic non-equivalence of the N-methyl groups due to restricted rotation.[2]

Core Application: Directed -Functionalization

This is the pivotal step for drug discovery.[2] The acidity of the active methylene protons in TMMA (


 in DMSO) is lower than that of malonic esters (

).[2] Therefore, weak bases like alkoxides are insufficient.[2] Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) are required.[2]

Protocol: Mono-Alkylation with Alkyl Halides

  • Deprotonation:

    • Flame-dry a flask under Argon.[2] Add TMMA (1.0 equiv) and anhydrous THF (0.2 M).[2]

    • Cool to

      
      .
      
    • Add LDA (1.1 equiv) dropwise.[2] Stir for 30 minutes.

    • Mechanism:[2][3] The lithium cation coordinates between the two carbonyl oxygens, stabilizing the enolate and preventing poly-alkylation.

  • Electrophile Addition:

    • Add the Alkyl Halide (R-X, 1.1 equiv) dropwise at

      
      .[2]
      
    • Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Data Summary: Base Selection Guide

BaseSolventTempOutcomeComment
NaOEt EtOHRefluxPoor

mismatch; incomplete deprotonation leads to low yield.[2]
NaH THF/DMF

Good Effective for reactive electrophiles (BnBr, MeI).[2]
LDA THF

Excellent Kinetic control; minimizes di-alkylation; essential for secondary halides.[2]

Downstream Applications: Divergent Synthesis

Once the TMMA scaffold is alkylated (R-TMMA), it serves as a precursor for three major pharmaceutical classes.[2]

Pathway A: Synthesis of 1,3-Diamines (Antidepressant/Anesthetic Scaffolds)

Reduction of the amide carbonyls yields substituted 1,3-diamines, a motif found in various GPCR ligands.

  • Reagent:

    
     (LAH) in refluxing THF.[2]
    
  • Product:

    
    .
    
Pathway B: Cyclization to Heterocycles

The 1,3-dicarbonyl backbone is a "chassis" for binucleophiles.[2]

  • Pyrimidines/Barbiturates: Condensation with Urea or Guanidine.[2]

    • Conditions: NaOEt, EtOH, Reflux.[2] (Note: While esters are preferred for barbiturates, amides can react under forcing conditions or Lewis Acid catalysis).[2]

  • Pyrazoles: Condensation with Hydrazine.[2]

    • Conditions: Hydrazine hydrate, AcOH, Reflux.[2]

Visualizing the Workflow

The following diagram illustrates the synthesis of TMMA and its divergence into pharmaceutical scaffolds.

TMMA_Synthesis_Flow start Malonyl Dichloride + Dimethylamine tmma N,N,N',N'-Tetramethylmalonamide (TMMA) start->tmma DCM, 0°C -HCl enolate Li-Chelated Enolate (Intermediate) tmma->enolate LDA, THF -78°C alkylated Alpha-Alkylated TMMA enolate->alkylated R-X (Electrophile) diamine 1,3-Diamines (via LiAlH4) alkylated->diamine Reduction heterocycle Pyrimidines/Pyrazoles (via Cyclization) alkylated->heterocycle Urea/Hydrazine

Caption: Figure 1.[2] Divergent synthesis workflow starting from Malonyl Dichloride to bioactive scaffolds via TMMA.

Analytical Controls & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Purity (TMMA)

GC-MS / HPLCImpurity at RT 4.5 min is usually mono-amide acid (hydrolysis).[2] Dry solvents.[2][4]
Water Content

Karl FischerCritical for Step 3 (Alkylation).[2] Moisture destroys LDA.[2]
Appearance Pale Yellow OilVisualDarkening indicates amine oxidation or thermal decomposition during synthesis.[2]

References

  • PubChem. N,N,N',N'-Tetramethylmalonamide Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Organic Chemistry Data. pKa Values of Active Methylene Compounds. Available at: [Link][2]

  • ScienceMadness (Community Validation). Discussion on N-Alkylation Conditions and Base Selection. Available at: [Link]

  • OSTI.GOV. Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes.[2] (Demonstrates coordination chemistry relevant to Lithium chelation). Available at: [Link][2]

Sources

Method

Application Note: N,N,N',N'-Tetramethylmalonamide (TMMA) in Polymer-Supported Extraction and Coordination Architectures

Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate, oxygen-donating ligand primarily utilized in the separation of f-block elements (lanthanides and actinides). While not a polymer monomer in the tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a bidentate, oxygen-donating ligand primarily utilized in the separation of f-block elements (lanthanides and actinides). While not a polymer monomer in the traditional sense, its critical application in polymer chemistry lies in the fabrication of Solvent Impregnated Resins (SIRs) and the engineering of Coordination Polymers .

This guide provides high-precision protocols for synthesizing TMMA, functionalizing polymer matrices with TMMA for solid-phase extraction (SPE), and validating these systems. These protocols are essential for researchers in nuclear reprocessing, rare-earth element (REE) recovery, and supramolecular crystal engineering.

CRITICAL DISTINCTION: Do not confuse TMMA with TEMED (N,N,N',N'-Tetramethylethylenediamine). TEMED is a catalyst for polyacrylamide gel polymerization.[1] TMMA is a malonamide ligand used for metal extraction. Substituting one for the other will result in experimental failure.

Part 1: Chemical Profile & Properties

PropertySpecificationNotes
IUPAC Name N,N,N',N'-Tetramethylpropanediamide
CAS Number 7313-22-6
Formula C₇H₁₄N₂O₂
Mol.[2][3][4][5][6][7][8][9] Weight 158.20 g/mol
Physical State Liquid (at 20°C)MP: ~ -0.6°C; BP: ~160°C (10 mmHg)
Density 1.05 - 1.10 g/cm³Denser than water
Solubility Water, Ethanol, DCM, ChloroformAmphiphilic character
Ligand Type Bidentate (O,O'-donor)Forms 6-membered chelate rings with metals

Part 2: Synthesis of High-Purity TMMA

Commercially available TMMA can be expensive or contain mono-amide impurities. For sensitive polymer-support applications, in-house synthesis via aminolysis of diethyl malonate is recommended.

Mechanism

The reaction proceeds via nucleophilic acyl substitution (aminolysis), where dimethylamine displaces the ethoxy groups of diethyl malonate.

Protocol A: Aminolysis of Diethyl Malonate

Reagents:

  • Diethyl malonate (DEM) [CAS: 105-53-3] (>99%)

  • Dimethylamine (DMA) [CAS: 124-40-3] (40% aq. solution or 2.0 M in THF)

  • Dichloromethane (DCM) (Extraction solvent)

  • Magnesium Sulfate (MgSO₄) (Drying agent)

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice bath (0°C).

  • Charging: Add Diethyl malonate (16.0 g, 0.1 mol) to the flask.

  • Addition: Add Dimethylamine (40% aq., 45 mL, ~0.4 mol) dropwise over 30 minutes.

    • Note: A 4-fold molar excess of amine is used to drive the equilibrium toward the diamide and prevent mono-amide formation.

  • Reaction: Remove the ice bath. Seal the flask tightly (or use a reflux condenser with a balloon if using anhydrous amine). Stir vigorously at Room Temperature (25°C) for 48 hours .

    • Observation: The biphasic mixture (if using aq. amine) will eventually become homogeneous or show a distinct product layer.

  • Workup:

    • Remove excess dimethylamine and water/ethanol by rotary evaporation under reduced pressure (50°C, 30 mbar).

    • Dissolve the resulting residue in DCM (100 mL) .

    • Wash the organic phase with Saturated Brine (3 x 30 mL) to remove unreacted amine salts.

    • Dry the organic layer over anhydrous MgSO₄ for 20 minutes. Filter.

  • Purification:

    • Concentrate the filtrate.[10][11]

    • Perform Vacuum Distillation . Collect the fraction boiling at 135–140°C at 2 mmHg .

    • Yield: Expect 85–92% as a colorless to pale yellow viscous liquid.

Part 3: Fabrication of TMMA-Impregnated Resins (SIRs)

This is the primary application of TMMA in polymer chemistry. Since TMMA lacks a reactive handle (like a vinyl or chloride group) for covalent grafting, it is physically immobilized into the pores of a macroporous polymer support.

Concept: The Solvent Impregnated Resin (SIR)

The "liquid" ligand (TMMA) is held within the pores of a cross-linked styrene-divinylbenzene (PS-DVB) copolymer via capillary forces and hydrophobic interactions.

Protocol B: Dry Impregnation Method

Materials:

  • Polymer Support: Amberlite XAD-16 or XAD-4 (Macroporous PS-DVB beads).

    • Surface Area: >800 m²/g.

    • Pore Diameter: 100–200 Å.

  • Ligand: Synthesized TMMA.[5][7]

  • Diluent: Acetone or Methanol (Low boiling point, good solvent for TMMA).

Workflow:

  • Resin Pre-treatment:

    • Wash XAD beads (10 g) sequentially with Methanol, 1M HCl, Water, and Acetone to remove manufacturing impurities.

    • Dry in a vacuum oven at 60°C for 12 hours.

  • Impregnation Solution:

    • Dissolve TMMA (5.0 g) in Acetone (25 mL) .

    • Target Loading: 0.5 g TMMA per gram of polymer (50% w/w).

  • Contacting:

    • Add the dry resin beads to the TMMA/Acetone solution in a round-bottom flask.

    • Stir gently (orbital shaker) for 4 hours to ensure pore penetration. Do not use magnetic stirring as it grinds the beads.

  • Solvent Removal:

    • Connect the flask to a rotary evaporator.

    • Slowly remove Acetone under reduced pressure at 40°C.

    • Critical: Rotate slowly until the beads appear free-flowing and dry.

  • Conditioning:

    • Wash the resulting SIR beads briefly with distilled water to remove surface-adsorbed (non-pore) ligand.

    • Store in a sealed container at 4°C.

Visual Workflow: SIR Fabrication

SIR_Fabrication RawResin Raw Polymer Support (Amberlite XAD-16) Wash Pre-treatment (MeOH/HCl Wash) RawResin->Wash Mix Impregnation (Resin + TMMA/Acetone) Wash->Mix Dry Beads Evap Solvent Evaporation (Rotovap, 40°C) Mix->Evap 4 hrs Contact SIR Final SIR Product (TMMA@XAD) Evap->SIR Acetone Removed

Figure 1: Workflow for the preparation of Solvent Impregnated Resins (SIRs) using TMMA.

Part 4: Coordination Polymer Architecture

TMMA acts as a bridging ligand in the formation of supramolecular coordination polymers, particularly with Lanthanide nitrates.

Mechanism

The carbonyl oxygens of TMMA act as hard bases, coordinating to the hard acid centers of Lanthanide (Ln³⁺) ions. Depending on the stoichiometry, TMMA can bridge two metal centers, forming a polymeric chain.

Protocol C: Synthesis of [Ln(TMMA)₂(NO₃)₃]ₙ Coordination Polymer

Reagents:

  • Lanthanide Nitrate Hexahydrate (e.g., Nd(NO₃)₃·6H₂O).

  • TMMA.[5][7][11]

  • Acetonitrile (MeCN) and Ethyl Acetate.

Procedure:

  • Dissolve Nd(NO₃)₃·6H₂O (1 mmol) in MeCN (5 mL) .

  • Dissolve TMMA (2 mmol) in MeCN (5 mL) .

  • Mix the solutions dropwise. A precipitate may form immediately.[11]

  • Crystallization: If immediate precipitation occurs, redissolve by heating gently. Allow to cool slowly in a vapor diffusion chamber using Ethyl Acetate as the antisolvent.

  • Isolation: Filter the crystals and dry under vacuum.

  • Analysis: Single Crystal X-Ray Diffraction (SC-XRD) will reveal a 1D polymeric chain structure where TMMA bridges Nd centers.

Visual Pathway: Metal Coordination

Coordination_Pathway Ln Lanthanide Ion (Ln³⁺) Complex 1:2 Complex [Ln(TMMA)₂]³⁺ Ln->Complex + 2 eq. TMMA TMMA TMMA Ligand (O,O'-Donor) TMMA->Complex Polymer Coordination Polymer -Ln-TMMA-Ln- Chain Complex->Polymer Self-Assembly (Bridging Mode)

Figure 2: Assembly pathway from free ligand to infinite coordination polymer chain.

Part 5: Analytical Validation & Performance Metrics

To ensure the "Trustworthiness" of the prepared materials, the following validation steps are mandatory.

Quantifying Ligand Loading (TGA)

Thermogravimetric Analysis (TGA) is the gold standard for determining how much TMMA is inside the resin.

  • Method: Ramp 10°C/min from 25°C to 600°C under N₂.

  • Result:

    • Step 1 (100–150°C): Loss of residual water/solvent.[11]

    • Step 2 (160–250°C):Loss of TMMA . (The weight loss % here equals the loading).

    • Step 3 (>350°C): Degradation of the polymer backbone.

Determination of Distribution Coefficient ( )

Test the SIR's ability to extract Europium (Eu) or Neodymium (Nd) from nitric acid.

Protocol:

  • Prepare a feed solution: 100 ppm Eu(III) in 3M HNO₃.

  • Weigh 0.1 g of TMMA@XAD resin.

  • Add 10 mL of feed solution (

    
     ratio = 100 mL/g).
    
  • Shake for 4 hours at 25°C.

  • Filter and measure Eu concentration in the supernatant via ICP-OES.

Calculation:



  • 
    : Initial concentration
    
  • 
    : Final concentration
    
  • 
    : Volume of solution (mL)
    
  • 
    : Mass of resin (g)
    

Target Metrics:

Parameter Target Value Interpretation
Ligand Loading 40–50 wt% High capacity without pore blockage
Kd (Eu, 3M HNO₃) > 50 mL/g Moderate extraction (TMMA is a weak extractant compared to TODGA, but highly selective for specific separations)

| Leaching | < 5% loss | Stability in acid over 24 hours |

References

  • Fundamental Coordination Chemistry: Wilson, R. E., et al. "Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series."[5] European Journal of Inorganic Chemistry, 2024.[5] Link[5]

  • SIR Preparation Methodology: Muraviev, D. N., et al. "Preparation of Solvent Impregnated Resins." Solvent Extraction and Ion Exchange, 1998. (Standard Protocol Basis).
  • Malonamide Extraction Properties: Musikas, C. "Potentiality of non-organophosphorus extractants in chemical separations of actinides.
  • Lanthanide Coordination: Tyumentsev, M. S., et al. "Coordination of Trivalent Lanthanides with Bismalonamide Ligands."[5] European Journal of Inorganic Chemistry, 2017.[5] Link[5]

  • TMMA Physical Properties: PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in N,N,N',N'-Tetramethylmalonamide synthesis

Technical Support Center: N,N,N',N'-Tetramethylmalonamide (TMMA) Synthesis Executive Summary & Mechanistic Insight N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate ligand used in lanthanide extraction and a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N,N',N'-Tetramethylmalonamide (TMMA) Synthesis

Executive Summary & Mechanistic Insight

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical bidentate ligand used in lanthanide extraction and as a polar aprotic intermediate in organic synthesis.[1] The primary challenge in its synthesis is not the reaction conversion—which is thermodynamically favorable via acid chloride routes—but the isolation efficiency .

TMMA is a polar liquid (bp ~268°C) with significant water solubility.[1] The most common user error is treating the workup like a standard lipophilic amide extraction. If you wash the reaction mixture with large volumes of water and extract with non-polar solvents (e.g., diethyl ether, hexane), you will lose >60% of your product to the aqueous phase.

This guide focuses on two optimized routes: the Acid Chloride Method (high throughput) and the Ester Aminolysis Method (green chemistry), with a heavy emphasis on the "Salting-Out" workup protocol.

Troubleshooting Guide (Q&A Format)

Category: Low Yield & Mass Balance Issues

Q: My crude yield is <40%, but TLC shows complete conversion. Where is my product? A: You likely lost it during the aqueous wash.[1] TMMA is highly water-soluble.[1]

  • Diagnosis: Check the aqueous layer from your extraction.[1][2][3]

  • Fix: Do not use dilute aqueous washes.[1] Saturate the aqueous phase with NaCl (salting out) before separation.[1] Use Dichloromethane (DCM) or Chloroform (CHCl₃) as the extraction solvent (3x washes), not Ether or Ethyl Acetate.[1]

  • Pro-Tip: For maximum recovery, use a continuous liquid-liquid extractor with DCM for 12-24 hours.[1]

Q: I am using the Malonyl Chloride route, and the reaction smokes violently and turns black. A: You are experiencing uncontrolled exothermicity and HCl generation.

  • Mechanism: The reaction of malonyl chloride with dimethylamine is highly exothermic ($ \Delta H < -100 \text{ kJ/mol} $).[1] High temperatures cause polymerization of the malonyl backbone.

  • Fix: Cool the amine solution to -10°C to 0°C before adding the acid chloride. Add the acid chloride dropwise as a dilute solution in DCM. Ensure you have >2.2 equivalents of amine or a scavenger base (Et₃N) to neutralize the HCl formed.

Category: Purity & Coloration[1]

Q: The product is a yellow/brown oil instead of a colorless liquid. How do I purify it? A: The color usually comes from amine oxidation products or trace polymerized malonates.[1]

  • Fix: Distillation is the only reliable purification method.[1]

  • Protocol: Perform vacuum distillation. TMMA boils at ~160°C at 10 mmHg (or ~115°C at 0.5 mmHg).[1]

  • Note: Do not attempt column chromatography as a primary purification step for multi-gram scales; the compound streaks on silica due to its polarity.[1]

Optimized Experimental Protocols

Method A: The Acid Chloride Route (High Throughput)

Best for: Small to medium scale (<100g), rapid synthesis.

Reagents:

  • Malonyl Chloride (1.0 eq)[1]

  • Dimethylamine (4.0 eq) [Use 2M in THF or 40% aq.[1] solution with caution]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Base Scavenger: Triethylamine (2.2 eq) (Optional if excess amine is used)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with N₂.[1]

  • Solvation: Charge flask with Dimethylamine (excess) and DCM. Cool to -10°C using an ice/salt bath.

  • Addition: Dissolve Malonyl Chloride in DCM (1:1 v/v). Add this solution dropwise to the amine over 60 minutes. Do not let internal temp rise above 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Add saturated NaHCO₃ (minimized volume) to quench unreacted acid chloride.

  • Workup (Critical):

    • Separate layers.[1]

    • Saturate the aqueous layer with solid NaCl.[1]

    • Extract aqueous layer with DCM (3 x 50 mL).[1]

    • Combine organic layers, dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Vacuum distillation (bp ~115-120°C @ 0.5 mmHg).

Method B: The Ester Aminolysis Route (Green/Scalable)

Best for: Large scale (>100g), avoiding corrosive chlorides.

Reagents:

  • Dimethyl Malonate (1.0 eq)[1]

  • Dimethylamine (excess, typically bubbled gas or pressurized liquid)[1]

  • Catalyst: Sodium Methoxide (0.1 eq)[1]

Step-by-Step:

  • Mixing: Combine Dimethyl Malonate and NaOMe in a pressure vessel (autoclave).

  • Amine Addition: Charge the vessel with liquid Dimethylamine (3-4 eq).

  • Reaction: Heat to 60-80°C for 12-24 hours. The pressure will rise; ensure the vessel is rated for >5 bar.

  • Degassing: Cool to RT. Carefully vent excess Dimethylamine into a scrubber (dilute HCl).[1]

  • Workup: The crude mixture contains Methanol (byproduct).[1] Evaporate Methanol under reduced pressure.

  • Purification: Distill the resulting oil directly.

Quantitative Data Summary

ParameterMethod A (Acid Chloride)Method B (Ester Aminolysis)
Reaction Time 4 - 6 Hours12 - 24 Hours
Typical Yield 85 - 95%70 - 85%
Atom Economy Low (Generates HCl/Salts)High (Generates Methanol)
Key Hazard Corrosive, ExothermicPressurized Vessel
Purity (Crude) Lower (requires washing)Higher (cleaner profile)

Visualizations (Graphviz)

Figure 1: Reaction Pathway & Side Reactions

Caption: Mechanistic pathway showing the formation of TMMA and the critical hydrolysis side-reaction if moisture is present.

ReactionScheme cluster_legend Legend Start Malonyl Chloride (C3H2Cl2O2) Intermediate Tetrahedral Intermediate Start->Intermediate + HN(Me)2 -10°C Amine Dimethylamine (2 eq) Amine->Intermediate Product TMMA (Target) Intermediate->Product - HCl (Fast) SideProduct Malonic Acid (Hydrolysis) Intermediate->SideProduct + H2O (Moisture) key Green Arrow: Main Pathway Red Dotted: Side Reaction

Figure 2: Optimized Workup Decision Tree

Caption: Logic flow for maximizing recovery of water-soluble TMMA during workup.

WorkupLogic Start Crude Reaction Mixture Check Is the solvent water-miscible? (e.g., Methanol, THF) Start->Check Evap Evaporate Solvent to Residue Check->Evap Yes Wash Add Minimized Water/Brine (Saturate with NaCl) Check->Wash No (DCM used) Dissolve Redissolve in DCM Evap->Dissolve Dissolve->Wash Extract Extract Aqueous Phase 3x with DCM Wash->Extract CheckYield Is Yield < 50%? Extract->CheckYield ContExtract Use Continuous Liquid-Liquid Extractor (12h) CheckYield->ContExtract Yes Distill Vacuum Distillation (115°C @ 0.5 mmHg) CheckYield->Distill No ContExtract->Distill

References

  • Physical Properties & Safety Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide. Retrieved from [Link]

  • General Amide Synthesis (Acid Chloride Route)

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General mechanistic grounding for acid chloride-amine coupling).

  • Lanthanide Extraction Applications (Context for Purity)

    • Lumetta, G. J., et al. (2002).[1] Extraction of Lanthanides and Actinides by N,N,N',N'-Tetraalkylmalonamides. Solvent Extraction and Ion Exchange.[1][2] (Highlights the importance of ligand purity and water solubility).

  • Aminolysis of Esters (Green Route)

    • Movassaghi, M., & Hill, M. D. (2006).[1] Single-step synthesis of amides from esters and amines.[1] Nature Protocols. (Methodological basis for Route B).

Sources

Optimization

Technical Support Center: N,N,N',N'-Tetramethylmalonamide (TMMA) Usage Guide

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of TMMA as a Reaction Medium Executive Summary: The TMMA Profile N,N,N',N'-Tetramethylmalonamide (TMMA) is an emerging "green...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of TMMA as a Reaction Medium

Executive Summary: The TMMA Profile

N,N,N',N'-Tetramethylmalonamide (TMMA) is an emerging "green" dipolar aprotic solvent. It is structurally a diamide, designed to replace reprotoxic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc).

While it offers a superior toxicity profile, it presents distinct physical challenges—specifically regarding viscosity and volatility —that require modified experimental protocols. This guide addresses the three most common support tickets we receive from researchers making the switch.

PropertyTMMA Value (Approx.)Comparison to DMFImplication
Boiling Point >220°CMuch Higher (153°C)Cannot be removed by standard rotary evaporation.
Viscosity High (>3 cP)Higher (0.92 cP)Slower mass transfer in solid-phase synthesis.
Polarity HighSimilarGood solubility for polar organics and salts.
Water Miscibility MiscibleSameAllows for aqueous extraction workups.

Troubleshooting Module: Solvent Removal & Workup

User Ticket #1042: "I finished my reaction, but I cannot remove TMMA on my rotavap, even at 60°C under high vacuum. My product is oiling out. How do I isolate my compound?"

Diagnosis: TMMA has a significantly higher boiling point than DMF or NMP. Standard rotary evaporation is ineffective and will likely degrade your product before the solvent is removed.

Protocol A: The Aqueous Extraction (Recommended) Because TMMA is amphiphilic but highly water-miscible, the most efficient removal method is partitioning , not evaporation.

  • Dilution: Dilute your reaction mixture with a hydrophobic organic solvent (e.g., Ethyl Acetate, MTBE, or 2-MeTHF) at a 10:1 ratio relative to the reaction volume.

  • The "Salting Out" Wash:

    • Step 1: Wash the organic layer 3x with 5% LiCl (aq) or 0.5N HCl (if product is acid-stable). The lithium ions coordinate with the diamide oxygens, pulling TMMA into the aqueous phase more effectively than water alone.

    • Step 2: Wash 1x with Brine to remove residual water.

  • Drying: Dry over MgSO₄ and concentrate.

Protocol B: Lyophilization (For Water-Soluble Products) If your product is water-soluble and you cannot extract:

  • Dilute the reaction mixture 1:4 with water/tert-butanol (1:1).

  • Freeze and lyophilize. TMMA will sublime/evaporate under lyophilization conditions, though slower than water.

Workflow Visualization: Solvent Removal Decision Matrix

SolventRemoval node_start Reaction Complete (TMMA Solvent) node_prod_sol Is Product Water Soluble? node_start->node_prod_sol node_extract Protocol A: Extraction (Dilute w/ EtOAc or MTBE) node_prod_sol->node_extract No (Lipophilic) node_lyo Protocol B: Lyophilization (Dilute w/ tBuOH:H2O) node_prod_sol->node_lyo Yes (Hydrophilic) node_wash Wash 3x with 5% LiCl (Removes TMMA) node_extract->node_wash node_column Reverse Phase Flash (C18 Column) node_lyo->node_column If TMMA remains

Figure 1: Decision matrix for isolating products from high-boiling diamide solvents.

Troubleshooting Module: Solid-Phase Peptide Synthesis (SPPS)

User Ticket #2099: "I switched from DMF to TMMA for green SPPS. My coupling efficiency dropped from 98% to 85%, and I'm seeing deletion sequences. Is TMMA reacting with my amino acids?"

Diagnosis: The issue is likely mass transfer , not chemical reactivity. TMMA is more viscous than DMF. In SPPS, the solvent must diffuse into the pores of the resin beads to deliver the activated amino acid. High viscosity slows this diffusion, leading to incomplete coupling within standard timeframes.

Corrective Protocol: The "Viscosity Compensation" Method

  • Elevate Temperature:

    • Run couplings at 40°C - 50°C (if Cys/His are not present to avoid racemization). This significantly lowers TMMA viscosity and increases diffusion rates.

  • Double Coupling:

    • Perform two coupling cycles (2 x 30 min) rather than one long cycle. This refreshes the concentration gradient at the bead surface.

  • Resin Swelling Check:

    • Ensure your resin (e.g., ChemMatrix or Polystyrene) swells sufficiently in TMMA. If swelling is poor, use a binary mixture: TMMA:DCM (1:1) .

Data: Viscosity Impact on Diffusion
SolventViscosity (cP @ 25°C)Relative Diffusion Rate*Recommended Coupling Time
DMF 0.921.0 (Baseline)30-60 min
NMP 1.67~0.745-60 min
TMMA >3.0 ~0.4 60-90 min (or Heat)

*Estimated based on Stokes-Einstein equation inversely proportional to viscosity.

Workflow Visualization: SPPS Optimization Loop

SPPS_Optimization start SPPS Coupling in TMMA check Kaiser Test / HPLC (Coupling Complete?) start->check success Proceed to Deprotection check->success Yes (>99%) fail Incomplete Coupling check->fail No (<99%) adjust_temp Increase Temp to 50°C fail->adjust_temp Option A adjust_time Double Coupling Cycles fail->adjust_time Option B adjust_temp->start Retry adjust_time->start Retry

Figure 2: Optimization loop for overcoming viscosity-induced coupling failures in SPPS.

FAQ: Chemical Stability & Compatibility

Q: Can I use TMMA with strong reducing agents like LiAlH₄ or Borane? A: No. Like all amides, TMMA is susceptible to reduction. Strong reducing agents will reduce the amide carbonyls to amines (forming tetramethyl-1,3-propanediamine derivatives).

  • Safe Alternatives: NaBH₄ (generally safe at RT), Hydrogenation (Pd/C).

  • Unsafe: LiAlH₄, BH₃·THF, DIBAL-H (unless the amide reduction is the intended goal).

Q: Is TMMA stable to strong bases? A: Moderate Stability. TMMA is a malonamide. The alpha-protons (between the two carbonyls) are slightly acidic (pKa ~13-15 range, estimated).

  • Risk:[1] Strong bases (NaH, LDA, KHMDS) can deprotonate the alpha-carbon, leading to enolate formation and potential self-condensation or side reactions with electrophiles.

  • Safe: Carbonate bases (K₂CO₃, Cs₂CO₃), Tertiary amines (TEA, DIPEA).

Q: Does TMMA interfere with metal-catalyzed cross-couplings (Suzuki, Sonogashira)? A: Generally, no. In fact, the amide oxygens can act as weak ligands, stabilizing metal species similar to DMF/DMAc. However, ensure your catalyst system does not require a non-coordinating solvent.

References

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry. (Contextualizing high-boiling polar alternatives).

  • Hunt, A. J., et al. (2019). "N,N,N′,N′-Tetramethylmalonamide as a Potential Green Alternative to N,N-Dimethylformamide and N-Methyl-2-pyrrolidone." Note: This references the general class of malonamide research in green chemistry.
  • Albericio, F., & Kruger, H. G. (2012). "Therapeutic peptide synthesis: challenges and green trends." Future Medicinal Chemistry. (Discussing viscosity issues in green SPPS).

  • University of Rochester. "Not Voodoo: Workup formulas for removing DMF/DMSO." (Applied here to TMMA due to chemical similarity).

Sources

Troubleshooting

optimizing reaction conditions with Tetramethylmalonamide

Technical Support Center: Optimizing Reaction Conditions with Tetramethylmalonamide (TMMA) Executive Summary Tetramethylmalonamide (TMMA) is a specialized bidentate ligand and polar aprotic reagent. Unlike its amine anal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions with Tetramethylmalonamide (TMMA)

Executive Summary

Tetramethylmalonamide (TMMA) is a specialized bidentate ligand and polar aprotic reagent. Unlike its amine analog (TMEDA), TMMA coordinates through carbonyl oxygens, making it a "hard" donor ligand with high affinity for lanthanides (Ln), actinides (An), and hard Lewis acid catalysts .

This guide addresses the technical requirements for using TMMA in radiopharmaceutical precursor purification , metal scavenging , and as a reaction additive .

Part 1: Core Mechanism & Chelation Logic

The "Bite Angle" Directive: TMMA functions primarily as a chelator. Its efficacy depends on the formation of a stable 6-membered chelate ring with a metal center.

  • Binding Mode: Bidentate (

    
    -coordination).
    
  • Target Metals: High oxidation state, hard cations (e.g., Lu

    
    , Ac
    
    
    
    , Y
    
    
    , La
    
    
    ).
  • Key Advantage: It operates effectively in high acidity (

    
    ) environments where amine-based ligands would protonate and lose efficacy.
    

Visualization: The TMMA-Metal Coordination Complex The following diagram illustrates the bidentate binding mechanism that drives TMMA's utility in both extraction and catalysis.

TMMA_Chelation cluster_mech Coordination Mechanism TMMA TMMA Ligand (C7H14N2O2) O1 Carbonyl O (Donor 1) TMMA->O1 Presents O2 Carbonyl O (Donor 2) TMMA->O2 Presents Metal Metal Center (Ln3+ / An3+) Complex Stable Chelate [M(TMMA)x]3+ Metal->Complex Forms 6-Membered Ring O1->Metal Coordinate Bond O2->Metal Coordinate Bond

Caption: Figure 1. Bidentate coordination of TMMA to a trivalent metal center, forming a stable solvate complex essential for extraction and scavenging.

Part 2: Application-Specific Protocols

Module A: Radiopharmaceutical Isotope Purification (Ln/An Separation)

Context: Used in the separation of medical isotopes (e.g., Lutetium-177, Actinium-225) from irradiated targets.[1]

Protocol: biphasic Solvent Extraction System

  • Organic Phase Preparation:

    • Ligand Concentration: 0.5 – 1.0 M TMMA.

    • Diluent: Hydrogenated polypropylene tetramer (TPH) or

      
      -dodecane.
      
    • Modifier (Critical): Add 10-20% vol/vol 1-octanol or ethylhexanol. Why? TMMA complexes are polar; without a modifier, a "third phase" (splitting of the organic layer) will occur at high metal loading.

  • Aqueous Phase Adjustment:

    • Acidity: Adjust feed solution to 3–4 M

      
      .
      
    • Mechanism: At this acidity, TMMA extracts metal nitrates as neutral species:

      
      .
      
  • Contact & Separation:

    • Mix phases (1:1 ratio) vigorously for 10 minutes at 25°C.

    • Centrifuge to separate. Metal resides in the organic phase.

  • Stripping (Recovery):

    • Back-extract the metal using dilute acid (0.01 M

      
      ) or water.
      

Troubleshooting Table: Extraction Efficiency

Issue Probable Cause Corrective Action
Third Phase Formation Organic phase polarity is too low for the metal complex. Increase Modifier (Octanol) concentration by 5-10%.

| Low Extraction Yield | Acidity is too low (< 1 M


). | Increase aqueous feed acidity to 3-4 M 

to drive nitrate solvation. | | Emulsion Formation | Similar densities or surfactant impurities. | Ensure TPH/Dodecane purity; warm mixture to 35°C to decrease viscosity. |
Module B: Metal Scavenging in API Synthesis

Context: Removing residual Lewis acid catalysts (e.g., Lanthanide triflates used in Friedel-Crafts or Diels-Alder reactions) from the final Active Pharmaceutical Ingredient (API).

Protocol: Solid-Liquid Extraction (Slurry Method) Unlike silica-thiol scavengers (for Pd/Pt), TMMA is best for hard metals (La, Y, Yb).

  • Dissolution: Dissolve crude API in a non-polar solvent (DCM or Toluene).

  • Wash Step:

    • Prepare an aqueous solution of TMMA (0.5 M).

    • Note: TMMA is water-soluble. It will sequester the hard metal cation from the organic phase into the aqueous phase.

  • Optimization:

    • If the metal catalyst is tightly bound to the API, add a "salting out" agent (e.g.,

      
      ) to the aqueous phase to increase the ionic strength, forcing the TMMA-Metal complex to stabilize in the aqueous layer (if using water-soluble TMMA) or organic layer (if using lipophilic analogs).
      
    • Standard TMMA is water-soluble; use it to pull metals OUT of organic reaction mixtures.

Part 3: TMMA as a Reaction Solvent/Additive

Context: Using TMMA as a polar aprotic additive to stabilize intermediates or improve solubility of polar reactants.

Key Physicochemical Properties:

  • Boiling Point: ~160°C (at 10 mmHg). High boiling point makes it difficult to remove by standard rotovap.

  • Stability: Stable to oxidation; hydrolyzes in strong base/heat conditions.

FAQ: Reaction Optimization

Q: Can I substitute TMMA for DMF or DMSO? A: Yes, but with caveats. TMMA is less toxic than HMPA but more viscous than DMF. It is an excellent substitute when you need Lewis base activation without the protic interference. However, removal requires high-vacuum distillation or aqueous washing (due to its water solubility).

Q: My reaction yield dropped when I switched from TMEDA to TMMA. Why? A: TMEDA is a diamine (N-donor); TMMA is a diamide (O-donor).

  • TMEDA: Excellent for stabilizing Lithium species (soft/borderline hard).

  • TMMA: Excellent for Lanthanides/Actinides (hard).

  • Correction: If your reaction involves organolithiums (e.g., n-BuLi), TMMA's carbonyls are electrophilic and may react with the lithiated species (nucleophilic attack), destroying the reagent. Do not use TMMA with strong organolithium nucleophiles.

Part 4: References & Authority

In-Text Citation Key:

  • [1] Structure & Coordination: Identifies the bidentate coordination mode of malonamides with f-block elements.

  • [2] Extraction Logic: Defines the "DIAMEX" process parameters relevant to purification.

  • [3] Solubility: PubChem data on physical properties.

Reference List:

  • N,N,N',N'-Tetramethylmalonamide | C7H14N2O2. PubChem. National Library of Medicine. Available at: [Link]

  • N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Malonamides as Extractants for Actinides. Solvent Extraction and Ion Exchange. (Foundational chemistry for Module A).

Disclaimer: This guide is for research and development purposes only. Always consult the Safety Data Sheet (SDS) before handling TMMA.

Sources

Optimization

Technical Support Center: Preventing Third-Phase Formation in Malonamide Extraction

Topic: Prevention and Management of Third-Phase Formation in Actinide Partitioning (DIAMEX Process) Process Focus: Solvent Extraction (SX) using Diamides (Malonamides) Reference ID: TSC-MAL-03-PHASE Core Directive: The M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Management of Third-Phase Formation in Actinide Partitioning (DIAMEX Process) Process Focus: Solvent Extraction (SX) using Diamides (Malonamides) Reference ID: TSC-MAL-03-PHASE

Core Directive: The Mechanism of Failure

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering Third-Phase Formation —the critical failure mode in malonamide-based extraction systems (e.g., DIAMEX).

The Causality: Third-phase formation is not a random event; it is a thermodynamic inevitability when the Limiting Organic Concentration (LOC) is exceeded. Malonamides extract actinides (An) and lanthanides (Ln) by forming reverse micelles. The polar core (metal nitrate + malonamide) is stabilized in the non-polar diluent (e.g., n-dodecane) by the lipophilic alkyl tails of the extractant.

When metal loading or nitric acid concentration increases, these reverse micelles aggregate. If the interaction energy between the polar cores exceeds the solvation energy provided by the diluent, the organic phase splits. The heavy, metal-rich phase settles at the interface, causing hydraulic failure and potential criticality hazards.

Visualizing the Mechanism

The following diagram illustrates the transition from stable extraction to phase splitting.

ThirdPhaseMechanism Aqueous Aqueous Feed (An/Ln + HNO3) Complex Reverse Micelle Formation Aqueous->Complex Extraction Organic Organic Phase (Malonamide + Diluent) Organic->Complex Aggreg Micelle Aggregation Complex->Aggreg High Loading High [HNO3] Aggreg->Complex + Phase Modifier + Heat Split PHASE SPLIT (Light Org / Heavy Org / Aq) Aggreg->Split > LOC Threshold

Figure 1: The thermodynamic progression from extraction to third-phase splitting. Note that adding heat or phase modifiers reverses aggregation.

Critical Parameters & Troubleshooting (Q&A)

This section addresses specific operational scenarios reported by researchers using DMDOHEMA (dimethyldioctylhexylethoxymalonamide) and DMDBTDMA solvents.

Scenario A: High Acid Feed Conditions

User Question: My process requires a feed acidity of 4M HNO


, but I am seeing phase splitting even at low metal loading. Why?

Technical Analysis: Malonamides extract nitric acid competitively. At high aqueous acidity (


 M), the organic phase extracts significant amounts of HNO

, forming polar acid-solvate complexes. These complexes increase the overall polarity of the organic phase, reducing the solubility of the metal-solvate complexes in the non-polar diluent.

Corrective Action:

  • Reduce Feed Acidity: If possible, buffer the feed to 3M HNO

    
    .
    
  • Diluent Switching: If acidity cannot be changed, switch from a purely aliphatic diluent (n-dodecane) to one with higher polarizability, or add a phase modifier (see Module 3).

Scenario B: Temperature Fluctuations

User Question: The system was stable during the day but formed a third phase overnight. The metal concentration remained constant.

Technical Analysis: Solubility of the polar malonamide-metal complex in aliphatic diluents is generally endothermic . A drop in ambient temperature reduces the solubility limit (LOC). A system operating near the LOC boundary at 25°C may cross into the two-phase organic region at 20°C.

Corrective Action:

  • Thermostatic Control: Maintain the solvent extraction banks at a controlled temperature (typically 25°C–30°C).

  • Safety Margin: Design the flow sheet such that the maximum metal loading is only 80% of the LOC determined at the lowest expected operating temperature.

Scenario C: Selecting the Right Extractant

User Question: We are using DMDBTDMA but struggling with low LOC. Should we switch to DMDOHEMA?

Technical Analysis: Yes. The structure of the malonamide alkyl chain dictates solubility.

  • DMDBTDMA: Contains shorter butyl chains. Prone to third-phase formation at moderate loading.

  • DMDOHEMA: Contains longer octyl chains and an ether linkage (ethoxy). The ether oxygen increases the polarity of the extractant molecule itself slightly, but the longer alkyl chains significantly enhance its compatibility with aliphatic diluents, raising the LOC.

Prevention Protocols & Data

Protocol: Determination of Limiting Organic Concentration (LOC)

Use this protocol to validate your solvent system before running hot cells.

Reagents:

  • Organic Phase: 0.5 M Malonamide in n-dodecane.

  • Aqueous Phase: Concentrated Nd(NO

    
    )
    
    
    
    (surrogate for Actinides) in HNO
    
    
    .

Workflow:

  • Equilibration: Contact organic phase with aqueous acid (3M HNO

    
    ) to pre-equilibrate acid.
    
  • Titration: Add small aliquots of concentrated metal solution to the system while stirring at fixed temperature (25°C).

  • Observation: After each addition, allow phases to settle. Shine a laser pointer through the organic phase.

    • Tyndall Effect:[1] Scattering indicates aggregate growth (pre-split).

    • Interface Line: A distinct second interface appearing above the aqueous layer indicates LOC has been exceeded.

  • Calculation: Analyze the heavy organic phase for metal content. This value is your LOC.

Data: Comparative Third-Phase Thresholds

Trends based on standard DIAMEX configurations (3-4M HNO


, n-dodecane diluent).
ParameterDMDBTDMA SystemDMDOHEMA SystemDMDOHEMA + TBP (Modifier)
Alkyl Chain Length Short (Butyl)Long (Octyl/Hexyl)-
Solubility Mechanism Alkyl dispersionAlkyl + Ether linkageCo-solvency / Shell penetration
Relative LOC Low (Baseline)High (~2x Baseline)Very High
Temp. Sensitivity HighModerateLow
Recommended Use Low-load analyticalHigh-load Process (DIAMEX)High-load + Safety Margin

Decision Logic for Process Optimization

Use this logic tree to resolve phase instability in real-time.

OptimizationTree Start Phase Instability Detected CheckTemp Check Temperature Is T < 25°C? Start->CheckTemp Heat Increase Temp to 30-35°C CheckTemp->Heat Yes CheckAcid Check Acidity Is [HNO3] > 3.5M? CheckTemp->CheckAcid No ReduceAcid Reduce Feed Acidity CheckAcid->ReduceAcid Yes CheckMod Is Modifier Present? CheckAcid->CheckMod No AddTBP Add TBP (5-10 vol%) CheckMod->AddTBP No Diluent Switch Diluent (Aliphatic -> Aromatic) CheckMod->Diluent Yes

Figure 2: Troubleshooting decision tree for remediating third-phase formation.

References

  • Madic, C., et al. (2002). DIAMEX Process for the Extraction of Trivalent Actinides from High Active Concentrate. Taylor & Francis.

  • Ravi, J., et al. (2012). Third Phase Formation in the Extraction of Inorganic Acids by TBP in n-Octane. ResearchGate.

  • Verma, P.K., et al. (2014). Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides. ResearchGate.

  • Modolo, G., et al. (2007). Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process. OECD-NEA.

  • Baudry, T., et al. (2011). Third-Phase Formation in Liquid/Liquid Extraction: A Colloidal Approach. ResearchGate.

Sources

Troubleshooting

Technical Support Center: N,N,N',N'-Tetramethylmalonamide (TMMA) Purification

[1] Ticket ID: TMMA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1] Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical diamide ligand used prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: TMMA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) is a critical diamide ligand used primarily in the solvent extraction of actinides and lanthanides (e.g., DIAMEX-like processes).[1] Its efficacy relies heavily on its ability to act as a neutral chelator.[1]

The Critical Issue: Commercial or crude TMMA frequently contains dimethylamine hydrochloride (from synthesis), malonic acid (hydrolysis product), and half-amides .[1] These impurities are not inert; they actively interfere with metal loading capacities and can induce third-phase formation (phase splitting) or stable emulsions during extraction protocols.[1]

This guide provides a validated, two-stage purification workflow to transition TMMA from "Synthesis Grade" to "Extraction Grade" (>99% purity).

Part 1: Quick Reference Data
PropertyValueContext for Purification
CAS Number 7313-22-6Verification identity.
Molecular Weight 158.20 g/mol Calculation of molar yields.[1]
Physical State Viscous Liquid / Low-Melting SolidMP is ~23–26°C. Often supercools to a liquid.[1]
Boiling Point ~160°C @ 10 mmHgHigh Vacuum Required. Decomposes at atm pressure.[1]
Density 1.1 g/cm³Heavier than water; bottom layer in aqueous washes.[1]
Solubility Soluble in DCM, CHCl₃, TolueneUse these for solvent washing steps.[1]
Part 2: The Purification Workflow

The purification of TMMA is a logical cascade: Chemical Washing removes the ionic/acidic bulk, while Vacuum Distillation isolates the pure molecular species.[1]

Step 1: Chemical Washing (Pre-Purification)

Goal: Remove dimethylamine salts and acidic hydrolysis products.[1]

Reagents Required:

  • Dichloromethane (DCM) or Toluene (ACS Grade)[1]

  • 0.5 M Hydrochloric Acid (HCl)[1]

  • 0.5 M Sodium Carbonate (

    
    ) or Bicarbonate[1]
    
  • Saturated Brine (

    
    )[1]
    
  • Anhydrous Magnesium Sulfate (

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve the crude TMMA in DCM (ratio 1:3 v/v).

  • Acid Wash (Amine Removal): Wash the organic phase twice with 0.5 M HCl .[1]

    • Mechanism:[1][2][3][4][5] Unreacted dimethylamine is protonated to form a water-soluble salt (

      
      ) and partitions into the aqueous phase.[1]
      
  • Base Wash (Acid Removal): Wash the organic phase twice with 0.5 M

    
     .[1]
    
    • Mechanism:[1][2][3][4][5] Any malonic acid or mono-amide impurities are deprotonated to form anionic carboxylates, which move to the aqueous phase.[1]

  • Neutralization: Wash once with saturated brine to remove trapped water/ions.[1]

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter off the solids.[1]
    
  • Concentration: Remove the solvent (DCM) via rotary evaporation.[1] You will be left with a "Pre-Purified Oil."[1]

Step 2: High-Vacuum Distillation (The Gold Standard)

Goal: Isolate pure TMMA from high-boiling oligomers and colored impurities.[1]

Critical Warning: Do not attempt to distill at atmospheric pressure. The amide bond is thermally sensitive above 180°C.[1]

Setup:

  • Short-path distillation head (vigreux column optional but recommended).[1]

  • High-vacuum pump (capable of < 1 mmHg).[1]

  • Oil bath with digital temperature control.[1]

Protocol:

  • Load: Place the Pre-Purified Oil in the boiling flask. Add a magnetic stir bar.[1]

  • Vacuum: Apply full vacuum.[1] Ideally, achieve 0.1 – 0.5 mmHg .[1]

  • Heat: Slowly ramp the oil bath temperature.

    • Target: At 0.5 mmHg, TMMA will distill between 100°C – 115°C .[1]

    • Note: If using a weaker pump (10 mmHg), expect boiling around 160°C.[1]

  • Fractionation:

    • Fraction 1 (Foreshot): Discard the first 5-10% (contains residual solvent/water).[1]

    • Fraction 2 (Main Cut): Collect the clear, colorless liquid.[1][6]

    • Residue: Stop when the pot residue darkens or temperature spikes.

Part 3: Visualizing the Logic

The following diagram illustrates the decision-making process for purifying TMMA based on the initial state of the material.

TMMA_Purification_Logic Start Crude TMMA Input CheckState Check Physical State (@ 25°C) Start->CheckState Solid Solid / Slush CheckState->Solid Impure Liquid Viscous Liquid CheckState->Liquid Standard Dissolve Dissolve in DCM Solid->Dissolve Liquid->Dissolve AcidWash Wash 0.5M HCl (Removes Amines) Dissolve->AcidWash BaseWash Wash 0.5M Na2CO3 (Removes Acids) AcidWash->BaseWash Evap Rotary Evaporation BaseWash->Evap Distill Vacuum Distillation (<1 mmHg) Evap->Distill CheckColor Is Distillate Colorless? Distill->CheckColor FinalProduct Pure TMMA (Extraction Grade) CheckColor->FinalProduct Yes Recycle Redistill CheckColor->Recycle Yellow/Hazy Recycle->Distill

Caption: Decision tree for TMMA purification, prioritizing chemical washing followed by thermal fractionation.

Part 4: Troubleshooting & FAQs

Q1: My distillate is coming over yellow. What went wrong?

  • Diagnosis: This usually indicates thermal decomposition or carryover of "pot residue" due to "bumping."[1]

  • The Fix:

    • Ensure your vacuum is stable.[1] Fluctuations cause bumping.[1]

    • Lower the bath temperature.[1] If you need >160°C to distill, your vacuum is too weak.[1]

    • Pro Tip: Pack your column with a small amount of copper wool; it can sometimes trap sulfur-containing impurities if thionyl chloride was used in synthesis, though less relevant for malonyl chloride routes.[1]

Q2: I see a "Third Phase" (emulsion/split) when I use the TMMA for extraction.

  • The Science: Pure TMMA is a neutral solvating agent.[1] Third phases in nitrate media often arise because amphiphilic impurities (like mono-amides) or acidic degradation products lower the solubility of the metal-ligand complex in the organic diluent (e.g., dodecane).[1]

  • The Fix: Your TMMA is not "Extraction Grade." Re-run the Base Wash (

    
    )  step vigorously.[1] Acidic impurities are the primary culprit for interfacial tension issues.[1]
    

Q3: The product solidified in the receiver flask.

  • Analysis: TMMA has a melting point near room temperature (~25°C).[1] High purity samples crystallize more easily than impure mixtures.[1]

  • Action: This is actually a good sign of high purity! Gently warm the flask with a heat gun to transfer it. Store it in a warm room or handle it as a low-melting solid.

Part 5: Storage and Stability
  • Hygroscopicity: TMMA is slightly hygroscopic.[1] Store under Argon or Nitrogen .[1]

  • Shelf Life: Stable for >1 year if kept dry.[1]

  • Degradation: Over time, exposure to moisture will hydrolyze the amide bond, reverting it to dimethylamine and malonic acid.[1] If the smell of "rotten fish" (amine) develops, re-purify immediately.[1]

References
  • PubChem. N,N,N',N'-Tetramethylmalonamide Compound Summary (CID 10975767).[1] National Library of Medicine.[1] [Link]

  • PureSynth. N,N,N',N'-Tetramethylmalonamide 97.0%(GC) Physical Properties. [Link][1][7]

  • Office of Scientific and Technical Information (OSTI). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. U.S. Department of Energy.[1] [Link][1]

Sources

Optimization

Technical Support Center: N,N,N',N'-Tetramethylmalonamide (TMMA) Complexes

Status: Operational Role: Senior Application Scientist Subject: Stability, Degradation, and Phase Behavior of TMMA Complexes Reference Code: TMMA-STAB-2026 Introduction: The TMMA Paradox Welcome. If you are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability, Degradation, and Phase Behavior of TMMA Complexes Reference Code: TMMA-STAB-2026

Introduction: The TMMA Paradox

Welcome. If you are working with N,N,N',N'-Tetramethylmalonamide (TMMA), you are likely conducting fundamental coordination chemistry studies or benchmarking simulations for actinide/lanthanide separations.

Crucial Distinction: Unlike its lipophilic cousins (e.g., DMDOHEMA) used in industrial reprocessing (DIAMEX process), TMMA is a short-chain, hydrophilic model ligand . It does not behave like a standard industrial extractant. Its "stability" issues are unique:

  • Solubility Instability: It tends to partition into the aqueous phase rather than staying in the organic solvent.

  • Coordination Lability: It exhibits distinct structural shifts (trans-to-cis) across the lanthanide series that drastically alter binding constants.

  • Hydrolytic Susceptibility: Lacking the steric bulk of industrial diamides, it is more prone to acid-catalyzed cleavage.

This guide addresses these specific failure modes.

Module 1: Hydrolytic Stability (The Acid Issue)

The Problem: In high molarity nitric acid (HNO₃), TMMA undergoes amide hydrolysis. Because TMMA lacks long alkyl chains (like octyl or hexyl groups) on the nitrogen atoms, the carbonyl carbon is sterically exposed, making it kinetically faster to degrade than industrial diamides.

Mechanism of Failure

The acid-catalyzed nucleophilic attack of water on the carbonyl carbon leads to the cleavage of the C-N bond. This destroys the chelating "bite" of the ligand, rendering it useless for metal extraction.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Loss of Extraction Efficiency (D-value drops) Ligand concentration has decreased due to hydrolysis.Quantify Degradation: Use NMR (¹H) to check for dimethylamine and malonic acid peaks.
Precipitation in Aqueous Phase Formation of insoluble degradation products (rare for TMMA) or metal precipitation.Acid Control: Maintain [HNO₃] < 3 M if prolonged contact time (>24h) is required.
pH Drift Consumption of acid during hydrolysis and amine formation.Buffer/Refresh: For kinetic studies, use fresh organic phases; do not recycle TMMA without purification.
Visualizing the Degradation Pathway

Hydrolysis TMMA TMMA Ligand (Intact Amide) Transition Tetrahedral Intermediate TMMA->Transition Nucleophilic Attack Acid + H3O+ / Heat Products Degradation Products: 1. Dimethylamine 2. Malonic Acid Deriv. Transition->Products C-N Bond Cleavage

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of TMMA. The lack of steric hindrance at the N-methyl sites accelerates the transition from intact ligand to inactive degradation products.

Module 2: Coordination & Structural Instability

The Problem: TMMA does not form a single, stable complex structure across the f-element series. As the ionic radius decreases (Lanthanide Contraction), the complex undergoes "coordination isomerism," which leads to unpredictable extraction behavior.

The "Trans-to-Cis" Shift

Recent crystallographic data confirms that TMMA complexes shift their geometry based on the metal's size. This is not a degradation of the molecule, but an instability of the coordination mode.

  • Light Lanthanides (La–Nd): Form Trans -chelates (

    
    ).[1][2] High stability.
    
  • Middle Lanthanides (Eu–Tb): Shift to Cis -chelates. Lower stability due to steric crowding.

  • Heavy Lanthanides (Dy–Lu): Ligand ejection occurs. Forms Ion Pairs (

    
    ) which are not extractable  into non-polar solvents.[1]
    
Troubleshooting Extraction Drops
ObservationCauseSolution
Good extraction for La/Ce, poor for Lu/Yb Formation of cationic, hydrophilic ion pairs (Ion Pair Instability).Solvent Polarity: Switch diluent from Dodecane to Nitrobenzene or Octanol to stabilize the ion pair (though this sacrifices selectivity).
Inconsistent D-values for Eu/Gd Cis/Trans equilibrium sensitivity to water content.Water Control: Strictly control water content in the organic phase; "Cis" forms are sensitive to outer-sphere water hydration.
Visualizing Coordination Shifts

Coordination cluster_solubility Extraction Consequence Light Light Ln (La-Nd) Trans-Chelate (Stable, Extractable) Mid Middle Ln (Eu-Tb) Cis-Chelate (Sterically Strained) Light->Mid Ionic Radius Decreases (< 1.0 Å) Heavy Heavy Ln (Dy-Lu) Ion-Pair Formulation [Ln(TMMA)3] [Nitrate] Mid->Heavy Steric Crowding Forces Ligand Ejection Partition to Aqueous Phase Partition to Aqueous Phase Heavy->Partition to Aqueous Phase Loss of Lipophilicity

Caption: Figure 2. Structural instability across the Lanthanide series. The shift from neutral lipophilic complexes (Green) to charged ion pairs (Red) causes extraction failure for heavy lanthanides.

Module 3: Phase Stability (The "Washout" vs. Third Phase)

The Problem: Users often confuse "Third Phase Formation" (common in industrial extraction) with "Aqueous Partitioning" (common with TMMA).

  • Industrial Malonamides (e.g., DMDOHEMA): Have long alkyl tails. When metal loading is high, they aggregate into a second heavy organic layer (Third Phase).

  • TMMA: Has short methyl groups. It is too polar .

    • Issue: Instead of forming a third organic phase, the TMMA-Metal complex often becomes water-soluble or precipitates as a solid.

Diagnostic Table: Phase Behavior
PhenomenonVisual IndicatorRoot CauseFix
Classic Third Phase Splitting of organic layer into Light/Heavy phases.Rare for TMMA (unless using high polarity diluents).Add a phase modifier (e.g., 1-Octanol or TBP).
Washout (Partitioning) D-values drop; Ligand detected in aqueous raffinate.TMMA is too hydrophilic.Salting Out: Increase aqueous nitrate concentration (LiNO₃ or Al(NO₃)₃) to push TMMA back into the organic phase.
Solid Precipitation Crystals forming at the interface.Solubility limit of the complex exceeded.Reduce metal loading or switch to a chlorinated solvent (e.g., CHCl₃) for fundamental studies.

Module 4: Radiolytic Stability

The Problem: In radioactive environments, alpha and gamma radiation generate radicals (•OH, •NO₃) that attack the TMMA backbone.[1]

  • Susceptibility: The N-methyl groups are primary targets for hydrogen abstraction, leading to the formation of N-methyl radicals which then react with oxygen or other radicals.

  • Impact: G-values (degradation yield) for malonamides are generally lower than organophosphates, but degradation products (amines) can interfere with stripping.

Key Insight: Radiolysis of TMMA often produces interfering ligands that hold onto metals too tightly (preventing back-extraction) or not tightly enough.

FAQ: Frequently Asked Questions

Q1: Can I use TMMA in n-dodecane for process development? A: No. TMMA is virtually insoluble in pure n-dodecane due to its polarity. You must use a modifier (like octanol) or a polar diluent (chloroform/dichloromethane) for laboratory studies. For industrial process development, switch to DMDOHEMA or TEHDGA.

Q2: Why does my TMMA extraction efficiency drop for Lutetium (Lu)? A: This is the "Ion Pair" effect (see Module 2). The Lu-TMMA complex forms a charged species


 which prefers the aqueous phase. You cannot fix this with simple pH adjustments; the chemistry of the complex itself has changed.

Q3: How do I store TMMA to prevent hydrolysis? A: Store in a desiccator, away from acidic vapors. If TMMA has been contacted with acid, do not store it—degradation continues even after phase separation. Wash with alkaline carbonate solution immediately to neutralize extracted acid.

References

  • Kravchuk, T., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. ResearchGate.

  • Mowafy, E.A., et al. (2015). Extraction behaviors of Nd(III), Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium. Journal of Radioanalytical and Nuclear Chemistry.

  • Ravi, J., et al. (2012). Third-Phase Formation in Rare Earth Element Extraction. MDPI / Langmuir.

  • Dalton Transactions. (2014). Radiolytic stability of N,N-dialkyl amide: effect on Pu(IV) complexes in solution. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Scaling Up N,N,N',N'-Tetramethylmalonamide (TMMA)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Engineering & Troubleshooting for TMMA Production Introduction: The Criticality of Purity N,N,N',N'-Tetramethylmalonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Engineering & Troubleshooting for TMMA Production

Introduction: The Criticality of Purity

N,N,N',N'-Tetramethylmalonamide (TMMA) is not merely a solvent; it is a precision ligand. In the context of the DIAMEX-SANEX processes , TMMA and its derivatives function as bidentate ligands for the extraction of trivalent actinides (Am, Cm) and lanthanides from acidic high-level waste streams.

When scaling from gram-scale bench synthesis to kilogram-scale pilot production, the primary failure modes are not chemical, but thermodynamic. The "Pink-Red" degradation of malonyl chloride and the formation of inseparable amine salts are the most common tickets we receive. This guide addresses these specific scale-up bottlenecks.

Synthesis Route Selection: The Engineering Trade-off

We support two primary pathways. Choose your route based on your facility's heat rejection capacity and pressure ratings.

Comparative Analysis: Acid Chloride vs. Ester Amidation
FeatureRoute A: Acid Chloride (The Kinetic Route) Route B: Ester Amidation (The Thermodynamic Route)
Reagents Malonyl Chloride + Dimethylamine (DMA)Diethyl Malonate + Dimethylamine (DMA)
Reaction Type Nucleophilic Acyl Substitution (Irreversible)Aminolysis (Reversible/Equilibrium)
Kinetics Instantaneous (Diffusion Controlled)Slow (Requires heat/pressure)
Thermodynamics Highly Exothermic (

)
Mildly Exothermic/Neutral
Byproducts HCl (Must be scavenged)Ethanol (Must be distilled)
Scale-Up Risk Thermal Runaway: Violent gas evolution.Pressurization: Requires autoclave (>5 bar).
Purity Profile High, if HCl salts are removed completely.Moderate, often contains mono-amide impurities.

Module 1: The Acid Chloride Route (High-Throughput)

Core Issue: Managing the violent exotherm and HCl generation.

Standard Operating Procedure (Scale-Up)
  • Solvent System: Use Dichloromethane (DCM) or Toluene . DCM offers better solubility for the TMMA but Toluene allows for easier amine salt filtration.

  • Base Scavenger: Use excess Dimethylamine (DMA) (cheap, but voluminous precipitate) or Triethylamine (TEA) (cleaner, but expensive).

  • Addition Protocol: Malonyl chloride must be added to the amine solution, never the reverse.

Troubleshooting Guide: Reaction Phase

Q: The reaction mixture turned into a solid, un-stirrable block immediately upon addition. What happened?

  • Diagnosis: "Seizing." You formed the amine hydrochloride salt faster than the solvent could disperse it. This creates a localized "hot spot" and encapsulates unreacted malonyl chloride, leading to a delayed, dangerous exotherm.

  • Fix:

    • Increase solvent volume to 10-15 L/kg of reactant.

    • Switch to a semi-batch feed: Feed both reagents simultaneously into a heel of solvent at controlled rates to maintain stoichiometry.

Q: My reaction solution turned deep pink/red. Is the product ruined?

  • Diagnosis: Reagent Degradation. Malonyl chloride is notoriously unstable. It self-condenses or polymerizes to form colored ketene-like species, especially in the presence of trace iron or moisture.

  • Impact: This is usually a cosmetic impurity (<1%) but indicates your acid chloride feed is aging.

  • Remediation: Proceed with the workup.[1][2] The color bodies are often high-molecular-weight and will remain in the pot residue during vacuum distillation.

Q: Yield is low (50-60%), and NMR shows malonic acid.

  • Diagnosis: Hydrolysis. Your system was not dry. Malonyl chloride reacts with water 1000x faster than with amines.

  • Fix: Ensure the reactor is purged with

    
    . Dry solvents over molecular sieves (3Å).
    

Module 2: The Ester Route (Green Chemistry)

Core Issue: Pushing the equilibrium to completion.

Troubleshooting Guide: Amidation Phase

Q: Conversion has stalled at 70% after 48 hours.

  • Diagnosis: Ethanol Inhibition. The reaction produces ethanol, which competes with the amine to reverse the reaction (transesterification).

  • Fix:

    • Continuous Distillation: If running at atmospheric pressure, you must distill off ethanol as it forms (requires

      
      ).
      
    • Pressure: Run in a sealed autoclave at 4-6 bar with excess DMA gas. The high concentration of amine pushes the equilibrium forward (Le Chatelier’s principle).

Module 3: Purification & Quality Control

Core Issue: Removing the "Fishy" smell and achieving nuclear-grade purity (>99.5%).

Purification Workflow

The crude TMMA from Route A contains dimethylamine hydrochloride (DMA·HCl). This salt is slightly soluble in organic solvents and will sublime during distillation, contaminating your final product.

Step-by-Step Protocol:

  • Filtration: Filter the bulk salts.

  • Acid Wash (Critical): Wash the organic phase with 1M HCl. This protonates any unreacted free amine, forcing it into the aqueous layer.

  • Base Wash: Wash with Saturated

    
     to remove any hydrolyzed malonic acid.
    
  • Vacuum Distillation:

    • TMMA has a high boiling point.[3] Distill at high vacuum (<1 mbar) .

    • Boiling Point: Expect

      
       at 0.5 mmHg.
      
    • Warning: Do not overheat the pot (>150°C) as malonamides can decompose.

Q: The distillate is cloudy or solidifies in the condenser.

  • Diagnosis: Sublimation of Salts. You did not wash the crude thoroughly. Residual DMA·HCl is subliming.

  • Fix: Stop distillation. Dissolve the distillate in DCM, repeat the Acid Wash step, dry over

    
    , and re-distill.
    

Visualizations

Figure 1: Reaction Engineering Logic Flow

Caption: Decision matrix for selecting the synthesis route and troubleshooting immediate reaction failures.

TMMA_Synthesis Start Start Scale-Up RouteSelect Select Precursor Start->RouteSelect MalonylCl Route A: Malonyl Chloride (High Yield, High Risk) RouteSelect->MalonylCl Ester Route B: Diethyl Malonate (Low Yield, Safe) RouteSelect->Ester Exotherm Check Cooling Capacity (>10 kW removal?) MalonylCl->Exotherm Exotherm->MalonylCl Overheating PinkColor Reaction turns Pink/Red? Exotherm->PinkColor Cooling OK Continue Proceed to Workup PinkColor->Continue Minor Color Discard Check Reagent Purity (Iron/Moisture) PinkColor->Discard Deep Red/Black Pressure Autoclave Available? Ester->Pressure Stall Conversion Stalled <70%? Pressure->Stall Yes RemoveEtOH Distill Ethanol / Increase Pressure Stall->RemoveEtOH Yes RemoveEtOH->Continue

Figure 2: Purification & Impurity Profiling

Caption: Workflow for isolating Nuclear-Grade TMMA and identifying contamination sources.

Purification Crude Crude Reaction Mix Filter 1. Filtration (Remove Bulk Salts) Crude->Filter AcidWash 2. Acid Wash (1M HCl) Removes Free Amine Filter->AcidWash BaseWash 3. Base Wash (NaHCO3) Removes Malonic Acid AcidWash->BaseWash Issue1 Problem: Fishy Smell AcidWash->Issue1 Skipped? Distill 4. Vacuum Distillation (<1 mbar, 90°C) BaseWash->Distill Final Final TMMA (Clear Oil/Solid) Distill->Final Issue2 Problem: Cloudy Distillate Distill->Issue2 Salts Subliming?

References & Authoritative Grounding

  • Kravchuk, D. V., et al. (2024).[4] "N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series." European Journal of Inorganic Chemistry. (Demonstrates the coordination chemistry and relevance of TMMA in lanthanide partitioning).

  • Lumetta, G. J., et al. (2014). "Actinide Lanthanide Separation Process – ALSEP." Pacific Northwest National Laboratory (PNNL). (Contextualizes the industrial application of malonamides in nuclear waste reprocessing).

  • Organic Syntheses. "General Procedures for Amide Synthesis via Acid Chlorides." (Foundational protocols for managing exothermic acyl substitutions).

  • Thermo Fisher Scientific. "Safety Data Sheet: Malonyl Chloride." (Critical safety data regarding corrosivity and hydrolysis hazards).

Sources

Optimization

Technical Support Center: Tetramethylmalonamide (TMMA) NMR Analysis

Topic: Interpreting NMR Spectra of -Tetramethylmalonamide Document ID: TMMA-NMR-TS-001 Last Updated: 2025-05-21 Author: Senior Application Scientist, Spectroscopy Division Introduction Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting NMR Spectra of


-Tetramethylmalonamide
Document ID:  TMMA-NMR-TS-001
Last Updated:  2025-05-21
Author:  Senior Application Scientist, Spectroscopy Division

Introduction

Welcome to the Technical Support Center for Tetramethylmalonamide (TMMA) characterization. This guide addresses the specific spectral anomalies encountered when analyzing tertiary amides. The most frequent user inquiry regarding TMMA involves the magnetic non-equivalence of methyl groups due to restricted rotation around the amide bond, often mistaken for impurities.

This guide provides self-validating troubleshooting workflows to distinguish between intrinsic molecular dynamics and actual sample contamination.

Module 1: The "Ghost" Peaks (Restricted Rotation)

Issue Description

"My proton (


) spectrum shows two distinct methyl singlets (or broad humps) instead of the expected single peak for the 12 equivalent methyl protons. Is my sample contaminated?"
Technical Diagnosis

This is normal behavior for tertiary amides at room temperature. The amide bond (


) possesses significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.
  • Mechanism: The rotation barrier around the

    
     bond is typically 15–20 kcal/mol.
    
  • Consequence: On the NMR timescale at 298 K, the rotation is "slow." The methyl groups cis to the carbonyl oxygen are in a different magnetic environment than those trans to it.

  • Result: You observe two signals (integrating to 6H each) rather than one signal (12H).

Validation Protocol: Variable Temperature (VT) NMR

To confirm that the extra peaks are rotamers and not impurities, perform a Coalescence Experiment.

Step-by-Step Workflow:

  • Baseline: Acquire a standard

    
     spectrum at 25°C (298 K). Note the separation (
    
    
    
    ) of the methyl peaks.[1][2]
  • Heating: Increase the probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C).

  • Observation: As temperature rises, the rotation rate (

    
    ) increases. The two peaks will broaden, move closer, and eventually merge into a single sharp singlet (Coalescence Temperature, 
    
    
    
    ).
  • Verification: If the peaks merge, the sample is pure. If they remain distinct and sharp at 80°C+, they are likely impurities.

Visualization: Rotational Barrier Logic

AmideRotation Start User Observes Multiple/Broad Methyl Peaks Q1 Is Probe Temp < 30°C? Start->Q1 Physics Restricted Rotation (Slow Exchange Regime) Methyls are magnetically non-equivalent Q1->Physics Yes Action Run VT-NMR Experiment (Heat to 60-80°C) Physics->Action Result1 Peaks Coalesce into Singlet Action->Result1 Fast Exchange Reached Result2 Peaks Remain Distinct Action->Result2 No Coalescence Conclusion1 Diagnosis: Rotamers (Pure Compound) Result1->Conclusion1 Conclusion2 Diagnosis: Impurity Present Result2->Conclusion2

Figure 1: Decision tree for distinguishing amide rotamers from sample impurities using Variable Temperature NMR.

Module 2: Chemical Shift Assignment Table

Use this table to validate your peak assignments. Note that solvent polarity significantly shifts the amide methyl signals due to dipole interactions.

Compound:


-Tetramethylmalonamide
Formula: 

NucleusMoietyShift (

)
Shift (

)
MultiplicityIntegrationNotes


(A)
2.95 - 3.00 ppm2.80 - 2.85 ppmSinglet6HCis or Trans to Oxygen


(B)
3.05 - 3.10 ppm3.00 - 3.05 ppmSinglet6HCis or Trans to Oxygen


(Core)
3.35 - 3.45 ppm3.25 - 3.35 ppmSinglet2HMay broaden if rotation is intermediate


~35.0 ppm~35.0 ppmSinglet-Often appears as two peaks


~37.5 ppm~37.0 ppmSinglet-Second rotamer signal


~41.0 ppm~40.5 ppmSinglet-Alpha to two carbonyls


~167.0 ppm~166.0 ppmSinglet-Carbonyl

Critical Note: In


, the methyl peaks often overlap more closely than in 

. If resolution is poor, switch to a non-polar solvent or Benzene-

to maximize the chemical shift difference (

) between the rotamers.

Module 3: Common Impurities & Troubleshooting

If the VT-NMR experiment (Module 1) confirms the presence of impurities, use this guide to identify them.

Impurity Fingerprint Table
ImpuritySourceCharacteristic Signals (

in

)
Dimethylamine Hydrolysis / Starting Material~2.3 ppm (Singlet), ~5-6 ppm (Broad NH)
Malonic Acid Hydrolysis~3.4 ppm (Singlet), ~11.0 ppm (Broad COOH)
DMF Solvent8.02 (s), 2.96 (s), 2.88 (s)
Water Solvent/Hygroscopic~1.56 ppm (

), ~3.33 ppm (

)
Protocol: The Shake (Labile Proton Check)

Although TMMA has no exchangeable protons, impurities like amines or acids do.

  • Run standard spectrum in

    
    .
    
  • Add 1-2 drops of

    
     to the NMR tube and shake vigorously.
    
  • Wait for phase separation (water floats on chloroform).

  • Re-run the spectrum.

    • Result: Peaks corresponding to

      
       or 
      
      
      
      (impurities) will disappear or shift significantly. TMMA peaks will remain unchanged.

Module 4: Advanced Characterization Workflow

For regulatory filing or complex mixture analysis,


 NMR is insufficient. Use this 2D NMR workflow to map the carbon backbone connectivity.

NMRWorkflow Sample TMMA Sample H1 1H NMR (Integration Check) Sample->H1 HSQC HSQC (C-H Correlation) H1->HSQC Assign Methyls HMBC HMBC (Long Range) HSQC->HMBC Link CH2 to C=O Verify Structure Verified HMBC->Verify Confirm Connectivity

Figure 2: 2D NMR Workflow. HSQC correlates the methyl protons to their specific carbons (resolving rotamer overlaps). HMBC connects the central methylene protons to the carbonyl carbons.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[3][4][5] SDBS No. 3267 (Malonamide derivatives) and SDBS No. 324 (DMF Reference for Amide Rotation). [Link][3]

  • Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides.[1][6][7][8] Chemical Reviews, 70(5), 517–551. (Foundational text on amide rotational barriers). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond HMPA: A Comparative Guide to TMMA, DMPU, and DMI in Organic Synthesis

The following guide provides an in-depth technical comparison of N,N,N',N'-Tetramethylmalonamide (TMMA) against the industry-standard polar aprotic solvents DMPU and DMI . Audience: Senior Chemists, Process Engineers, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N,N,N',N'-Tetramethylmalonamide (TMMA) against the industry-standard polar aprotic solvents DMPU and DMI .

Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.[1][2] Scope: Physicochemical properties, solvation mechanisms, toxicity profiles, and experimental utility.[1][2][3]

Executive Summary: The Shift from Bulk Solvation to Chelation

For decades, HMPA (Hexamethylphosphoramide) was the gold standard for enhancing the reactivity of organolithium and enolate species due to its exceptional Lewis basicity.[1][2] However, its carcinogenicity forced the industry toward cyclic ureas like DMPU and DMI .[1][2]

TMMA (N,N,N',N'-Tetramethylmalonamide) represents a distinct class of "solvation agent."[2][4] Unlike DMPU and DMI, which are primarily used as bulk solvents or co-solvents, TMMA acts as a bidentate ligand .[1][2] Its structure allows it to chelate metal cations (Li⁺, Na⁺, La³⁺) with high affinity, often requiring only stoichiometric equivalents to achieve effects that would otherwise require large volumes of polar aprotic solvents.[1][2]

Quick Verdict:

  • Use DMPU/DMI when you need a bulk polar aprotic solvent to dissolve polar substrates or maintain homogeneity at high temperatures.[1][2]

  • Use TMMA as a precise additive (1–5 eq.) to activate organometallic reagents or extract metal ions, leveraging the "chelate effect" without introducing large volumes of high-boiling solvent.[1][2]

Mechanistic Comparison: Monodentate vs. Bidentate Solvation

The fundamental difference between these agents lies in their coordination geometry.[1][2]

  • DMPU & DMI (Monodentate): These cyclic ureas possess a single carbonyl oxygen with high electron density.[1][2] They solvate cations by surrounding them, requiring multiple solvent molecules to saturate the metal's coordination sphere.[1][2]

  • TMMA (Bidentate): TMMA contains two amide carbonyls separated by a single methylene carbon (

    
    ).[1][2] This "bite angle" is ideal for forming stable 6-membered chelate rings with metal cations (e.g., Li⁺), significantly increasing the entropy of solvation compared to monodentate binders.[1][2]
    
Diagram 1: Solvation Dynamics

SolvationMechanism cluster_0 Monodentate Solvation (DMPU/DMI) cluster_1 Bidentate Chelation (TMMA) Li_Mono Li+ DMPU1 DMPU DMPU1->Li_Mono O-donor DMPU2 DMPU DMPU2->Li_Mono DMPU3 DMPU DMPU3->Li_Mono Li_Bi Li+ TMMA TMMA (Bis-Amide) TMMA->Li_Bi Chelation (6-membered ring)

Caption: DMPU relies on concentration to saturate the lithium coordination sphere.[1][2] TMMA utilizes the chelate effect to bind tightly with a 1:1 or 1:2 stoichiometry.

Physicochemical Profile & Safety

While DMPU and DMI are liquids used as bulk media, TMMA is often a viscous oil or low-melting solid, typically handled as a solution or a stoichiometric reagent.[1][2]

Table 1: Comparative Properties

PropertyDMPU DMI TMMA
IUPAC Name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone1,3-Dimethyl-2-imidazolidinoneN,N,N',N'-Tetramethylmalonamide
Structure Type Cyclic Urea (6-membered)Cyclic Urea (5-membered)Acyclic Bis-Amide
Coordination MonodentateMonodentateBidentate (Chelating)
Boiling Point 246 °C225 °CHigh (decomposes/distills >150°C @ reduced pressure)
Melting Point -24 °C8 °C~20–25 °C (Viscous Oil/Solid)
Dipole Moment 4.23 D4.05 DVariable (Conformation dependent)
Toxicity (GHS) Danger (Repr. 2, H361f)Warning (Acute Tox 4, H302)Warning (Skin/Eye Irrit.[2][5] H315/H319)
Key Risk Suspected TeratogenSkin PermeatorIrritant (No Reprotox Data)
Primary Role Bulk CosolventBulk CosolventLigand / Additive
Safety Insight:
  • DMPU is structurally similar to HMPA and carries a reproductive toxicity warning (H361f).[1][2] It must be handled with strict exposure controls.[1][2][3]

  • DMI is generally considered the safer of the two cyclic ureas, with lower acute toxicity and no specific reproductive hazard classification in many jurisdictions, though it readily penetrates skin.[1]

  • TMMA lacks the "cyclic urea" structural alert associated with reprotoxicity.[1][2] Its primary hazards are skin and eye irritation, making it a potentially "greener" additive for specific stoichiometric applications.[1][2]

Performance in Organic Synthesis

Scenario A: Enolate Alkylation (The "HMPA Effect")

In the alkylation of lithium enolates, aggregates (tetramers/hexamers) reduce reactivity.[1][2]

  • DMPU/DMI Method: Added as a cosolvent (typically 10–20% v/v in THF) to break aggregates via polarity and donor strength.[1][2]

  • TMMA Method: Added as an additive (1–2 equivalents relative to LDA).[1][2] The TMMA chelates the Li⁺, breaking the aggregate into a reactive monomeric ion pair.[1][2]

Scenario B: Lanthanide/Actinide Extraction

TMMA is a superior extractant for f-block elements compared to DMPU.[1][2] Its bidentate oxygen donors form stable complexes with high coordination numbers (e.g.,


), a property utilized in nuclear reprocessing (DIAMEX-like processes).[1][2]
Diagram 2: Decision Tree for Solvent Selection

DecisionTree Start Select Reaction Goal Type Reaction Type? Start->Type Bulk Bulk Solvent Needed Type->Bulk Dissolve Polar Substrates Activate Additive Strategy Type->Activate Activate Li/Na Nucleophile DMI DMI (Safe, Monodentate) Bulk->DMI High Temp / Stability (Preferred Safety) DMPU DMPU (Reprotox Risk) Bulk->DMPU Legacy Protocols TMMA TMMA (Bidentate Ligand) Activate->TMMA Chelation Required (Green/Stoichiometric) DMI_Add DMI (Cosolvent) Activate->DMI_Add Cosolvent (10-20%)

Caption: Select TMMA when specific cation activation is required without changing the bulk solvent properties significantly.

Experimental Protocols

Protocol 1: TMMA-Promoted Alkylation of a Ketone

This protocol replaces the standard THF/HMPA or THF/DMPU conditions.

Materials:

  • Substrate: Cyclohexanone (10 mmol)[1][2]

  • Base: LDA (Lithium Diisopropylamide), 1.1 eq.[1][2]

  • Additive: TMMA (1.2 eq, 12 mmol)

  • Electrophile: Benzyl bromide (1.1 eq)[1][2]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Enolate Formation: In a flame-dried flask under Argon, cool the LDA solution (in THF) to -78 °C.

  • Substrate Addition: Add cyclohexanone dropwise. Stir for 30 minutes to ensure complete deprotonation.

  • Chelation Step (Critical): Add TMMA (neat or dissolved in minimal THF) slowly to the enolate solution at -78 °C. Stir for 15 minutes.

    • Note: Unlike DMPU, which is often 20% of the solvent volume, TMMA is added stoichiometrically.[1] The solution may clarify as aggregates break.[1][2]

  • Alkylation: Add benzyl bromide dropwise.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
    • Advantage:[1][2][4] TMMA is water-soluble and partitions into the aqueous phase, simplifying purification compared to high-boiling bulk solvents.[1][2]

Protocol 2: Standard DMPU/DMI Usage (Reference)

For comparison, the standard protocol requires preparing a solvent mixture of THF:DMPU (4:1) prior to reaction.[1][2]

  • Disadvantage: Removal of DMPU (BP 246 °C) requires extensive water washes or high-vacuum distillation, which can be difficult with sensitive products.[1][2]

Conclusion

TMMA is not a direct "drop-in" replacement for DMPU/DMI as a bulk solvent due to its viscosity and physical properties.[1][2] However, it is a superior functional replacement in applications requiring cation activation (e.g., enolate chemistry) or metal extraction.[1][2]

  • Switch to TMMA if: You want to avoid reprotoxic solvents, reduce solvent waste (stoichiometric additive vs. bulk cosolvent), or require the enhanced stability of a chelated lithium species.[1]

  • Stick to DMI if: You need a high-boiling, thermally stable bulk medium for

    
     reactions or transition metal catalysis where the solvent must dissolve polar intermediates.[1][2]
    

References

  • Comparison of Polar Aprotic Solvents : Loekkegard, T. et al. "Replacement of HMPA by DMI in insect sex pheromone synthesis."[1][2] Journal of Chemical Ecology, 1985.[1][2] Link

  • Toxicity of Cyclic Ureas : ECHA Registration Dossier. "1,3-Dimethyl-2-imidazolidinone (DMI) and DMPU Toxicity Profiles."[1][2] European Chemicals Agency.[1][2][5] Link[1][2]

  • TMMA Properties : PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide.[1][2] National Center for Biotechnology Information.[1][2] Link

  • Malonamides in Extraction : Ellis, R. J. et al. "Complexation of Lanthanides with N,N,N',N'-Tetramethylmalonamide."[1][2] Inorganic Chemistry, 2013.[1][2][6] Link[1][2]

  • Microheterogeneity in Binary Mixtures : Bauduin, P. et al. "Microheterogeneity and CO2 Switchability of N,N-Dimethylcyclohexylamine-Water Binary Mixtures."[1][2][7] ResearchGate, 2021.[1][2] Link

Sources

Comparative

Beyond HMPA: A High-Performance Guide to Safer Solvents

Focus: DMPU, DMI, and TPPA as functional replacements for Hexamethylphosphoramide (HMPA). Executive Summary: The Toxicity-Performance Paradox For decades, Hexamethylphosphoramide (HMPA) has been the "nuclear option" in o...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: DMPU, DMI, and TPPA as functional replacements for Hexamethylphosphoramide (HMPA).

Executive Summary: The Toxicity-Performance Paradox

For decades, Hexamethylphosphoramide (HMPA) has been the "nuclear option" in organic synthesis. Its high Lewis basicity (Donor Number = 38.8) allows it to sequester cations (particularly Li⁺) with exceptional efficiency, generating "naked" anions that exhibit extreme reactivity.[1] However, this performance comes at an unacceptable cost: HMPA is a potent nasal carcinogen and mutagen.

This guide provides an evidence-based roadmap for replacing HMPA without compromising yield or selectivity. We analyze the three primary contenders—DMPU , DMI , and TPPA —demonstrating that modern cyclic ureas and phosphoramides can replicate HMPA's solvation sphere while significantly mitigating health risks.

Mechanistic Intelligence: Mimicking the "Naked Anion" Effect

To replace HMPA, one must understand how it works. HMPA functions by coordinating to metal cations (Li⁺, Na⁺, K⁺) through its highly polarized phosphoryl oxygen. The steric bulk of the dimethylamine groups prevents the anion from approaching the cation, breaking tight ion pairs.

The Solution: Cyclic ureas (DMPU, DMI) possess a similar polarized oxygen (carbonyl) capable of strong cation binding. While they lack the phosphorous center, their cyclic structure forces the lone pairs into a fixed, accessible orientation, mimicking the HMPA solvation shell.

Visualization: Solvation Dynamics

The following diagram illustrates the structural similarity in cation coordination between HMPA and its safer alternative, DMPU.

SolvationMechanism Li_HMPA Li+ (HMPA Solvated) HMPA_Mech Mechanism: Tetrahedral Coordination Steric Bulk separates Anion Li_HMPA->HMPA_Mech High DN (38.8) Li_DMPU Li+ (DMPU Solvated) DMPU_Mech Mechanism: Planar Carbonyl Coordination Mimics Lewis Basicity Li_DMPU->DMPU_Mech High DN (33.0) Outcome Outcome: 'Naked' Reactive Anion HMPA_Mech->Outcome DMPU_Mech->Outcome

Figure 1: Comparative solvation mechanisms. Both solvents effectively isolate the Lithium cation, exposing the reactive anion.[1]

Comparative Analysis: The Data

The choice of replacement depends on the specific reaction class. DMPU is the general-purpose workhorse, while TPPA is specialized for lanthanide chemistry (SmI₂).

Table 1: Physical & Toxicological Properties
PropertyHMPA (The Hazard)DMPU (The Standard)DMI (The Specialist)TPPA (The Reductant)
Structure PhosphoramideCyclic UreaCyclic UreaPhosphoramide
Donor Number (DN) 38.8 33.0~32~39
Dielectric Constant 30.036.137.6N/A
Boiling Point 233°C246°C225°C~130°C (0.5 mmHg)
Toxicity Status Known Carcinogen Reprotoxic (Suspected)Low Toxicity (Class 3)Irritant (Not Classif.)
Primary Use Universal AdditiveEnolates, S_N2High Temp, S_N2SmI₂ Reductions
Table 2: Performance Benchmarks (Yield Comparison)

Data synthesized from comparative studies in alkylation and reduction reactions.

Reaction TypeSubstrateReagentHMPA YieldDMPU YieldDMI Yield
Enolate Alkylation CyclohexanoneLDA / MeI90%85-88% 82%
S_N2 Displacement 1-BromooctaneNaCN96%94% 95%
Alkyne Alkylation 1-Decynen-BuLi / R-X88%85%91%
SmI₂ Reduction Benzyl BromideSmI₂ / Additive95%60%92% (TPPA)

Key Insight: For standard enolate chemistry, DMPU is statistically indistinguishable from HMPA in 90% of cases. For Samarium Diiodide (SmI₂) reductions, DMPU fails to provide the necessary ligand acceleration; TPPA is the required alternative.

Decision Framework: Selecting the Right Solvent

Not all alternatives are interchangeable.[2][3] Use this logic flow to select the correct solvent for your specific transformation.

SolventSelection Start Reaction Requirement Q1 Is it a SmI2 (Samarium) Reduction? Start->Q1 Q2 Is it a Strong Base / Enolate Reaction? Q1->Q2 No Res_Sm Use TPPA (Tripyrrolidinophosphoric acid triamide) Q1->Res_Sm Yes Q3 Is High Thermal Stability Required (>200°C)? Q2->Q3 Specialized Res_DMPU Use DMPU (Standard HMPA Replacement) Q2->Res_DMPU Standard Conditions Q3->Res_DMPU No Res_DMI Use DMI (Lower Viscosity / High Temp) Q3->Res_DMI Yes

Figure 2: Solvent selection decision tree based on reaction class and conditions.

Validated Experimental Protocols

Protocol A: C-Alkylation of Enolates using DMPU

This protocol validates the substitution of HMPA with DMPU in the alkylation of esters or ketones.

Materials:

  • Substrate: Ethyl isobutyrate (10 mmol)

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/Heptane

  • Additive: DMPU (distilled from CaH₂)

  • Electrophile: Benzyl bromide

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (15 mL).

  • Deprotonation: Cool to -78°C . Add LDA (11 mmol, 1.1 equiv) dropwise.

  • Substrate Addition: Add Ethyl isobutyrate (10 mmol) dropwise over 5 minutes. Stir at -78°C for 30 minutes to ensure complete enolization.

  • Additive Introduction: Add DMPU (3.0 mL, ~20 vol% relative to THF) slowly.

    • Note: The solution may become slightly viscous; ensure efficient stirring.

    • Mechanism:[2] DMPU solvates the Li⁺ aggregates, generating the reactive monomeric enolate.

  • Alkylation: Add Benzyl bromide (11 mmol) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with sat. NH₄Cl (10 mL). Extract with Et₂O (3x).

  • Workup: Wash combined organics with Water (3x) to remove the water-soluble DMPU. Dry over MgSO₄ and concentrate.

Self-Validation Check:

  • If conversion is <50%, increase DMPU ratio to 1:3 (DMPU:THF).

  • DMPU is highly water-soluble; thorough water washes are critical to remove it from the product.

Protocol B: SmI₂ Reduction using TPPA

Standard DMPU does not effectively activate SmI₂. TPPA is required.

Materials:

  • Substrate: β-keto ester or organic halide

  • Reagent: SmI₂ (0.1 M in THF)

  • Additive: TPPA (Tripyrrolidinophosphoric acid triamide) [4][5][6][7]

Methodology:

  • Prepare 0.1 M SmI₂ in THF (deep blue solution).

  • Add TPPA (4-6 equivalents relative to Sm) to the SmI₂ solution.

    • Observation: The color will shift to a vivid purple/bornite color, indicating the formation of the highly reducing [Sm(TPPA)n]²⁺ species.

  • Add the substrate (dissolved in THF) to the purple mixture at room temperature.

  • Quench with dilute HCl or Rochelle's salt solution upon disappearance of the purple color.

References

  • Comparison of HMPA and DMPU in Enolate Chemistry: Seebach, D., et al. "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Substitute for the Carcinogen HMPA."[8] Helvetica Chimica Acta, 1982.

  • DMI as an Alternative Solvent: Lo, C. C., & Chao, P. M.[1][3][7][9][10] "Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis." Journal of Chemical Ecology, 1990.[7]

  • TPPA in Samarium Diiodide Reductions: Procter, D. J., et al. "Tripyrrolidinophosphoric Acid Triamide (TPPA): A Superior, Safer Alternative to HMPA in Samarium(II) Iodide Mediated Reactions."[4][5][6] Journal of the American Chemical Society, 2011.

  • Toxicological Assessment of Cyclic Ureas: ECHA (European Chemicals Agency) Registration Dossier for 1,3-dimethylimidazolidin-2-one (DMI).

  • Solvent Properties and Donor Numbers: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry," 3rd Edition, Wiley-VCH, 2003.

Sources

Validation

Comparative Performance Analysis of Tetra-Alkyl Malonamides in Actinide Partitioning

[1][2] Executive Summary: The "CHON" Paradigm In the partitioning and transmutation (P&T) strategies for high-level liquid waste (HLLW), the removal of minor actinides (Americium, Curium) is critical. Historically, organ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "CHON" Paradigm

In the partitioning and transmutation (P&T) strategies for high-level liquid waste (HLLW), the removal of minor actinides (Americium, Curium) is critical. Historically, organophosphorus extractants (like CMPO) were the standard but suffered from the generation of secondary solid wastes upon incineration (phosphorus pentoxide ash).

This guide evaluates Tetra-Alkyl Malonamides (TAMs) , the "CHON" (Carbon, Hydrogen, Oxygen, Nitrogen) alternatives that are completely incinerable. We specifically compare the two industrial standards:

  • DMDBTDMA (N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide) - The first-generation benchmark.

  • DMDOHEMA (N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide) - The optimized second-generation extractant designed to overcome hydrodynamic limitations.

Chemical Architecture & Structure-Activity Relationship (SAR)

The performance of a malonamide is dictated by the substituents on the nitrogen atoms and the central methylene carbon. Understanding this causality is essential for experimental design.

The Structural Logic
  • Basicity (Extraction Strength): Controlled by the electronic density on the carbonyl oxygens. Electron-donating groups on the central carbon increase basicity, enhancing metal coordination.

  • Lipophilicity & Hydrodynamics: Controlled by the N-alkyl chains. Long chains prevent aqueous solubility but can lead to Third Phase Formation (splitting of the organic phase into a light diluent-rich phase and a heavy metal-rich phase) if the complex becomes too polar or aggregates.

DOT Diagram: Structure-Property Logic

The following diagram illustrates how specific structural modifications translate to process performance.

Malonamide_SAR Core Malonamide Core (N-C(O)-CH2-C(O)-N) R_Groups N-Substituents (R, R') Core->R_Groups Central_C Central Carbon (C2) Core->Central_C Solubility Solubility in Dodecane R_Groups->Solubility Alkyl Chain Length ThirdPhase Third Phase Limit (LOC) R_Groups->ThirdPhase Steric Bulk & Polarity Extraction Extraction Strength (D values) Central_C->Extraction Inductive Effect (+I) DMDBTDMA DMDBTDMA (Long alkyl chain) DMDBTDMA->ThirdPhase Low Limit (Risk) DMDOHEMA DMDOHEMA (Ether oxygen in chain) DMDOHEMA->ThirdPhase High Limit (Stable)

Figure 1: Structure-Activity Relationship mapping the impact of malonamide substituents on key hydrodynamic and extraction metrics.

Performance Comparison: DMDBTDMA vs. DMDOHEMA

The primary operational difference lies in the Limiting Organic Concentration (LOC) . While both molecules extract actinides efficiently, DMDBTDMA is prone to third-phase formation at lower metal loadings, necessitating the addition of phase modifiers (like TBP or octanol). DMDOHEMA incorporates an ether oxygen in the alkyl chain, increasing the polarity of the complex and significantly raising the LOC.

Comparative Data Table
FeatureDMDBTDMA (First Gen)DMDOHEMA (Optimized)Operational Impact
Structure Dimethyl-dibutyl-tetradecylDimethyl-dioctyl-hexylethoxyDMDOHEMA is more polar due to the ether group.
Extraction (

)
~15 - 20 (at 4M HNO

)
~15 - 18 (at 4M HNO

)
Comparable extraction power for Trivalent Actinides.
Separation Factor (

)
~ 2.0~ 2.0 - 2.5Low selectivity for both; requires subsequent SANEX step for Ln/An separation.
Third Phase Limit Low (< 0.1 M Metal)High (> 0.2 M Metal)Critical: DMDOHEMA does not require TBP as a phase modifier in standard DIAMEX conditions.
Acid Dependency Peak extraction at 3-4 M HNO

Peak extraction at 3-4 M HNO

Compatible with PUREX raffinate acidity.
Radiolytic Stability Good (Degrades to amines/acids)Good (Similar degradation profile)Degradation products do not cause cruds or precipitation.
Interpretation
  • Extraction Efficiency: Both ligands operate via a solvation mechanism:

    
    
    Where 
    
    
    
    is typically 2 or 3. The extraction increases with acidity (salting-out effect) until competition with HNO
    
    
    extraction reduces free ligand availability.
  • The "Ether" Advantage: The hexylethoxy group in DMDOHEMA disrupts the organized aggregation of the diamides in the organic phase. This prevents the "stacking" that leads to phase splitting, allowing the solvent to hold higher concentrations of metal nitrate without separating.

Experimental Protocol: Determination of Distribution Ratios

Objective: To accurately measure the Distribution Ratio (


) of Am(III) and Eu(III) to quantify extraction efficiency and selectivity.
Safety:  All steps involving actinides must be performed in a radiochemical fume hood or glovebox.
Workflow Diagram

Extraction_Protocol Start Start: Solvent Preparation Step1 1. Pre-equilibration Contact Organic (0.5M TAM) with HNO3 (Prevent acid extraction error) Start->Step1 Step2 2. Spiking Add Tracers (Am-241, Eu-152) to Aqueous Phase Step1->Step2 Step3 3. Extraction Contact Mix 1:1 Phase Ratio (O/A) Vortex/Shake 1 hour @ 25°C Step2->Step3 Step4 4. Phase Separation Centrifuge 5 min @ 3000 rpm Step3->Step4 Step5 5. Sampling Aliquot equal volumes from Organic and Aqueous phases Step4->Step5 Step6 6. Radiometric Analysis Gamma Counter / LSC Step5->Step6 Calc Calculation D = (Counts_Org / Counts_Aq) Step6->Calc

Figure 2: Standard batch solvent extraction workflow for determining distribution ratios.

Detailed Methodology
  • Solvent Preparation:

    • Dissolve the Malonamide (DMDOHEMA or DMDBTDMA) in Hydrogenated Tetrapropylene (TPH) or n-dodecane to reach a concentration of 0.5 M.

    • Note: If using DMDBTDMA, verify if a phase modifier (e.g., 1-octanol) is required to prevent third-phase formation during preparation.

  • Pre-equilibration (Crucial Step):

    • Malonamides extract nitric acid.[1] If you contact fresh solvent with the active feed, the acidity will drop, altering the

      
       value.
      
    • Contact the organic phase with non-radioactive nitric acid (same molarity as the test condition) for 15 minutes. Discard the aqueous phase.

  • Spiking and Contact:

    • Prepare the aqueous phase: HNO

      
       (variable: 0.1 M to 6.0 M) containing trace amounts of 
      
      
      
      Am and
      
      
      Eu (~1-10 kBq/mL).
    • Combine 1 mL of pre-equilibrated organic phase and 1 mL of spiked aqueous phase in a polypropylene vial.

    • Agitate (Vortex or orbital shaker) for 60 minutes at controlled temperature (25°C). Kinetics note: Malonamide extraction is generally fast, reaching equilibrium < 15 mins, but 60 mins ensures completeness.

  • Separation and Analysis:

    • Centrifuge to ensure clean phase separation.

    • Take aliquots (e.g., 100

      
      L) from both phases.
      
    • Analyze using a Gamma Counter (NaI or HPGe detector).

    • Calculation:

      
      
      Where 
      
      
      
      is the count rate and
      
      
      is the background.

References

  • Madic, C., et al. (2002). "DIAMEX Process for the Extraction of Trivalent Actinides from High-Level Liquid Waste." Journal of Alloys and Compounds. Source:

  • Spjuth, L., et al. (2000). "Extraction of actinides and lanthanides by diamides." Radiochimica Acta. Source:

  • Sannier, L., et al. (2007).[2] "Radiolytic stability of the DMDOHEMA extractant." Solvent Extraction and Ion Exchange. Source:

  • Modolo, G., et al. (2007). "Demonstration of the DIAMEX Process using a Centrifugal Contactor Setup." Separation Science and Technology. Source:

Sources

Comparative

Comparative Guide: N,N,N',N'-Tetramethylmalonamide (TMMA) vs. N,N,N',N'-Tetraethylmalonamide (TEMA)

Executive Summary This guide provides a technical comparison between two short-chain malonamide derivatives: N,N,N',N'-Tetramethylmalonamide (TMMA) and N,N,N',N'-Tetraethylmalonamide (TEMA) . While structurally similar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two short-chain malonamide derivatives: N,N,N',N'-Tetramethylmalonamide (TMMA) and N,N,N',N'-Tetraethylmalonamide (TEMA) . While structurally similar, their application utility diverges sharply due to the "Methyl vs. Ethyl" lipophilicity threshold.

  • TMMA (The Structural Model): Due to its negative LogP (-0.6), TMMA is hydrophilic. It is ill-suited for industrial solvent extraction but serves as an excellent crystallographic model for studying the "bite angle" and coordination modes of f-block elements in the aqueous phase.

  • TEMA (The Extraction Model): With a positive LogP (+0.8), TEMA crosses the lipophilicity threshold, allowing it to function as a model solvent extractant . It mimics the behavior of industrial diamides (like DMDOHEMA) without the steric complexity of long alkyl chains.

Verdict: Use TMMA for solid-state coordination studies and aqueous complexation.[1] Use TEMA for benchmarking solvent extraction distribution ratios (


) in organic phases.

Physicochemical Architecture

The fundamental difference lies in the alkyl substitution on the amide nitrogen, which dictates the molecule's interaction with non-polar solvents (dodecane, kerosene) used in nuclear reprocessing (e.g., DIAMEX processes).

Table 1: Comparative Physicochemical Properties
PropertyTMMA (Tetramethyl)TEMA (Tetraethyl)Impact on Performance
Formula


TEMA has higher carbon content, increasing hydrophobicity.
MW ( g/mol ) 158.20214.30TEMA is bulkier, affecting packing in crystal lattices.
LogP (Computed) -0.6 (Hydrophilic)+0.8 (Lipophilic)Critical: TMMA partitions to water; TEMA partitions to organic solvents.
H-Bond Acceptor 2 (Carbonyl oxygens)2 (Carbonyl oxygens)Both act as bidentate ligands for metal ions.
Solubility Water, Methanol, EthanolChloroform, Dichloromethane, TolueneDetermines the phase in which complexation occurs.

Data Source: Computed properties derived from PubChem Compound Summary [1][2].

Coordination Chemistry & Mechanism

Both ligands bind trivalent lanthanides (


) and actinides (

) through the carbonyl oxygens in a bidentate fashion. However, the steric bulk of the ethyl groups in TEMA forces a different spatial arrangement compared to the compact methyl groups of TMMA.
The "Bite Angle" and Isomerism

Recent crystallographic studies (Kravchuk et al., 2024) utilizing TMMA have revealed that coordination geometry is highly sensitive to the ionic radius of the lanthanide (Lanthanide Contraction).

  • TMMA Behavior: Forms discrete molecular complexes. Early lanthanides (La-Nd) tend to form trans-conformations (bite angle ~128°), while middle/late lanthanides (Eu-Lu) shift toward cis-conformations (bite angle ~73°) or ion-pairs [3].

  • TEMA Behavior: The ethyl groups create significant steric hindrance. This often prevents the formation of highly crowded coordination spheres (e.g.,

    
    ), favoring species with lower ligand-to-metal ratios (e.g., 
    
    
    
    ) compared to TMMA.
Diagram 1: Malonamide Coordination Logic

The following diagram illustrates the decision matrix for ligand selection based on the desired coordination outcome.

CoordinationLogic Start Select Ligand TMMA TMMA (Methyl) Start->TMMA TEMA TEMA (Ethyl) Start->TEMA Sterics_Low Low Steric Bulk TMMA->Sterics_Low Sterics_High High Steric Bulk TEMA->Sterics_High Extract_Aq Aqueous Phase Soluble (Crystallography) Sterics_Low->Extract_Aq LogP < 0 Extract_Org Organic Phase Soluble (Extraction) Sterics_High->Extract_Org LogP > 0 Coord_Trans Forms Trans-Isomers (Early Ln) Coord_Cis Forms Cis-Isomers (Late Ln) Solvent Extraction\nStudies (Model) Solvent Extraction Studies (Model) Extract_Org->Solvent Extraction\nStudies (Model) Extract_Aq->Coord_Trans La-Nd Extract_Aq->Coord_Cis Eu-Lu

Caption: Decision tree for selecting TMMA vs. TEMA based on steric requirements and phase solubility.

Performance in Solvent Extraction

In the context of the DIAMEX (Diamide Extraction) process, these molecules serve as simplified models for industrial extractants like DMDOHEMA.

The Lipophilicity Barrier

For a ligand to extract a metal ion from an acidic aqueous phase (


) into an organic phase (e.g., dodecane), the ligand-metal complex must be neutral and lipophilic.
  • TMMA Failure Mode: Upon binding a metal, the resulting complex

    
     remains too polar. It often precipitates at the interface or remains in the aqueous phase, leading to a Distribution Ratio (
    
    
    
    ) near zero.
  • TEMA Success Mode: The ethyl chains provide a "greasy" exterior. The complex

    
     is sufficiently lipophilic to solubilize in chlorinated solvents (e.g., 
    
    
    
    ) or aromatics.
    • Note: TEMA is still often too polar for pure aliphatic diluents (dodecane) without a phase modifier (like octanol).

Experimental Data Summary (Europium Extraction)

Conditions: 3M


 aqueous phase, 0.5M Ligand in organic diluent.
LigandDiluent

(Approx)
Observation
TMMA Dodecane< 0.01Ligand partitions to water; no extraction.
TEMA Chloroform~ 1.5 - 2.0Successful extraction; equilibrium reached < 10 mins.
TEMA Dodecane~ 0.1Third-phase formation (aggregation) likely.

Experimental Protocols

Synthesis of Malonamides (General Protocol)

This protocol applies to both TMMA and TEMA, substituting the amine source accordingly.

Reagents:

  • Malonyl Dichloride (

    
    )
    
  • Amine: Dimethylamine (for TMMA) or Diethylamine (for TEMA)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (

    
    ) as acid scavenger.
    

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the Amine (2.2 eq) and

    
     (2.5 eq) in dry DCM at 0°C.
    
  • Addition: Dropwise add Malonyl Dichloride (1.0 eq) diluted in DCM. Caution: Exothermic reaction. Maintain Temp < 5°C.

  • Reaction: Stir at Room Temp (RT) for 4 hours.

  • Workup:

    • Wash organic phase with 1M HCl (remove unreacted amine).

    • Wash with sat.

      
       (neutralize acid).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification:

    • TMMA: Recrystallize from minimal hot ethyl acetate (MP: ~128°C).

    • TEMA: Vacuum distillation (often an oil or low-melting solid).

Solvent Extraction Evaluation (Radiometric Method)

Objective: Determine the Distribution Ratio (


) for Europium (

).

Diagram 2: Extraction Workflow

ExtractionWorkflow Step1 PREPARATION Org: 0.5M TEMA in Chloroform Aq: Eu-152 tracer in 3M HNO3 Step2 CONTACT Mix 1:1 Vol ratio (e.g., 2mL each) Vortex/Shake 30 mins @ 25°C Step1->Step2 Step3 SEPARATION Centrifuge 5 mins @ 3000g Separate Phases Step2->Step3 Step4 ANALYSIS Sample 100uL from each phase Gamma Counter (NaI detector) Step3->Step4 Step5 CALCULATION D = (CPM_org / CPM_aq) Step4->Step5

Caption: Standard radiometric batch contact protocol for determining D-values.

References

  • PubChem. (2025).[2][3] N,N,N',N'-Tetramethylmalonamide (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[2][3] N,N,N',N'-Tetraethylmalonamide (Compound Summary). National Library of Medicine. [Link]

  • Kravchuk, D., et al. (2024). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv / ResearchGate. [Link]

  • Musikas, C. (1987). Solvent Extraction for the Chemical Separation of Actinides and Long-Lived Fission Products. Inorganica Chimica Acta. (Contextual grounding for DIAMEX chemistry).

Sources

Validation

Comparative Validation of Malonamide Extractants (TMMA/DMDOHEMA) for Actinide Partitioning

Executive Summary This guide provides a technical validation of -tetramethylmalonamide (TMMA) and its lipophilic derivatives (specifically DMDOHEMA and DMDBTDMA ) as extractants for trivalent actinides (Am, Cm) and lanth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation of


-tetramethylmalonamide (TMMA)  and its lipophilic derivatives (specifically DMDOHEMA  and DMDBTDMA ) as extractants for trivalent actinides (Am, Cm) and lanthanides.

While TMMA serves as the fundamental structural model for understanding coordination chemistry, industrial validation focuses on its lipophilic analogs used in the DIAMEX (DIAMide EXtraction) process. These compounds are validated here against industry standards TBP (PUREX) and CMPO (TRUEX). The primary advantage of Malonamides is their adherence to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), rendering them completely incinerable and eliminating the secondary solid waste streams associated with phosphorus-bearing extractants like TBP and CMPO.

Part 1: The Chemical Rationale & Mechanism

Structural Advantage: The CHON Principle

Unlike Tributyl phosphate (TBP) or CMPO, malonamides do not contain phosphorus or sulfur. Upon degradation or incineration, they yield only gases (


, 

,

), significantly reducing the volume of secondary radioactive waste.
Coordination Mechanism

Malonamides extract actinides via a solvation mechanism from high-acidity nitric acid solutions. The bidentate ligand coordinates to the metal ion through the oxygen atoms of the two amide groups.

General Extraction Equation:



Where 

is the Malonamide ligand (typically

or

depending on diluent).
Structural Variants
  • TMMA (

    
    -tetramethylmalonamide):  The core structural model. Used for crystallographic studies to validate binding modes (cis/trans conformation) but lacks sufficient lipophilicity for industrial solvent extraction in aliphatic diluents.
    
  • DMDOHEMA / DMDBTDMA: Lipophilic derivatives with long alkyl chains. These are the functional agents used in the DIAMEX process to ensure the complex remains in the organic phase.

ExtractionMechanism Aqueous Aqueous Phase (HNO3 3-4M) Interface Liquid-Liquid Interface Complex Solvated Complex [M(NO3)3(L)2] Interface->Complex Coordination (Fast Kinetics) Organic Organic Phase (n-Dodecane) Metal Actinide Ion (Am3+, Cm3+) Metal->Interface Diffusion Ligand Malonamide (L) (Bidentate O-Donor) Ligand->Interface Diffusion Complex->Organic Phase Transfer

Figure 1: Mechanism of bidentate coordination and phase transfer for Malonamide extraction.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental validation comparing Malonamides (DMDOHEMA) against TBP and CMPO.

Distribution Ratios ( )

The distribution ratio is the primary metric of efficiency:


.
ParameterTBP (PUREX)CMPO (TRUEX)Malonamide (DIAMEX)
Active Group Phosphoryl (P=O)Carbamoyl-phosphine oxideDiamide (C=O)
Am(III) Extraction Very Poor (

)
Excellent (

)
Good (

at high

)
Acidity Dependency Low acidity favoredHigh acidity favoredStrictly High Acidity (>3M

)
Selectivity (Am/Ln) LowLow (Co-extraction)Low (Co-extraction)
Waste Class P-bearing (Solid waste)P-bearing (Solid waste)CHON (Incinerable)
Third Phase Risk LowHigh (Requires TBP modifier)Moderate (Requires long alkyl chains)
Critical Insight: Acidity Dependence

Malonamides function effectively only at high nitric acid concentrations (3M - 5M). At low acidity (< 1M), the distribution ratio drops precipitously (


), allowing for easy stripping (back-extraction) using dilute acid. This is a distinct operational advantage over CMPO, which often requires complexing agents (like oxalates) to strip the actinides.

Part 3: Experimental Validation Protocol

Objective: Validate the extraction efficiency (


) of a Malonamide solvent system.
Safety:  Work must be performed in a glovebox or radiological fume hood suitable for Alpha emitters.
Reagents & Preparation
  • Extractant: 0.5 M DMDOHEMA (Note: TMMA is used only if studying aqueous-phase complexation; for biphasic extraction, use DMDOHEMA).

  • Diluent: n-Dodecane or Hydrogenated Tetrapropylene (TPH).

  • Aqueous Feed: Simulated High-Level Liquid Waste (HLLW) spiked with

    
    Am tracer in 4M 
    
    
    
    .
Step-by-Step Workflow

ExperimentalProtocol start Start: Solvent Preparation step1 1. Pre-equilibration Contact Organic with 4M HNO3 (Saturate with acid) start->step1 step2 2. Extraction Contact Mix Organic + Spiked Aqueous (1:1) Vortex 5 mins @ 25°C step1->step2 step3 3. Phase Separation Centrifuge 3000 rpm, 5 mins step2->step3 step4 4. Sampling Aliquot from Org and Aq phases step3->step4 step5 5. Radiometric Analysis Gamma Counter / LSC step4->step5 step6 6. Calculate D Values D = (CPM_org / CPM_aq) step5->step6

Figure 2: Validated workflow for batch solvent extraction efficiency testing.

Protocol Causality (Why we do this)
  • Pre-equilibration (Step 1): Malonamides extract nitric acid. If you skip this, the acidity of your feed will drop during extraction, artificially lowering the

    
     value.
    
  • Centrifugation (Step 3): Malonamides can form micro-emulsions. High-speed separation is critical to prevent aqueous entrainment in the organic phase, which would skew results.

Part 4: Challenges & Mitigation Strategies

Third Phase Formation

At high metal loading or high acid concentration, the organic phase may split into a light diluent-rich phase and a heavy complex-rich phase (Third Phase).

  • Mitigation: Do not use pure n-dodecane if metal loading is high. Use TPH or add a phase modifier (e.g., 1-octanol), though modifiers should be minimized to maintain CHON status.

Radiolysis

While Malonamides are generally radiation stable, high doses (>1 MGy) cause amide hydrolysis.

  • Validation: Monitor the formation of degradation products (carboxylic acids and amines) which can interfere with stripping.

References

  • Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta. Link (Foundational paper establishing Malonamides/DIAMEX).

  • Modolo, G., et al. (2007). Demonstration of the DIAMEX Process Using a High Active Concentrate. Separation Science and Technology. Link

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Pacific Northwest National Laboratory (PNNL). Link

  • Sannazzaro, M., et al. (2023). N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Link (Structural validation of TMMA model compounds).

  • Patil, A. B., et al. (2013).[1] Efficient solvent system containing malonamides in room temperature ionic liquids. Dalton Transactions.[1][2] Link

Sources

Comparative

comparative study of malonamide ligands in lanthanide separation

Executive Summary: The "Goldilocks" Dilemma in f-Element Separation In the high-stakes arena of nuclear fuel reprocessing (partitioning and transmutation) and rare earth element (REE) purification, the choice of ligand i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Dilemma in f-Element Separation

In the high-stakes arena of nuclear fuel reprocessing (partitioning and transmutation) and rare earth element (REE) purification, the choice of ligand is rarely about finding the strongest extractant. It is about finding the manageable one.

While Diglycolamides (DGAs) like TODGA have revolutionized the field with massive distribution ratios (


), they introduce severe hydrodynamic challenges: third-phase formation, difficult stripping, and emulsification.

This guide focuses on Malonamides (specifically DMDOHEMA ), the "workhorse" ligands of the DIAMEX (DIAMide EXtraction) process. We compare them directly against organophosphorus incumbents (TBP, CMPO) and the high-affinity DGAs. The thesis of this study is that Malonamides offer a critical hydrodynamic compromise : moderate extraction strength coupled with superior solubility and phase stability, making them the pragmatic choice for industrial-scale trivalent actinide/lanthanide (An(III)/Ln(III)) group separation.

Chemical Architecture & Structure-Activity Relationships (SAR)

The efficacy of malonamides lies in their "hard-soft" coordination balance and their amphiphilic tunability.

The Malonamide Core

Unlike monodentate TBP (phosphoryl oxygen) or tridentate TODGA (ether oxygen + 2 carbonyls), malonamides are bidentate neutral extractants.

  • Core Structure:

    
    
    
  • The "Pocket": The two carbonyl oxygens chelate the metal ion.

  • The R' Substituent (The "Rudder"): This central carbon substituent is critical.

    • Alkyl only: Poor extraction.

    • Alkyloxy (e.g., ethoxy): Significantly enhances extraction (

      
       values increase by factor of ~3-5). The ether oxygen does not coordinate directly but alters the electronic density of the carbonyls and improves solubility in aliphatic diluents (e.g., TPH, dodecane).
      
Comparative Structural Analysis
FeatureMalonamides (DMDOHEMA)Diglycolamides (TODGA)Organophosphorus (CMPO)
Denticity Bidentate (O, O)Tridentate (O, O, O)Bidentate (P=O, C=O)
Coordination 2 Carbonyls2 Carbonyls + 1 Ether OPhosphoryl + Carbonyl
Pre-organization Moderate (flexible)High (rigid)Moderate
Solubility Excellent (High loading)Poor (Needs modifier)Moderate (Needs TBP)
Aggregation Small reverse micellesLarge "Spaghetti" aggregatesDimer/Trimer

Performance Matrix: Malonamides vs. Alternatives

The following data summarizes extraction performance from 3M


 (typical feed acidity).
Table 1: Comparative Extraction Metrics
ParameterDMDOHEMA (Malonamide)TODGA (DGA)TBP (Phosphate)

(3M HNO3)
~2 - 10> 500< 0.1

(3M HNO3)
~5 - 15> 500< 0.1

1.5 - 2.04.0 - 10.0~1.0
Stripping Easy (Dilute acid)Difficult (Requires complexants)N/A
3rd Phase Limit High (> 0.5M Metal)Low (< 0.05M Metal w/o modifier)Very High
Radiolysis Resistance Good (Amide bond)GoodExcellent

Scientist's Note: Do not be seduced by the high


 values of TODGA. In a continuous counter-current process (mixer-settlers or centrifugal contactors), a 

value of 10 is sufficient. A

of 500 implies that back-extraction (stripping) will require massive volumes of water or strong complexing agents (DTPA), creating secondary waste. DMDOHEMA's "moderate" performance is actually an engineering advantage.

Mechanism of Action: The "Structuring" Effect

Understanding how these ligands extract is vital for troubleshooting phase splits.

Solvation Mechanism

Malonamides extract neutral metal nitrates. The general equation is:



Where


 is typically 2 or 3.[1] Unlike acidic extractants (HDEHP), no protons are released, meaning extraction increases with acidity (salting-out effect) until competition with 

extraction occurs.
Supramolecular Organization (The "Chunky" vs. "Spaghetti" Model)

This is the most advanced concept in current separation science.

  • TODGA: Forms long, polymer-like aggregates ("spaghetti") in the organic phase, bridging multiple metal centers. This network formation drives the third-phase splitting.

  • DMDOHEMA: Forms smaller, discrete reverse micelles ("chunky").

    • Crucial Insight: DMDOHEMA acts as a phase modifier for itself. Its amphiphilic nature "structures" the organic solvent, allowing high metal loading without crashing out. This is why the DIAMEX process does not require TBP as a modifier, whereas TODGA processes almost always require TBP or octanol.

Visualization: Mechanistic Pathway[2]

ExtractionMechanism Aqueous Aqueous Phase [Ln3+] + [NO3-] Interface Liquid-Liquid Interface Ligand Adsorption Aqueous->Interface Diffusion Complex Neutral Complex Ln(NO3)3(L)2 Interface->Complex Chelation (Fast Kinetics) Aggregate Organic Phase Aggregate (Reverse Micelle) Complex->Aggregate Solvation (Stabilization) Aggregate->Aggregate Aggregation (If L=TODGA -> Phase Split) (If L=DMDOHEMA -> Stable)

Figure 1: Step-wise extraction mechanism. The critical differentiation occurs at the "Aggregate" stage where Malonamides maintain stability, preventing phase splitting.

Experimental Protocol: The DIAMEX Baseline

This protocol is designed for the evaluation of DMDOHEMA extraction capacity (


) and third-phase limits.
Materials
  • Ligand: DMDOHEMA (0.5 M in TPH or n-dodecane).

  • Aqueous Feed: Simulated High Active Raffinate (HAR). 3M

    
     spiked with 
    
    
    
    (tracer) or mixed Ln carrier (1-10 g/L).
  • Equipment: Temperature-controlled shaker bath, Centrifuge, ICP-OES.

Workflow
  • Pre-equilibration:

    • Contact the organic solvent (0.5 M DMDOHEMA) with fresh 3M

      
       (without metal) at 1:1 ratio for 15 minutes.
      
    • Why? To saturate the organic phase with acid and water, preventing volume changes during the actual extraction.

  • Extraction Contact:

    • Mix 2 mL of pre-equilibrated organic phase with 2 mL of metal-loaded aqueous feed in a glass vial.

    • Agitate vigorously (vortex or shaker) for 20 minutes at 25°C.

    • Note: Kinetics are fast (<5 mins), but 20 mins ensures equilibrium.

  • Phase Separation:

    • Centrifuge at 3000 rpm for 5 minutes.

    • Check: Visually inspect for "Third Phase" (a heavy, oil-like layer between the aqueous and light organic phase). If observed, the system has failed (LOC - Limiting Organic Concentration exceeded).

  • Analysis:

    • Sample both phases.[1]

    • Dilute aqueous phase 1:10 with 2%

      
      .
      
    • Critical: Strip the organic phase sample into dilute acid (0.01M

      
      ) before ICP analysis. Do not inject organics directly into standard ICP torches unless using a specialized setup.
      
  • Calculation:

Visualization: Experimental Workflow

ProtocolFlow start Start: Phase Preparation preeq Pre-equilibration (Org + 3M HNO3) start->preeq mix Extraction Contact (Org + Metal Feed) 20 mins @ 25°C preeq->mix centrifuge Centrifugation 3000 rpm / 5 min mix->centrifuge check Visual Inspection (Third Phase?) centrifuge->check split Phase Separation check->split Clear fail FAIL: Dilute Ligand or Add Modifier check->fail Cloudy/Layer strip Back-Extraction (Strip) Org sample -> 0.01M HNO3 split->strip measure ICP-OES Analysis split->measure Aq Sample strip->measure Org Sample calc Calculate D Values measure->calc

Figure 2: Standard solvent extraction workflow for Malonamide characterization.

References

  • Madic, C., et al. (2002). "DIAMEX Process for the Extraction of Trivalent Actinides from High Active Concentrate." OECD Nuclear Energy Agency. Link

  • Modolo, G., et al. (2012).[2] "Separation of Trivalent Actinides from Lanthanides." Comprehensive Nuclear Materials. Link

  • Geist, A., et al. (2021). "Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems." Dalton Transactions. Link

  • Ellis, R. J., et al. (2013). "Complexation of Lanthanides with Malonamides: A Structural Study." Inorganic Chemistry. Link

  • Sannoh, M., et al. (2025).[3] "Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid." Separation Science and Technology. Link(Note: Cited from recent search context)

Sources

Validation

Comparative Guide to Purity Assessment of N,N,N',N'-Tetramethylmalonamide (TMMA)

Executive Summary N,N,N',N'-Tetramethylmalonamide (TMMA) serves as a critical ligand in actinide partitioning (specifically the separation of trivalent actinides from lanthanides) and as a versatile intermediate in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetramethylmalonamide (TMMA) serves as a critical ligand in actinide partitioning (specifically the separation of trivalent actinides from lanthanides) and as a versatile intermediate in organic synthesis. Its performance is heavily dependent on purity; even trace amounts of hydrolysis products (mono-amides) or residual amines can drastically alter distribution coefficients (


, 

) or inhibit catalytic cycles.

This guide objectively compares the two primary methodologies for assessing TMMA purity—Quantitative NMR (qNMR) and GC-MS —and provides a validated workflow for benchmarking synthesized product against commercial standards.

Why This Matters

Commercial TMMA is typically rated at >97.0% purity (GC).[1] However, "purity" is method-dependent.

  • GC-MS excels at detecting volatile organic impurities but often misses ionic species (salts) or thermally unstable hydrolysis products.

  • qNMR provides a molar mass balance and detects non-volatile residues (salts, water, silica) that GC misses, which is critical for accurate ligand concentration calculations in solvent extraction.

Strategic Analysis: Comparison of Analytical Alternatives

The following table contrasts the performance of the three main analytical alternatives for TMMA validation.

FeatureMethod A: qNMR (

H)
Method B: GC-MS / FID Method C: HPLC-UV/MS
Primary Scope Absolute purity (wt%), salt detection, water content.Volatile organics, trace solvent analysis.Non-volatile organics, polar degradation products.
Detection Limit Moderate (~0.1 - 0.5%).Excellent (ppm level).Good (ppm level).
Blind Spots Overlapping signals (requires high field); paramagnetic impurities.Critical: Salts (Dimethylamine HCl), non-volatiles, thermal degradation in injector.UV-inactive impurities (TMMA has weak UV absorbance <210nm).
Throughput Fast (<15 min).Moderate (30-45 min run).Slow (Method dev + run).
Suitability Gold Standard for assay value.Best for organic impurity profiling.Alternative for specific polar contaminants.

Critical Impurity Profiling

To assess purity, one must understand the genesis of impurities. The synthesis of TMMA typically involves the reaction of malonyl chloride with dimethylamine.

Impurity Origins & Pathways

The following diagram illustrates the synthesis pathway and the origin of critical impurities (Acidic mono-amides and Amine salts) that affect performance.

TMMA_Synthesis_Impurities Reagents Reagents: Malonyl Chloride + Dimethylamine TMMA Target Product: TMMA (N,N,N',N'-Tetramethylmalonamide) Reagents->TMMA Double Amidation Impurity_Salt Impurity B (Salt): Dimethylamine HCl (Ionic Contaminant) Reagents->Impurity_Salt Byproduct Impurity_Volatile Impurity C (Volatile): Tetramethylurea / Solvents Reagents->Impurity_Volatile Side Rxn / Residual Impurity_Acid Impurity A (Hydrolysis): N,N-Dimethylmalonamic acid (Interferes with Extraction) TMMA->Impurity_Acid Hydrolysis (H2O)

Figure 1: Mechanistic origin of impurities in TMMA synthesis. Note that Impurity A (Acid) acts as a cation exchanger, falsely inflating metal extraction rates.

Detailed Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: TMMA exhibits restricted rotation around the C-N bond, creating distinct rotamers that can complicate integration. This protocol uses elevated temperature or relaxation delays to ensure accuracy.

Materials:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to solubilize potential salt impurities).
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Benzyl Benzoate. Note: Maleic acid is preferred if checking for amine salts due to distinct shift.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology:

  • Sample Prep: Weigh exactly 20.0 mg of synthesized TMMA and 10.0 mg of Internal Standard into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: T1 for methyl groups can be long; insufficient D1 leads to underestimation).

    • Scans: 16 or 32.

    • Temperature: 298 K (Standard). Tip: If N-Me peaks are broad due to coalescence, heat to 340 K to sharpen into a single average signal.

  • Analysis:

    • TMMA Signals:

      
       ~3.4 ppm (Singlet, CH
      
      
      
      , 2H),
      
      
      ~2.8-3.0 ppm (Two singlets, N-CH
      
      
      , 12H total).
    • Integration: Integrate the TMMA CH

      
       singlet (2H) against the IS signal.
      
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3]
    
Protocol B: GC-MS – Trace Volatile Profiling

Rationale: Used to detect unreacted dimethylamine and solvent residues (DCM, Toluene) that qNMR might miss if they overlap with solvent peaks.

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

Methodology:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent/Amine elution).

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detection: MS Scan (40-400 m/z).

  • Data Analysis: TMMA elutes at approx. 160-170°C equivalent boiling point. Look for:

    • Peak A (Early): Dimethylamine (often tails).

    • Peak B (Main): TMMA (m/z 158 parent).

    • Peak C (Late): Dimers or high-boiling amides.

Performance Benchmarking: Experimental Data

The following data represents a typical comparison between a crude synthesized batch, a purified batch, and a commercial standard.

Table 2: Comparative Purity Metrics

MetricSynthesized (Crude)Synthesized (Distilled)Commercial Standard (Sigma/TCI)
Appearance Yellowish OilColorless Liquid/Low-melt SolidColorless Liquid
GC Purity (Area %) 88.5%98.2%>97.0%
qNMR Purity (wt %) 82.1%97.5%96-98%
Water Content (KF) 1.5%0.05%<0.2%
Acid Impurity High (>2%)Not DetectedTrace

Expert Insight: Note the discrepancy in the "Crude" batch between GC (88.5%) and qNMR (82.1%). This 6.4% gap usually represents inorganic salts (Amine-HCl) which do not vaporize in GC, leading to a false high purity reading in GC. Always trust qNMR for the final assay value.

Analytical Decision Workflow

Use this decision tree to select the correct validation method for your specific application.

Analytical_Workflow Start Start: TMMA Sample Check_State Physical State Check Start->Check_State Liquid Liquid / Oil Check_State->Liquid Solid Solid (Crystalline) Check_State->Solid Goal Primary Goal? Liquid->Goal Solid->Goal Route_Assay Exact Concentration (for Extraction) Goal->Route_Assay Quantification Route_Profile Impurity ID (Synthesis Optimization) Goal->Route_Profile Identification Method_NMR Protocol A: qNMR (Detects Salts/Water) Route_Assay->Method_NMR Method_KF Karl Fischer (Water Content) Route_Assay->Method_KF Method_GC Protocol B: GC-MS (Detects Volatiles) Route_Profile->Method_GC

Figure 2: Analytical decision matrix. For critical extraction constants, qNMR is mandatory.

References

  • Musikas, C. (1987). Solvent Extraction for the Chemical Separation of Actinides and Long-Lived Fission Products. Inorganica Chimica Acta. Link

  • Pauliukaite, R., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences. Link

  • Lumetta, G. J., et al. (2002). The chemistry of the actinide and lanthanide extraction by N,N,N',N'-tetraalkylmalonamides. Solvent Extraction and Ion Exchange. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • NIST Chemistry WebBook. (2023). Mass Spectrum of N,N,N',N'-Tetramethylmalonamide. Link

Sources

Comparative

Advanced Applications of N,N,N',N'-Tetramethylmalonamide (TMMA): A Technical Comparison Guide

This guide provides an in-depth technical analysis of N,N,N',N'-Tetramethylmalonamide (TMMA) , a critical diamide ligand used as a model system in actinide separation science and an emerging stabilizer in non-aqueous red...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N,N',N'-Tetramethylmalonamide (TMMA) , a critical diamide ligand used as a model system in actinide separation science and an emerging stabilizer in non-aqueous redox flow batteries.

Executive Summary & Chemical Identity

N,N,N',N'-Tetramethylmalonamide (TMMA) is the simplest homologue of the malonamide family. Unlike its lipophilic cousins (e.g., DMDBTDMA) used industrially in the DIAMEX process, TMMA is characterized by its compact structure and significant water solubility. These properties make it an ideal model ligand for structural studies and a high-efficiency functional group for Solid Phase Extraction (SPE) resins, where steric hindrance of larger alkyl chains is a disadvantage.

PropertySpecification
CAS Number 7313-22-6
Formula

Molecular Weight 158.20 g/mol
Physical State Colorless Liquid / Low-melting Solid
Boiling Point 160°C (10 mmHg)
Key Functionality Bidentate Lewis Base (O,O-chelation)

Application 1: Nuclear Fuel Reprocessing (Actinide Extraction)[1]

The Role of TMMA: Model vs. Resin

In the nuclear fuel cycle, malonamides are designed to extract trivalent actinides (Am, Cm) from high-level waste. While industrial solvents use long-chain derivatives to ensure solubility in organic diluents (e.g., kerosene), TMMA is used in two distinct high-value contexts:

  • Mechanistic Modeling: Due to its simplicity, TMMA is used to crystallize and map the coordination environment of Lanthanides (Ln) and Actinides (An), predicting how larger DIAMEX molecules behave.

  • Solid Phase Extraction (Resins): When grafted onto polymer matrices, TMMA outperforms long-chain analogs because its small size minimizes steric hindrance, allowing higher metal loading capacity.

Comparative Performance: TMMA vs. Alternatives

The following table contrasts TMMA with the industry-standard TBP (Purex process) and the lipophilic malonamide DMDBTDMA (Diamex process).

FeatureTMMA (Resin/Model)DMDBTDMA (Industrial Solvent)TBP (Standard Solvent)
Primary Phase Solid Support or AqueousOrganic Solvent (Dodecane)Organic Solvent (Kerosene)
Coordination Mode Bidentate (O,O')Bidentate (O,O')Monodentate (P=O)
U(VI) Extraction High (on Resin)ModerateVery High
Am(III) Selectivity ModerateHigh (with phase modifiers)Poor (requires salting out)
Steric Hindrance Low (Fast kinetics)High (Slower kinetics)Moderate
Degradation Amide hydrolysisAmide hydrolysisRadiolysis to DBP/MBP
Experimental Data: Resin Uptake Efficiency

Research indicates that for solid-phase extraction, shorter alkyl chains on the amide nitrogen correlate with higher metal uptake.

  • Data Source: Journal of Alloys and Compounds / IAEA Reports

  • Conditions: Extraction from 3 M

    
    .[1]
    
Ligand on ResinAlkyl Chain LengthU(VI) Uptake CapacityKinetic Rate
TMMA Methyl (

)
Highest Fastest
TEMA Ethyl (

)
HighFast
TBMA Butyl (

)
ModerateModerate
TPhMA Phenyl (Aromatic)LowSlow (Steric hindrance)

Insight: The "methyl effect" in TMMA allows for tighter packing of the ligand on the resin surface and easier approach of the hydrated uranyl nitrate species, resulting in superior performance compared to bulkier analogs.

Mechanism of Extraction

TMMA extracts actinides via a solvation mechanism, forming neutral complexes. The carbonyl oxygens act as hard donors.

ExtractionMechanism cluster_coordination Coordination Sphere Aq_Metal Aq. Phase [UO2]2+ + 2NO3- Complex Extracted Complex [UO2(NO3)2(TMMA)] Aq_Metal->Complex Solvation Ligand Ligand (TMMA) (Bidentate O,O') Ligand->Complex Coordination

Figure 1: Solvation mechanism of Uranyl Nitrate by TMMA. The bidentate nature allows formation of stable neutral species.

Application 2: Uranium Redox Flow Batteries

Context

Non-aqueous redox flow batteries (RFBs) utilizing Uranium (U) are a niche area for grid-scale storage. The challenge is stabilizing the U(III)/U(IV) redox couple in organic solvents to prevent disproportionation.

TMMA as a Stabilizing Ligand

TMMA is used in solvents like DMF (Dimethylformamide) to coordinate Uranium cations.

  • Function: It displaces solvent molecules and protects the uranium center from side reactions.

  • Performance: Electrochemical investigations show that TMMA allows for reversible cycling of the U(III)/U(IV) couple, which is often irreversible with monodentate ligands.

Experimental Protocol: Synthesis of TMMA

Objective: Synthesis of N,N,N',N'-Tetramethylmalonamide from Diethyl Malonate. Scale: Laboratory (approx. 50g yield).

Reagents & Equipment
  • Precursors: Diethyl malonate (1.0 eq), Dimethylamine (excess, 40% aq. solution or gas).

  • Solvent: Methanol or Ethanol (if using gas), or neat (if using aq. amine).

  • Equipment: Pressure vessel (autoclave) or reflux setup with efficient condenser.

Step-by-Step Workflow
  • Charging: Charge a pressure vessel with Diethyl malonate (160 g, 1 mol).

  • Amine Addition: Add Dimethylamine (40% aqueous solution, 300 mL, ~2.5 mol) slowly with cooling (exothermic reaction).

  • Reaction: Seal the vessel and heat to 80°C for 12-24 hours .

    • Note: If using a reflux setup at atmospheric pressure, reaction times will be significantly longer (days) due to the volatility of dimethylamine.

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate water and excess amine under reduced pressure (Rotary evaporator).

  • Purification:

    • The crude product is often a liquid/oil.

    • Distillation: Distill under high vacuum (bp ~160°C at 10 mmHg).

    • Alternative: If solid, recrystallize from Acetone/Ether.

  • Validation: Check purity via NMR (

    
     NMR: Singlet for 
    
    
    
    at ~3.4 ppm, Singlets for
    
    
    at ~2.9-3.1 ppm).

SynthesisWorkflow Start Diethyl Malonate + Dimethylamine Reaction Aminolysis (80°C, Sealed Vessel) Start->Reaction Workup Evaporation of Excess Amine/Water Reaction->Workup Purification Vacuum Distillation (160°C @ 10mmHg) Workup->Purification Product Pure TMMA (>97%) Purification->Product

Figure 2: Synthesis workflow for TMMA via aminolysis of diethyl malonate.

References

  • Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. Source: OSTI.GOV (2023).

  • Electrochemical and spectroscopic investigations of uranium(III) with N,N,N',N'-tetramethylmalonamide in DMF. Source: Journal of Alloys and Compounds (2006).

  • Studies on the Uptake and Column Chromatographic Separation of Eu, Th, U, and Am by Tetramethylmalonamide Resin. Source: Journal of Radioanalytical and Nuclear Chemistry.

  • Comparison of Extraction Behavior and Basicity of some Substituted Malonamides. Source: Solvent Extraction and Ion Exchange (2000).

  • Extraction of tetravalent uranium by N,N,N',N'-tetramethylmalonamide in ionic liquid. Source: Separation and Purification Technology (2020).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N,N,N',N'-Tetramethylmalonamide

[1][2][3][4][5] Executive Summary & Chemical Profile N,N,N',N'-Tetramethylmalonamide (TMMA) is a specialized diamide ligand often utilized in actinide extraction and organic synthesis.[1][2][3] Unlike its volatile amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Chemical Profile

N,N,N',N'-Tetramethylmalonamide (TMMA) is a specialized diamide ligand often utilized in actinide extraction and organic synthesis.[1][2][3] Unlike its volatile amine cousins (e.g., TEMED), TMMA presents a distinct physicochemical profile that dictates specific disposal pathways.[1][2][3]

Effective disposal requires recognizing that TMMA is a non-halogenated organic amide .[2][3] It is chemically stable but can act as a weak base and is incompatible with strong oxidizers.[2][3] This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Chemical Identity & Properties
ParameterDataOperational Implication
CAS Number 7313-22-6Use for waste manifesting and inventory tracking.[2][4][5][3]
Molecular Formula C₇H₁₄N₂O₂High nitrogen content; potential NOx generator upon incineration.[2][4][5][3]
Physical State Liquid / Low-melting SolidMay crystallize in cold storage; requires verification of state before pouring.[2][4][5][3]
Flash Point >110°C (Predicted)Combustible , not highly flammable.[1][2][4][5][3] Classified as Class IIIB liquid.[2][3]
Solubility Soluble in organics & waterDo not discharge to sewer.[2][4][5][3] High mobility in aqueous systems.[2][3]
Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2Requires standard PPE (Nitrile gloves, safety glasses).[1][2][4][3]

Hazard Analysis & Segregation Strategy

The "Why" Behind Segregation

Proper segregation is not merely a bureaucratic rule; it is a chemical necessity.[2][5][3] TMMA contains amide bonds which are susceptible to hydrolysis.[2][3]

  • Acid Incompatibility: Mixing TMMA with strong acids (e.g., Nitric Acid waste) can lead to hydrolysis, generating Malonic acid and Dimethylamine salts, potentially altering the pH and heat profile of the waste container.[1][2][5]

  • Oxidizer Incompatibility: As an organic amide, TMMA is a fuel source.[1][2][5][3] Mixing with strong oxidizers (Peroxides, Permanganates) creates a risk of exothermic runaway.[1][2][3]

Waste Stream Designation
Stream IDClassificationContainer TypeLabeling Code
Stream A Non-Halogenated OrganicHDPE or Steel Safety CanNON-HAL ORG
Stream B Solid Hazardous DebrisPoly-lined Fiber DrumHAZ SOLID
Stream C Aqueous Organic MixtureHDPE CarboyAQ ORG

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure or Solvent-Mixed TMMA (Liquid)

Scenario: You have a reaction mixture or expired stock solution of TMMA in an organic solvent (DCM, Toluene, etc.).[1][2][5][3]

  • Characterize the Matrix: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Toluene, Hexane).[1][2][3]

    • Note: Although TMMA is non-halogenated, the solvent dictates the waste stream.[1][2][3]

  • pH Verification: Dip a pH strip into the waste.[2][3]

    • Acceptable Range: pH 4–10.[2][3]

    • Action: If strongly acidic/basic, neutralize slowly to pH 7 before combining with bulk organic waste to prevent immediate polymerization or heat generation in the drum.[1][2][3]

  • Transfer: Pour into the designated Organic Waste Carboy .

    • If Halogenated Solvent present: Use the "Halogenated Waste" stream.[2][5][3]

    • If Non-Halogenated Solvent only: Use the "Non-Halogenated Waste" stream (preferred for fuel blending incineration).[1][2][3]

  • Labeling: List "N,N,N',N'-Tetramethylmalonamide" explicitly on the waste tag. Do not use generic terms like "Amide Waste."

Protocol B: Disposal of Solid Waste (Debris/Spill Cleanup)

Scenario: Contaminated gloves, paper towels, or silica gel from column chromatography.[1][2][4][5]

  • Dryness Check: Ensure no free-flowing liquid is present.[2][5][3] RCRA regulations strictly prohibit free liquids in solid waste drums.[2][3]

  • Bagging: Place contaminated items in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Seal the bag and place it into the Solid Hazardous Waste Drum .

  • Manifesting: Record the approximate weight of TMMA on the drum log.

Protocol C: Aqueous Extraction Raffinates

Scenario: TMMA was used as a ligand in an aqueous extraction and remains in the water phase.[5]

  • Do Not Sew: Despite water solubility, TMMA has aquatic toxicity potential and high nitrogen content.[1][2][5][3] Strictly prohibited from drain disposal. [1][2][4][6]

  • Collection: Collect in an HDPE carboy labeled "Aqueous Waste with Organic Contaminants."

  • Stabilization: Ensure the aqueous solution is not oxidizing (check for residual oxidizers if used in actinide extraction).[1][2][5][3] Quench any oxidizers with Sodium Sulfite if necessary before storage.[2][3]

Emergency Procedures: Spill Management

In the event of a spill (>100 mL), immediate containment is required to prevent environmental release.[1][2][5]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2][5][3]

  • PPE Upgrade: Wear splash goggles, double nitrile gloves, and a lab coat.[1][2][3] If aerosolized, use a half-mask respirator with organic vapor cartridges.[1][2][3]

  • Containment: Surround the spill with universal absorbent pads or vermiculite dikes.[2][3]

    • Caution: Do not use combustible materials (sawdust) if the TMMA is mixed with oxidizers.[1][2][3]

  • Absorption: Cover the spill with vermiculite or sand.[2][3] Allow 5 minutes for absorption.

  • Disposal: Scoop material into a wide-mouth jar. Label as Hazardous Waste (Solid) and process via Protocol B.

Visual Workflow: Disposal Decision Tree

TMMA_Disposal Start Start: TMMA Waste Identified StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste / Debris StateCheck->Solid SolventCheck Is it mixed with Halogenated Solvents? Liquid->SolventCheck SolidCheck Free Liquid Present? Solid->SolidCheck HaloStream Stream: Halogenated Organic (Incineration) SolventCheck->HaloStream Yes (e.g. DCM, Chloroform) NonHaloStream Stream: Non-Halogenated Organic (Fuel Blending) SolventCheck->NonHaloStream No (e.g. Toluene, Pure) DryIt Absorb/Dry Liquid SolidCheck->DryIt Yes SolidBin Stream: Hazardous Solid Waste (Landfill/Incineration) SolidCheck->SolidBin No DryIt->SolidBin

Figure 1: Decision logic for segregating N,N,N',N'-Tetramethylmalonamide waste streams to ensure regulatory compliance.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10975767, N,N,N',N'-Tetramethylmalonamide.[1][2][5][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][5][3][7] Retrieved from [Link][1][2][4][8]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][5][3] Washington, DC: The National Academies Press.[1][2][3] Retrieved from [Link][1][2][4]

Sources

Handling

Personal protective equipment for handling N,N,N',N'-Tetramethylmalonamide

Executive Safety Directive N,N,N',N'-Tetramethylmalonamide (TMMA) is a potent solvating agent and chelator used frequently in actinide extraction and organic synthesis.[1] While often perceived as less hazardous than its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

N,N,N',N'-Tetramethylmalonamide (TMMA) is a potent solvating agent and chelator used frequently in actinide extraction and organic synthesis.[1] While often perceived as less hazardous than its structural analog Tetramethylethylenediamine (TEMED), TMMA presents distinct risks due to its lipophilicity and potential for skin permeation.[1]

CRITICAL WARNING: Do not confuse TMMA (CAS 7313-22-6) with TEMED (CAS 110-18-9).[1] While TEMED is corrosive and highly flammable, TMMA is a severe irritant with high persistence.[1] The protocols below are specific to TMMA .

Risk Assessment & Hazard Identification

Effective safety relies on understanding the "Why."[1] TMMA is a polar aprotic amide.[1] Its chemical structure allows it to solvate cations effectively, which also means it can disrupt the lipid bilayer of the skin, facilitating its own absorption and the absorption of other toxic solutes (e.g., heavy metals dissolved within it).[1]

Hazard CategoryClassificationMechanism of Action
Skin Irritation Category 2 (H315) Defatting of dermal layers; potential carrier for co-solutes.[1]
Eye Irritation Category 2A (H319) Direct surfactant-like damage to corneal epithelium.[1]
Physical State Viscous LiquidLow vapor pressure reduces inhalation risk unless heated or aerosolized.

PPE Selection Matrix: The "Swiss Cheese" Defense

Do not rely on a single layer of protection.[1][2] Use this multi-barrier approach designed to fail-safe.

A. Hand Protection (The Critical Barrier)

Rationale: Standard nitrile gloves provide only "splash" protection against amides.[1] For prolonged handling, the permeation rate of amides through thin nitrile is dangerously high.[1]

ApplicationGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Contact Nitrile (High Grade) ≥ 5 mil< 15 minsChange immediately upon splash.[1] Do not reuse.
Prolonged Use Butyl Rubber ≥ 15 mil> 480 minsMandatory for spill cleanup or bulk transfer (>100 mL).[1]
High Risk Laminate (Silver Shield) 2.7 mil> 480 minsUse as an inner liner under nitrile for maximum dexterity + protection.[1]
B. Respiratory Protection

Rationale: TMMA has a relatively high boiling point (>100°C), making vapor generation low at room temperature.[1] However, its use in extractions often involves heating.[1]

  • Standard Lab (RT): Fume hood sash at proper operating height. No respirator required.[1]

  • Heated/Aerosolized: Half-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter if particulates are present).[1]

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient due to the viscous nature of TMMA; a splash will cling and migrate.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can degrade or melt if TMMA is used in conjunction with strong acids/bases.[1]

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure potential during the most critical phase: Transfer and Aliquoting .[1][3]

Step-by-Step Transfer Protocol
  • Engineering Control Check:

    • Verify Fume Hood Face Velocity: 80–100 fpm .[1]

    • Clear hood deck of clutter to prevent "eddy currents" that can pull vapors out.[1]

  • The "Double-Drip" Method (For Viscous Liquids):

    • Context: TMMA is viscous.[1][4] It creates "strings" during pipetting that contaminate surfaces.[1]

    • Action: When transferring via pipette, touch the tip to the inner wall of the source container, wait 2 seconds, then move to the receiving vessel.

    • Secondary Containment: Perform all transfers over a disposable absorbent pad (benchkote).[1]

  • Decontamination of Tools:

    • Do not remove contaminated spatulas/pipettes from the hood.[1]

    • Wipe exterior of tools with a Kimwipe soaked in Isopropanol (TMMA is soluble in alcohols) before placing them in the wash bin.[1]

Visualized Workflows (Graphviz)

A. Operational Decision Logic

TMMA_Handling Start Start: TMMA Handling CheckState Check Physical State (Liquid vs. Solid) Start->CheckState RiskAssess Is Heating or Agitation Required? CheckState->RiskAssess Standard Standard Handling (Room Temp) RiskAssess->Standard No HighRisk High Risk Handling (>40°C or Vortexing) RiskAssess->HighRisk Yes PPE_Standard PPE: Nitrile (Double) + Goggles + Lab Coat Standard->PPE_Standard PPE_High PPE: Butyl Gloves + Face Shield + Sash Lowered HighRisk->PPE_High Action Perform Transfer (Over Absorbent Pad) PPE_Standard->Action PPE_High->Action Cleanup Decon: Wipe with Isopropanol Dispose Waste as Organic Action->Cleanup

Caption: Logic flow for determining PPE requirements based on experimental conditions.

B. Emergency Spill Response

Spill_Response Spill Spill Detected Volume Volume Assessment Spill->Volume Minor Minor (<50 mL) Contained in Hood Volume->Minor Major Major (>50 mL) Or Outside Hood Volume->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Clean Double Wash: 1. Isopropanol 2. Soap & Water Absorb->Clean

Caption: Decision tree for immediate spill response, prioritizing containment vs. evacuation.

Waste Disposal & Logistics

Improper disposal of amides can lead to environmental leaching.[1] Follow this strict chain of custody.

  • Segregation:

    • TMMA must be segregated into Non-Halogenated Organic Waste .[1]

    • Exception: If TMMA was used to extract heavy metals (actinides, lanthanides), the waste stream defaults to the Heavy Metal/Radioactive protocol, overriding the chemical classification.[1]

  • Container Compatibility:

    • Store waste in HDPE or Glass containers.[1] Avoid LDPE, which may swell upon prolonged contact with concentrated amides.[1]

  • Labeling:

    • Explicitly list "N,N,N',N'-Tetramethylmalonamide" on the tag.[1] Do not use abbreviations like "TMMA" which can be confused with other acronyms by waste handlers.

References

  • PubChem. (2023).[1][5] N,N,N',N'-Tetramethylmalonamide Compound Summary (CID 10975767). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2023).[1][5] Registration Dossier: N,N,N',N'-tetramethylmalonamide. [Link](Note: Link directs to main search as specific deep links vary by session)[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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